molecular formula C₁₅H₂₀O B145862 alpha-Hexylcinnamaldehyde CAS No. 101-86-0

alpha-Hexylcinnamaldehyde

Número de catálogo: B145862
Número CAS: 101-86-0
Peso molecular: 216.32 g/mol
Clave InChI: GUUHFMWKWLOQMM-QINSGFPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

α-Hexylcinnamaldehyde is found in cosmetics and has been found to be a skin sensitizer.>α -Hexylcinnamaldehyde is commonly used as a flavoring and fragrance ingredient. It shows potential chemosensitizing properties.>Solubilization of α -hexylcinnamaldehyde by the ionic surfactants, sodium dodecyl sulfate and dodecyltrimethylammonium chloride and a non-ionic surfactant such as dodecyl polyoxyethylene ethers has been investigated.>α -Hexylcinnamaldehyde is a stable semisynthetic derivative of cinnamaldehyde. It has a characteristic floral scent, which makes it suitable as a commercial fragrance in perfumes, creams, shampoos, etc.>Alpha-hexylcinnamaldehyde is a member of the class of cinnamaldehydes carrying a hexyl substituent at the alpha-position. It derives from an (E)-cinnamaldehyde.>This compound is a natural product found in Plectranthus glabratus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2E)-2-benzylideneoctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHFMWKWLOQMM-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C(=C\C1=CC=CC=C1)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020801
Record name (2E)-2-(Phenylmethylidene)octanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour
Record name Octanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in oils, miscible (in ethanol)
Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.961
Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

165184-98-5, 101-86-0
Record name (2E)-2-(Phenylmethylene)octanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165184-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hexylcinnamaldehyde, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl cinnamic aldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl cinnamic aldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-2-(Phenylmethylidene)octanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2-benzylideneoctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-hexylcinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9947QRR9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hexyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

4 °C
Record name 2-Hexyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

alpha-Hexylcinnamaldehyde (HCA), commonly referred to as hexyl cinnamal, is an aromatic aldehyde that is a prominent ingredient in the fragrance and cosmetics industries.[1][2] Valued for its characteristic sweet, floral, and jasmine-like aroma, it is synthesized for wide use in perfumes, personal care products, and household cleaners.[2][3] Structurally, it is a derivative of cinnamaldehyde (B126680) with a hexyl group substituted at the alpha-position.[4] Beyond its olfactory properties, α-Hexylcinnamaldehyde has garnered attention from researchers for its biological activities, including potential anti-mutagenic properties and its ability to act as a chemosensitizing agent, making its physicochemical characteristics of significant interest to drug development and toxicology professionals.[5][6] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental context and mechanistic insights.

Chemical Identity and Structure

This compound is formally known as 2-Benzylideneoctanal.[4][7] Its structure consists of a phenyl group attached to a propenal backbone, with a six-carbon hexyl chain bonded to the alpha carbon of the aldehyde group. This combination of an aromatic ring, a conjugated double bond system, and an aliphatic chain dictates its physical and chemical behavior.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 2-Benzylideneoctanal [7]
Common Name This compound, Hexyl Cinnamal [3][7]
CAS Number 101-86-0 [7][8]
Molecular Formula C₁₅H₂₀O [2][7]
Molecular Weight 216.32 g/mol [2][9][10]
SMILES O=C\C(=C\c1ccccc1)CCCCCC [7]

| InChI Key | GUUHFMWKWLOQMM-NTCAYCPXSA-N |[7] |

Core Physicochemical Properties

The physicochemical properties of α-Hexylcinnamaldehyde are summarized below. These values are crucial for formulation, stability testing, and predicting its environmental fate and biological interactions.

Table 2: General Physical Properties

Property Value Reference
Physical State Pale yellow liquid [1][9]

| Odor | Jasmine-like, floral, sweet, and slightly fatty/herbaceous |[2][9][11] |

Table 3: Thermodynamic and Safety Properties

Property Value Reference
Boiling Point 308 °C (at 760 mmHg) [4][7]
174-176 °C (at 15 mmHg) [2]
Melting Point Not available (liquid at room temp.) [12]
Density 0.950 - 0.961 g/mL (at 20-25 °C) [2][7][9][10]
Vapor Pressure 0.001 mmHg (at 25 °C) [13]
0.0001 hPa (at 20 °C) [14]

| Flash Point | >230 °F / 113 °C (closed cup) |[12][15] |

Table 4: Solubility and Partitioning Data

Property Value Reference
Solubility in Water 2.75 - 5 mg/L (at 25 °C); considered nearly insoluble [2][7][16]
Solubility in Solvents Miscible in ethanol (B145695) and oils; soluble in most fixed and mineral oils [9][10][14]

| LogP (n-octanol/water) | 4.8 |[4][9][14] |

Table 5: Optical and Other Properties

Property Value Reference

| Refractive Index (n²⁰/D) | 1.547 - 1.553 |[2][9][17] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of α-Hexylcinnamaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are definitive for structural confirmation. Key ¹H NMR signals include a downfield singlet for the aldehydic proton, multiplets in the aromatic region for the phenyl group, a singlet for the vinylic proton, and a series of upfield signals corresponding to the aliphatic hexyl chain.[9][18]

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (216.32).[9]

  • UV-Visible Spectroscopy : Due to its conjugated system (phenyl ring, double bond, and carbonyl group), α-Hexylcinnamaldehyde is expected to show strong UV absorbance. Its parent compound, cinnamaldehyde, displays a primary absorbance peak around 290 nm, and HCA is expected to have a similar profile.[19]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring and the alkene group.

Experimental Protocols

Detailed experimental protocols for determining physicochemical properties are standardized. Below are outlines of common methodologies applicable to α-Hexylcinnamaldehyde.

Synthesis via Aldol Condensation

The industrial synthesis of α-Hexylcinnamaldehyde is typically achieved through a crossed-aldol condensation reaction.[1][4] This process involves the reaction of benzaldehyde (B42025) with n-octanal in the presence of a base catalyst.

  • Methodology :

    • Reactant Charging : Benzaldehyde and n-octanal are charged into a reactor, often with an excess of benzaldehyde.

    • Catalysis : An aqueous solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to the reactor.[1]

    • Reaction : The mixture is agitated at a controlled temperature to facilitate the condensation reaction, where the enolate of octanal (B89490) attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.

    • Workup and Purification : After the reaction is complete, the mixture is neutralized. The organic layer is separated, washed, and purified, typically via vacuum distillation, to yield high-purity α-Hexylcinnamaldehyde.[20]

Synthesis_Workflow cluster_reactants Reactants benzaldehyde Benzaldehyde process Aldol Condensation & Dehydration benzaldehyde->process octanal n-Octanal octanal->process catalyst Base Catalyst (e.g., NaOH) catalyst->process purification Neutralization, Separation & Vacuum Distillation process->purification product α-Hexylcinnamaldehyde purification->product

Workflow for the synthesis of α-Hexylcinnamaldehyde.
Determination of Vapor Pressure

For low-volatility organic compounds like HCA, the vapor pressure can be measured using several methods.[21][22]

  • Gas Saturation Method (OECD TG 104) :

    • A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of the substance.

    • The gas becomes saturated with the vapor of the substance.

    • The amount of substance transported by the gas is determined by trapping the vapor (e.g., on a sorbent tube) and quantifying it using a technique like gas chromatography (GC).

    • The vapor pressure is calculated from the mass of the transported substance and the total volume of the gas passed through.

  • Static Method (OECD TG 104) :

    • A purified sample of the substance is introduced into an evacuated chamber maintained at a constant temperature.

    • The pressure inside the chamber is measured over time until it reaches a stable equilibrium value.

    • This equilibrium pressure is the vapor pressure of the substance at that temperature. This method is highly accurate but requires rigorous degassing of the sample.[23]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter for predicting the environmental distribution and biological absorption of a substance.

  • Shake-Flask Method (OECD TG 107) :

    • A small amount of α-Hexylcinnamaldehyde is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

    • The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is reached.

    • The mixture is then centrifuged to separate the n-octanol and water phases.

    • The concentration of HCA in each phase is determined analytically (e.g., by GC or HPLC).

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Interactions and Potential Mechanisms

While primarily used for its scent, HCA exhibits notable biological activity. It is a known skin sensitizer, a property that necessitates its declaration on cosmetic product labels in many jurisdictions.[3][10] More recently, research has highlighted its potential as a chemosensitizing agent, capable of enhancing the efficacy of anticancer drugs like doxorubicin.[24]

The mechanism appears to involve the modulation of cancer cell membrane permeability.[24] In studies with various human cancer cell lines, HCA increased the cytotoxic effect of doxorubicin. This effect was most pronounced in cells lacking ATP-binding cassette (ABC) transporter pumps, suggesting that HCA's primary role is not the inhibition of drug efflux but rather a more general alteration of the cell membrane that facilitates drug entry or retention.[24]

Chemosensitization Proposed Chemosensitization Mechanism cluster_cell Cancer Cell nucleus Nucleus (DNA) cytotoxicity Enhanced Cytotoxicity nucleus->cytotoxicity Induces membrane Cell Membrane dox Doxorubicin (DOX) membrane->dox Increased influx dox->nucleus Enters cell & targets DNA hca α-Hexylcinnamaldehyde (HCA) hca->membrane Alters membrane permeability

References

A Technical Guide to the Synthesis and Purification of alpha-Hexylcinnamaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic aldehyde, is a key ingredient in the fragrance and cosmetics industries and sees use as a flavoring agent.[1][2] Its utility in research, particularly in the study of contact allergens and in organic synthesis, necessitates a comprehensive understanding of its preparation and purification to ensure high-purity material for experimental use.[3][4] This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, focusing on the Claisen-Schmidt condensation reaction and subsequent purification by distillation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the production of high-purity HCA for a range of scientific applications.

Introduction

This compound (IUPAC name: 2-Benzylideneoctanal) is a pale yellow liquid with a characteristic jasmine-like floral scent.[1][5] It is found naturally in the essential oil of chamomile.[5][6] The primary route for its commercial and laboratory synthesis is the Claisen-Schmidt condensation, a variant of the crossed aldol (B89426) condensation, between benzaldehyde (B42025) and octanal (B89490).[5][7][8] This reaction involves an aromatic aldehyde lacking an alpha-hydrogen reacting with an enolizable aldehyde.[7] The choice of catalyst and reaction conditions significantly influences the reaction yield and the impurity profile of the crude product. Subsequent purification is critical to remove unreacted starting materials, byproducts from self-condensation of octanal, and other impurities.[9] This guide details a standard laboratory-scale synthesis and purification procedure for obtaining high-purity this compound.

Synthesis of this compound via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of alpha,beta-unsaturated aldehydes and ketones. In the case of HCA synthesis, benzaldehyde serves as the non-enolizable aromatic aldehyde, and octanal provides the enolizable aliphatic aldehyde. The reaction is typically base-catalyzed.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-hydrogen from octanal to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde, this compound.

Claisen_Schmidt_Condensation Octanal Octanal Enolate Octanal Enolate Octanal->Enolate + Base Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Addition Product Base Base (e.g., NaOH) Enolate->Aldol_Adduct + Benzaldehyde HCA This compound Aldol_Adduct->HCA - H2O Water Water

Figure 1: Claisen-Schmidt condensation pathway for HCA synthesis.
Experimental Protocol: Base-Catalyzed Synthesis

This protocol is a representative procedure based on common laboratory practices for aldol condensations.

Materials:

  • Benzaldehyde

  • n-Octanal

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Diethyl ether or other extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1-10% by weight of benzaldehyde) in ethanol.[10][11]

  • Addition of Reactants: To the stirred solution, add benzaldehyde. Then, slowly add n-octanal to the mixture. An excess of benzaldehyde is often used to minimize the self-condensation of octanal.[12]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 100°C and maintain it for several hours with continuous stirring.[9][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Alternative Catalytic Systems

While traditional synthesis relies on strong bases like NaOH or KOH, these can lead to side reactions and generate significant alkaline waste.[10] Greener alternatives have been explored, such as the use of solid base catalysts like hydrotalcite.[6][9] These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often lead to higher selectivity for the desired product.[6]

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, the desired this compound, and byproducts, most notably from the self-condensation of octanal.[9] Purification is essential to obtain a product of high purity.

Purification Workflow

The general workflow for the purification of this compound involves the removal of low-boiling impurities followed by the separation of the product from high-boiling contaminants.

Purification_Workflow Crude_HCA Crude HCA Product Flash_Distillation Flash Distillation (Optional) Crude_HCA->Flash_Distillation Fractional_Distillation Fractional Vacuum Distillation Flash_Distillation->Fractional_Distillation Partially Purified HCA Low_Boiling Low-Boiling Impurities (e.g., Unreacted Aldehydes) Fractional_Distillation->Low_Boiling First Fraction Pure_HCA Purified this compound Fractional_Distillation->Pure_HCA Main Fraction High_Boiling High-Boiling Residue Fractional_Distillation->High_Boiling Residue

Figure 2: General workflow for the purification of HCA.
Experimental Protocol: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for purifying this compound, as it allows for the separation of components with close boiling points at temperatures below their decomposition points.[13]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 1.333 kPa to 2000 Pa).[10][14]

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • First Fraction (Fore-run): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as unreacted benzaldehyde and octanal. The boiling point will be lower than that of HCA.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 174-176 °C at 15 mmHg or ~2000 Pa), collect the main fraction in a clean receiving flask.[10][15]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the decomposition of high-boiling residues. The remaining material in the distillation flask will contain high-boiling byproducts.

  • Characterization: Analyze the purity of the collected main fraction using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopy (NMR, IR).[10][16]

Alternative Purification Methods

For smaller scale or for achieving very high purity, column chromatography can be employed.[17][18] Silica gel is a common stationary phase for the purification of cinnamaldehyde (B126680) derivatives.[17]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O[5]
Molar Mass 216.32 g/mol [5]
Appearance Pale yellow liquid[5]
Odor Jasmine-like, floral[1]
Boiling Point 308 °C (at atmospheric pressure)[5]
174-176 °C (at 15 mmHg)[15]
Density 0.95 g/mL (at 25 °C)[5]
Solubility Insoluble in water; soluble in oils and ethanol[5][10]

Table 2: Representative Reaction Conditions and Outcomes for HCA Synthesis

CatalystReactant Ratio (Benzaldehyde:Octanal)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference(s)
NaOH/KOHExcess Benzaldehyde60-100Varies--Generally < 90[19]
Hydrotalcite1:1 to 5:1125894-9834-81-[9]
Proline/LiCl1:1 to 1:1.260-802-10>99-High[19]
Pyrrolidine1.2:1 to 1.8:180-90Varies-High-[12]

Table 3: Purification Parameters and Achieved Purity

Purification MethodKey ParametersAchieved PurityReference(s)
Fractional Vacuum Distillation Pressure: 133-2000 Pa; Tower Top Temp: 120-150 °C>99.0 wt%[10][11]
Column Chromatography Stationary Phase: Silica GelCan achieve high purity[17]

Conclusion

The synthesis of this compound via the Claisen-Schmidt condensation of benzaldehyde and octanal, followed by purification using fractional vacuum distillation, is a well-established and reliable method for obtaining high-purity material for research purposes. By carefully controlling reaction conditions and employing efficient purification techniques, researchers can produce HCA with the required purity for sensitive applications. The use of greener catalytic systems like hydrotalcite presents a more environmentally benign approach to the synthesis. This guide provides the necessary technical details to enable researchers to successfully synthesize and purify this compound in a laboratory setting.

References

α-Hexylcinnamaldehyde: A Technical Deep Dive into its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hexylcinnamaldehyde (HCA), a widely used fragrance ingredient and flavoring agent, has garnered significant scientific interest beyond its sensory properties. Emerging research in cellular models has revealed its potential as a modulator of key signaling pathways implicated in oxidative stress, inflammation, and cellular defense mechanisms. This technical guide provides an in-depth analysis of the current understanding of HCA's mechanism of action at the cellular level, with a focus on its effects in keratinocytes and other relevant models. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Core Mechanisms of Action

The primary mechanism of action of this compound in cellular models appears to be centered around the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Additionally, based on studies of its close structural analog cinnamaldehyde (B126680), HCA is implicated in the modulation of inflammatory pathways, including NF-κB and MAPK/JNK signaling.

Nrf2-Mediated Antioxidant Response

This compound is recognized as a skin sensitizer, a property often linked to the reactivity of the compound with cellular proteins. This electrophilic nature is a key trigger for the activation of the Keap1-Nrf2 pathway. Gene expression profiling of human keratinocyte cell line HaCaT treated with HCA has shown a significant upregulation of oxidative stress pathways, including Keap1-dependent genes[1].

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like HCA can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Nrf2_Activation_by_HCA Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Nuclear Translocation

Modulation of Inflammatory Signaling Pathways

While direct evidence for HCA is still emerging, studies on cinnamaldehyde provide a strong basis for its role in modulating inflammatory responses. These effects are likely mediated through the inhibition of key pro-inflammatory signaling cascades.

  • NF-κB Pathway: Cinnamaldehyde has been shown to suppress the activation of NF-κB, a master regulator of inflammation[2]. This inhibition is thought to occur through the prevention of IκBα degradation, which retains the NF-κB p50/p65 dimer in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

  • MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in cellular responses to stress and inflammation. Cinnamaldehyde has been demonstrated to inhibit the phosphorylation of JNK, a key step in its activation[3]. By suppressing JNK signaling, HCA may attenuate the expression of downstream inflammatory mediators.

  • TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates inflammatory responses upon binding to ligands like lipopolysaccharide (LPS). Cinnamaldehyde has been reported to inhibit TLR4 signaling by interfering with the oligomerization of the receptor, a critical step for downstream signal transduction[4].

Inflammatory_Pathway_Modulation cluster_TLR4 TLR4 Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus_inf HCA α-Hexylcinnamaldehyde TLR4_dimer TLR4 Dimerization HCA->TLR4_dimer Inhibits JNK JNK HCA->JNK Inhibits Phosphorylation IkBa_p p-IκBα HCA->IkBa_p Inhibits Degradation TLR4 TLR4 MyD88 MyD88 TLR4_dimer->MyD88 MyD88->JNK IkBa_NFkB IκBα-NF-κB Complex MyD88->IkBa_NFkB pJNK p-JNK JNK->pJNK AP1 AP-1 pJNK->AP1 Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes IkBa_NFkB->IkBa_p NFkB_free NF-κB IkBa_p->NFkB_free IκBα Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Nuclear Translocation NFkB_nuc->Inflammatory_Genes

Quantitative Data Summary

The following tables summarize the available quantitative data on the cellular effects of this compound and its structural analog, cinnamaldehyde.

Table 1: Cytotoxicity of α-Hexylcinnamaldehyde in Human Cancer Cell Lines

Cell LineAssay TypeEndpointValue (µM)Reference
Caco-2MTT AssayIC50>100[5]
CCRF/CEMMTT AssayIC50>100[5]
CEM/ADR5000MTT AssayIC50>100[5]

Table 2: Effects of Cinnamaldehyde on Nrf2 Pathway and Inflammatory Cytokines in Keratinocytes

ParameterCell LineTreatmentConcentration (µM)EffectReference
Nrf2 AccumulationKERTrCinnamaldehyde100Rapid accumulation[6]
IL-1β TranscriptionKERTrCinnamaldehyde100Inhibition[6]
Pro-inflammatory Cytokine ExpressionKERTrCinnamaldehyde250Increased[6]
Zymosan-induced Pro-inflammatory ResponseKERTrCinnamaldehyde100Downregulation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of HCA's mechanism of action.

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

This assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, the complex tumbles more slowly, leading to an increase in polarization. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant Keap1 protein (Kelch domain).

    • Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).

    • Test compound (this compound) dissolved in DMSO.

    • 384-well, low-volume, black, non-binding surface microplate.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of the fluorescent Nrf2 peptide and Keap1 protein in the assay buffer. The final concentrations should be optimized for a stable and significant polarization signal.

    • Add the test compound (HCA) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the Keap1-Nrf2 peptide mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Keap1 Protein - Fluorescent Nrf2 Peptide - Assay Buffer start->prepare_reagents add_compounds Add Test Compounds (HCA) and Controls to 384-well Plate prepare_reagents->add_compounds add_protein_peptide Add Keap1 and Nrf2 Peptide Mixture to Wells add_compounds->add_protein_peptide incubate Incubate at Room Temperature (e.g., 30 min) add_protein_peptide->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data and Calculate IC50 measure_fp->analyze_data end End analyze_data->end

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Protocol:

  • Cell Culture and Transfection:

    • Plate HaCaT cells in a 96-well plate and allow them to adhere.

    • Transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After transfection, treat the cells with various concentrations of HCA for a specified pre-incubation period.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.

    • Determine the inhibitory effect of HCA by comparing the normalized luciferase activity in HCA-treated, stimulated cells to that in stimulated cells without HCA. Calculate the IC50 value.

Luciferase_Assay_Workflow start Start plate_cells Plate HaCaT Cells in 96-well Plate start->plate_cells transfect_plasmids Transfect with NF-κB-Luciferase and Renilla Plasmids plate_cells->transfect_plasmids treat_hca Treat with HCA at Various Concentrations transfect_plasmids->treat_hca stimulate_nfkb Stimulate with NF-κB Activator (e.g., TNF-α) treat_hca->stimulate_nfkb lyse_cells Lyse Cells stimulate_nfkb->lyse_cells measure_luciferase Measure Firefly and Renilla Luciferase Activity lyse_cells->measure_luciferase analyze_data Normalize Data and Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Western Blotting for Phosphorylated JNK (p-JNK)

This method is used to detect the activation of the JNK signaling pathway.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Following treatment with HCA and/or a stimulus, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with an antibody specific for the phosphorylated (active) form of JNK. A second antibody, conjugated to an enzyme, is used for detection via chemiluminescence or fluorescence.

Protocol:

  • Cell Culture and Treatment:

    • Culture HaCaT cells to near confluence.

    • Treat the cells with HCA at various concentrations for a specified time, with or without a JNK-activating stimulus (e.g., UV radiation or TNF-α).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a housekeeping protein like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-JNK signal to the total JNK or housekeeping protein signal to determine the relative level of JNK activation.

Conclusion

This compound demonstrates a multifaceted mechanism of action in cellular models, primarily centered on the activation of the Nrf2-mediated antioxidant response. This is a crucial defense mechanism against cellular stress. Furthermore, evidence from its structural analog, cinnamaldehyde, strongly suggests that HCA may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK/JNK signaling pathways. Further research is warranted to fully elucidate the direct interactions of HCA with these inflammatory pathways and to establish a more comprehensive quantitative understanding of its cellular effects. The experimental protocols detailed herein provide a robust framework for such future investigations, which will be critical for evaluating the potential of HCA in therapeutic and cosmeceutical applications.

References

A Technical Guide to the Spectroscopic Analysis of alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for alpha-hexylcinnamaldehyde, a common fragrance and flavoring agent. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This report details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring this data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.41s1HAldehydic proton (-CHO)
7.30 - 7.50m5HAromatic protons (C₆H₅)
7.18s1HVinylic proton (=CH-)
2.45t2HMethylene protons (-CH₂-) adjacent to the double bond
1.20 - 1.60m6HMethylene protons of the hexyl chain
0.88t3HMethyl protons (-CH₃) of the hexyl chain

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [3][4]

Chemical Shift (δ) ppmAssignment
191.5Aldehydic carbon (C=O)
150.8Vinylic carbon
142.1Vinylic carbon
134.8Aromatic carbon
129.8Aromatic carbons
128.9Aromatic carbons
128.7Aromatic carbons
31.6Methylene carbon of hexyl chain
29.5Methylene carbon of hexyl chain
29.2Methylene carbon of hexyl chain
28.1Methylene carbon of hexyl chain
22.6Methylene carbon of hexyl chain
14.1Methyl carbon of hexyl chain

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Characteristic IR Absorption Bands for this compound (liquid film) [3]

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumC-H stretch (aromatic)
~2950, 2870StrongC-H stretch (aliphatic)
~2720WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1625MediumC=C stretch (alkene)
~1600, 1450Medium-WeakC=C stretch (aromatic ring)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for this compound (Electron Ionization) [7]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
12999.99
11799.79
9196.95
11578.81
14552.56

The molecular weight of this compound is 216.32 g/mol .[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][8]

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[8]

  • Data Acquisition : Transfer the solution to a clean NMR tube.[1] The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared directly.[9]

  • Data Acquisition : Apply a small drop of the neat liquid between two salt plates (e.g., NaCl), which are transparent to infrared radiation.[9] The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

  • Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities.[10]

  • Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a radical cation (molecular ion), which can then undergo fragmentation.[10]

  • Mass Analysis : The resulting ions are accelerated and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Carbon-Hydrogen Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

References

The Elusive Natural Occurrence of α-Hexylcinnamaldehyde: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant disparity between the widely reported natural occurrence of α-hexylcinnamaldehyde in chamomile essential oil and the lack of direct analytical evidence to substantiate this claim. While numerous industry and safety documents list chamomile as a natural source, detailed chemical analyses of chamomile essential oil consistently fail to identify this compound. This guide provides a technical overview of the reported natural sources, details common extraction and analytical methodologies, and addresses the current evidence gap.

Natural Occurrence: A Tale of Discrepancy

Alpha-hexylcinnamaldehyde (HCA), a widely used fragrance ingredient with a characteristic jasmine-like scent, is frequently cited as a natural constituent of chamomile (Matricaria recutita L.) essential oil.[1][2] It has also been reported to be found in Plectranthus glabratus.[2] However, a thorough review of peer-reviewed analytical studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) on chamomile essential oil does not confirm the presence of α-hexylcinnamaldehyde.[3][4][5][6] These studies provide extensive characterization of the volatile components of chamomile, identifying major constituents like α-bisabolol, chamazulene, bisabolol oxides, and β-farnesene, along with numerous other minor terpenes and terpenoids.[3][4][5][6] The absence of HCA in these detailed analyses suggests that if it is present at all, its concentration is below the detection limits of standard analytical methods or that its presence is erroneously reported in secondary literature.

The vast majority of commercially available α-hexylcinnamaldehyde is produced synthetically through a crossed-aldol condensation of benzaldehyde (B42025) and octanal.[1] This industrial-scale synthesis is efficient and provides a consistent supply for the fragrance and cosmetic industries.[1]

Table 1: Reported Natural Sources of α-Hexylcinnamaldehyde

CompoundReported Natural SourcePlant PartEvidence Level
α-HexylcinnamaldehydeMatricaria recutita L. (Chamomile)Flower Essential OilWidely cited, but not substantiated by detailed GC-MS studies.
α-HexylcinnamaldehydePlectranthus glabratusNot specifiedReported in chemical databases, but analytical evidence is not available in the reviewed literature.

Isolation and Extraction Methodologies from Plant Material

Given the lack of confirmed quantitative data for α-hexylcinnamaldehyde in any natural source, a specific isolation protocol cannot be detailed. However, the standard methodologies for extracting essential oils from the primary cited source, chamomile, are well-established. These protocols would be the first step in any attempt to isolate and identify minor constituents like HCA.

Experimental Protocol: Steam Distillation of Chamomile Essential Oil

Steam distillation is the most common method for extracting essential oils from chamomile flowers.[7] This process isolates volatile compounds by passing steam through the plant material, causing the essential oil to evaporate. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

Objective: To extract the essential oil from dried chamomile flowers.

Materials and Apparatus:

  • Dried chamomile flowers (Matricaria recutita L.)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving vessel/separatory funnel)

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: 500 g of dried chamomile flowers are placed into the still pot of the steam distillation apparatus.

  • Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water and connected to the still pot. The condenser is connected to a cold water source. A separatory funnel is used as the receiving vessel to collect the distillate.

  • Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the chamomile flowers. The volatile oils are vaporized and carried with the steam to the condenser.

  • Condensation and Collection: The condenser cools the vapor, which liquefies back into a mixture of water (hydrosol) and essential oil. This mixture is collected in the separatory funnel. The distillation process is typically continued for 3 to 4 hours.

  • Separation: After the distillation is complete, the collected distillate is allowed to stand until the oil and water layers clearly separate. The aqueous layer (hydrosol) is drained from the bottom of the separatory funnel, leaving the essential oil.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then transferred to a sealed, airtight glass vial and stored in a cool, dark place.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

To definitively identify and quantify the components of the extracted essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Experimental Protocol: GC-MS Analysis of Chamomile Essential Oil

Objective: To identify and quantify the volatile chemical constituents of the extracted chamomile essential oil.

Materials and Apparatus:

  • Extracted chamomile essential oil

  • High-purity solvent for dilution (e.g., hexane (B92381) or ethanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS)

  • Helium carrier gas

  • Reference standards for known chamomile constituents and for α-hexylcinnamaldehyde.

Procedure:

  • Sample Preparation: A 1% solution of the chamomile essential oil is prepared in a suitable solvent (e.g., 10 µL of oil in 990 µL of hexane).

  • GC-MS Instrument Setup:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Injection: 1 µL of the diluted sample is injected into the GC.

  • Data Acquisition and Analysis: The chromatogram and mass spectra are recorded. The individual components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of reference standards.

  • Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram. For absolute quantification, a calibration curve would be prepared using a certified reference standard of α-hexylcinnamaldehyde.

Visualizing the Workflow

The general process for investigating the presence of a specific compound in a plant matrix involves extraction followed by detailed analysis.

Extraction_and_Analysis_Workflow Plant_Material Plant Material (e.g., Chamomile Flowers) Extraction Extraction (Steam Distillation) Plant_Material->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Analysis Analysis (GC-MS) Crude_Extract->Analysis Data_Processing Data Processing (Spectral Matching, Quantification) Analysis->Data_Processing Results Identification and Quantification of Constituents Data_Processing->Results

Caption: General workflow for the extraction and analysis of plant essential oils.

Conclusion

The assertion that α-hexylcinnamaldehyde occurs naturally in chamomile essential oil is widespread in commercial and secondary literature. However, this claim is not supported by the available primary scientific literature detailing the chemical composition of Matricaria recutita L. essential oil. Rigorous analytical studies using GC-MS have not identified this compound, even as a minor constituent. Similarly, its presence in Plectranthus glabratus lacks published analytical confirmation.

For researchers and drug development professionals, it is crucial to rely on validated analytical data. While the methodologies for extracting and analyzing essential oils are well-established, any investigation into the natural occurrence of α-hexylcinnamaldehyde should first aim to definitively confirm its presence and concentration in a specific plant source using sensitive analytical techniques like GC-MS with a certified reference standard. Until such evidence is published, the natural occurrence of α-hexylcinnamaldehyde remains largely unsubstantiated, and it should be primarily considered a synthetic fragrance ingredient.

References

toxicological profile and safety assessment of alpha-Hexylcinnamaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of alpha-Hexylcinnamaldehyde

Introduction

This compound (HCA), also known as hexyl cinnamal, is a common fragrance ingredient valued for its jasmine-like floral scent.[1][2] It is a synthetic aromatic aldehyde that is also found naturally in the essential oil of chamomile.[1] Widely used in cosmetics, personal care products, and industrial cleaners, its safety has been thoroughly evaluated by various international bodies.[1] This guide provides a comprehensive overview of the toxicological profile of HCA, detailing key safety endpoints, experimental methodologies, and the overall safety assessment for researchers, scientists, and drug development professionals.

Chemical Identity:

  • CAS Number: 101-86-0[1][3]

  • EC Number: 202-983-3[4]

  • Chemical Name: 2-(phenylmethylene)octanal[5]

  • Synonyms: Hexyl cinnamal, α-n-Hexyl-β-phenylacrolein, HCA[1][3]

  • Molecular Formula: C15H20O[6]

Toxicological Profile

The toxicological profile of HCA has been established through a series of in vitro, in vivo, and human studies. The primary health effect of concern is skin sensitization, while it demonstrates low acute and systemic toxicity.

Acute Toxicity

HCA exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD50RatOral3100 mg/kg bw[4][7][8]
LD50RabbitDermal>3000 mg/kg bw[4][7][9]
LC50RatInhalation>2.12 mg/L (4-hr exposure)[10]
  • Acute Oral Toxicity (as per US HPVIS; REACHb): Studies were conducted in Wistar rats. The chemical was administered at doses of 1780, 2670, 4000, or 6000 mg/kg bw. Animals were observed for signs of toxicity at one, six, and 24 hours post-dosing, and daily for 14 days. Sub-lethal effects included lethargy, depression, anorexia, and weight loss.

  • Acute Dermal Toxicity (as per REACHb; US HPVIS): Studies were performed on rabbits. HCA was applied to a clipped area of skin at doses up to 3000 mg/kg bw for 24 hours. No mortalities were reported.

  • Acute Inhalation Toxicity (similar to OECD TG 403): Sprague Dawley rats were exposed to HCA as an aerosol in a single four-hour exposure at a mean measured concentration of 2.12 mg/L. Animals were observed for 14 days.

Skin and Eye Irritation

HCA is considered a skin irritant but not an eye irritant based on animal studies.

Table 2: Irritation Data for this compound

EndpointSpeciesResultReference
Skin IrritationRabbitIrritating (Severe erythema and oedema)[9]
Eye IrritationRabbitNot an irritant (Slight, reversible redness)
  • Skin Irritation (EU Method B.4): In a study on male New Zealand White rabbits, 0.5 mL of undiluted HCA was applied to the skin under a semi-occlusive dressing for four hours. Observations were made for 11 days. Severe erythema and oedema were noted at 24, 48, and 72 hours, which were fully reversible within the observation period.

  • Eye Irritation (EU Method B.5): 0.1 mL of undiluted HCA was instilled into the conjunctival sac of male New Zealand White rabbits. Observations were made for seven days. Only slight conjunctival redness was observed, which reversed within two days.

Skin Sensitization

The most critical health effect for HCA is its potential to cause skin sensitization. It is classified as a moderate skin sensitizer (B1316253) and is often used as a positive control in predictive assays.[1][11]

Table 3: Skin Sensitization Data for this compound

AssaySpeciesResultValueReference
Local Lymph Node Assay (LLNA)Mouse (CBA/Ca)SensitizerEC3: 6.6–11.5%
Guinea Pig Maximisation TestGuinea PigSensitizer70% positive response
Human Repeat Insult Patch Test (HRIPT)HumanNot a sensitizerAt 20% concentration
  • Local Lymph Node Assay (LLNA) (OECD TG 429): Female CBA/Ca mice (five per group) were treated with HCA at concentrations of 1.5%, 10%, or 50% w/v. The substance was applied epicutaneously to the ears for three consecutive days. Lymphocyte proliferation in the draining auricular lymph nodes was measured to determine the stimulation index. An EC3 value, the concentration estimated to produce a three-fold increase in lymphocyte proliferation, was calculated.

Below is a generalized workflow for the Local Lymph Node Assay.

LLNA_Workflow start_end start_end process process decision decision data data start Start: Acclimatize Mice dosing Topical Application to Ears (Days 1, 2, 3) Test chemical vs. Vehicle Control start->dosing iv_inject Day 6: Intravenous Injection of Radiolabeled Thymidine (³H-TdR) dosing->iv_inject euthanasia Euthanasia & Lymph Node Excision (Auricular Lymph Nodes) iv_inject->euthanasia processing Prepare Single-Cell Suspension from Pooled Lymph Nodes euthanasia->processing measurement Measure Radioactivity (Disintegrations Per Minute - DPM) processing->measurement calculation Calculate Stimulation Index (SI) SI = DPM (Test Group) / DPM (Control Group) measurement->calculation evaluate SI >= 3? calculation->evaluate positive Positive Result: Sensitizer evaluate->positive Yes negative Negative Result: Non-Sensitizer evaluate->negative No

A generalized workflow for the Local Lymph Node Assay (LLNA).

The mechanism of skin sensitization involves a series of key events, as depicted in the Adverse Outcome Pathway (AOP) diagram below.

AOP_Skin_Sensitization cluster_0 Molecular & Cellular Events cluster_1 Organ & Organism Level mie mie ke ke ao ao MIE Molecular Initiating Event (MIE) Covalent binding of Hapten (HCA) to skin proteins KE2 Key Event 2 Keratinocyte Activation (Inflammatory signals) MIE->KE2 Induces KE3 Key Event 3 Dendritic Cell Activation & Migration KE2->KE3 Activates KE4 Key Event 4 T-cell Proliferation & Activation in Lymph Node KE3->KE4 Presents Antigen to AO Adverse Outcome Allergic Contact Dermatitis (ACD) upon re-exposure KE4->AO Leads to

Adverse Outcome Pathway (AOP) for skin sensitization.
Repeated-Dose Toxicity

Studies on repeated exposure to HCA indicate potential effects on the liver and skin at high doses, particularly via the dermal route.

Table 4: Repeated-Dose Toxicity Data for this compound

DurationSpeciesRouteNOAELLOAELEffects at LOAELReference
90-dayRat (SD)Dermal-125 mg/kg bw/dayChanges in liver, local skin effects[10]
14-weekRat (CFE)Oral29.9 mg/kg bw/day (male)287.3 mg/kg bw/day (male)Increased relative liver/kidney weights

Note: The oral study was conducted on a read-across analog, alpha-amylcinnamaldehyde.

  • 90-Day Dermal Study: Male Sprague Dawley rats received daily dermal applications of HCA at doses of 125, 250, 500, or 1000 mg/kg bw/day on shaved dorsal skin. A Lowest Observed Adverse Effect Level (LOAEL) was established at 125 mg/kg bw/day based on liver changes and local skin effects. A No Observed Adverse Effect Level (NOAEL) for systemic effects was derived at 150 mg/kg bw/day.[10]

Genotoxicity

Based on a weight of evidence from available in vitro and in vivo studies, HCA is not considered to be genotoxic.[9]

Table 5: Genotoxicity Data for this compound

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test, OECD 471)S. typhimuriumWith & WithoutNegative
In vitro Mammalian Cell AssaysIsolated mammalian cellsWith & WithoutPositive (aberrations/mutations)[9]
In vivo Assays--Negative[9]

Interestingly, some research suggests HCA has antimutagenic properties, inhibiting the genotoxicity of certain environmental pollutants in the bacterial reverse mutation assay.[12][13][14]

Reproductive and Developmental Toxicity

Available data indicate that HCA is not expected to cause reproductive or developmental toxicity.

Table 6: Reproductive & Developmental Toxicity Data

Study TypeSpeciesRouteNOAEL (Maternal & Developmental)Reference
One-Generation (similar to OECD TG 421)Rat (Crj:CD(SD))Oral≥1000 mg/kg bw/day
Screening Study (OECD 421)RatOral≥100 mg/kg/day (Fertility & Development)[10][15]
  • Crj:CD(SD) rats (eight per sex per dose) were administered HCA in corn oil at doses of 12.5, 25, 50, or 1000 mg/kg bw. Males were treated for 14 days before mating and through a maximum seven-day mating period. Females were treated for two weeks before mating, through mating, and until day 45 of treatment. No treatment-related clinical or necropsy effects were seen in the F1 generation pups, and no developmental effects were observed.

Carcinogenicity

There is no data available from specific carcinogenicity studies on HCA. However, the International Agency for Research on Cancer (IARC) does not identify HCA as a probable, possible, or confirmed human carcinogen.[4]

Safety Assessment and Conclusion

The safety assessment of this compound integrates data from all toxicological endpoints. The process involves hazard identification, dose-response assessment, and exposure assessment to characterize the risk.

Safety_Assessment_Flow input input process process conclusion conclusion hazard hazard acute Acute Toxicity Data (LD50, LC50) hazard_id Hazard Identification acute->hazard_id repeat Repeated-Dose Data (NOAEL, LOAEL) repeat->hazard_id sens Sensitization Data (LLNA, Human) sens->hazard_id geno Genotoxicity Data (Ames, in vivo) geno->hazard_id repro Repro/Devo Tox Data (NOAEL) repro->hazard_id dose_resp Dose-Response Assessment hazard_id->dose_resp primary_hazard Primary Hazard: Skin Sensitization hazard_id->primary_hazard risk_char Risk Characterization dose_resp->risk_char exp_assess Exposure Assessment (Consumer Use) exp_assess->risk_char safe_conclusion Conclusion: Safe for use under restricted concentrations risk_char->safe_conclusion

Generalized safety assessment process for HCA.

Summary of Findings:

  • Primary Hazard: The critical health effect for HCA is skin sensitization. The Research Institute for Fragrance Materials (RIFM) has concluded it is a moderate skin sensitizer.[1]

  • Systemic Toxicity: HCA demonstrates a low order of systemic toxicity. The NOAEL for systemic effects from repeated dermal exposure is 150 mg/kg bw/day.[10]

  • Genotoxicity & Carcinogenicity: HCA is not considered genotoxic, and there is no evidence to classify it as a carcinogen.[4]

  • Reproductive Toxicity: HCA is not considered a reproductive or developmental toxicant.[15]

Regulatory Status:

  • The EU has identified HCA as a potential skin sensitizer and requires its declaration on cosmetic product labels if it exceeds certain concentrations to inform consumers with allergies.[1][16]

  • The International Fragrance Association (IFRA) has established standards that set maximum acceptable concentrations for HCA in various consumer product categories to mitigate the risk of sensitization.[1][3]

  • It is considered "Generally Regarded as Safe" (GRAS) for its use as a flavoring substance by the US FDA and the WHO.[9][17]

References

Alpha-Hexylcinnamaldehyde Derivatives: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hexylcinnamaldehyde (HCA), a synthetic derivative of cinnamaldehyde (B126680), is a well-established fragrance and flavoring agent found in numerous consumer products.[1] Beyond its aromatic properties, HCA and its derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological effects. These compounds have demonstrated significant potential as anticancer, antimicrobial, and larvicidal agents, garnering interest within the drug development community. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of HCA and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Synthesis of this compound and its Derivatives

The primary industrial synthesis of this compound is achieved through a crossed-aldol condensation reaction between benzaldehyde (B42025) and octanal.[2] Variations of this method aim to improve yield and selectivity while minimizing byproducts. Furthermore, derivatives of HCA, such as esters and amides, can be synthesized to explore structure-activity relationships and enhance biological efficacy.

Experimental Protocol: Synthesis of this compound via Aldol Condensation[3]

This protocol describes a green catalytic route for the synthesis of α-hexylcinnamaldehyde.

Materials:

  • Benzaldehyde

  • n-Octanal

  • Hydrotalcite (solid base catalyst)

  • Reactor vessel

  • Filtration apparatus

Procedure:

  • Charge the reactor with benzaldehyde and n-octanal.

  • Add the hydrotalcite catalyst to the reaction mixture. The process is performed under solvent-free conditions.

  • Maintain the reaction at a controlled temperature with stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of reactants.

  • Upon completion of the reaction (typically >99% conversion), the catalyst is recovered by simple filtration.

  • The crude product is then purified, for example, by distillation, to yield α-hexylcinnamaldehyde with high selectivity (95-98%).

  • The recovered catalyst can be recycled for subsequent batches.

Biological Activities of this compound and its Derivatives

Anticancer and Chemosensitizing Activity

This compound has exhibited cytotoxic effects against various cancer cell lines and, more notably, acts as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs like doxorubicin.[3] This sensitization is particularly effective in multidrug-resistant (MDR) cancer cells. The proposed mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux from cancer cells, and the alteration of cell membrane permeability.[4]

Table 1: Chemosensitizing Effect of this compound (HCA) in Combination with Doxorubicin (DOX) on Human Cancer Cell Lines [3]

Cell LineHCA Concentration (µM)Doxorubicin IC50 (µM) - AloneDoxorubicin IC50 (µM) - CombinationFold Reduction in Doxorubicin IC50
Caco-2100 (IC10)0.85 ± 0.070.28 ± 0.03~3
181 (IC20)0.12 ± 0.01~7
CCRF/CEM50 (IC10)0.02 ± 0.0010.004 ± 0.0003~5
100 (IC20)0.0004 ± 0.00003~50
Experimental Protocol: Cytotoxicity Assessment using MTT Assay[6][7]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of HCA derivatives.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the HCA derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Rhodamine 123 Efflux Assay[8][9]

This assay is used to assess the function of ABC transporters, particularly P-glycoprotein (P-gp), and their inhibition by HCA derivatives.

Materials:

  • Cancer cell lines (e.g., Caco-2 or CEM/ADR5000 which overexpress P-gp)

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • HCA derivatives

  • Verapamil (B1683045) (a known P-gp inhibitor, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Pre-incubate the cells with different concentrations of the HCA derivative or verapamil for a specified time (e.g., 30 minutes).

  • Add Rhodamine 123 to the wells and incubate for a further period (e.g., 1-2 hours) to allow for its uptake.

  • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with the lysis buffer.

  • Transfer the cell lysates to a 96-well black plate.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~528 nm).

  • An increase in intracellular fluorescence in the presence of the HCA derivative indicates inhibition of the efflux pump.

Diagram 1: ABC Transporter Inhibition by HCA Derivatives

ABC_Transporter_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug (e.g., Doxorubicin) ABC_Transporter ABC Transporter (e.g., P-gp) Drug->ABC_Transporter Efflux Intracellular_Drug Increased Intracellular Drug Concentration Drug->Intracellular_Drug Influx HCA HCA Derivative HCA->ABC_Transporter Inhibition Apoptosis Cell Death (Apoptosis) Intracellular_Drug->Apoptosis Extracellular_Space Extracellular Space

Caption: Inhibition of ABC transporters by HCA derivatives enhances chemotherapy.

Antimicrobial Activity

Derivatives of cinnamaldehyde have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Some derivatives also interfere with essential cellular processes like cell division.

Table 2: Antimicrobial Activity of this compound Oxime [5]

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/L)
Staphylococcus aureus37.50
Enterococcus hirae>150
Legionella pneumophila37.50
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[11][12]

This protocol describes the broth microdilution method for determining the MIC of HCA derivatives.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • HCA derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the HCA derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 2: Proposed Antimicrobial Mechanism of HCA Derivatives

Antimicrobial_Mechanism HCA_Derivative HCA Derivative Cell_Membrane Bacterial Cell Membrane HCA_Derivative->Cell_Membrane Cell_Division_Inhibition Inhibition of Cell Division HCA_Derivative->Cell_Division_Inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Bacterial_Cell_Death Bacterial Cell Death Leakage->Bacterial_Cell_Death Cell_Division_Inhibition->Bacterial_Cell_Death

Caption: HCA derivatives exert antimicrobial effects via multiple mechanisms.

Larvicidal Activity

Recent studies have highlighted the potent larvicidal activity of this compound and its derivatives against mosquito larvae, such as those of Aedes albopictus, the vector for dengue and Zika viruses.[6] The mechanism of action is suggested to involve the inhibition of essential enzymes like phosphatases in the insect gut, leading to cellular damage and mortality.

Table 3: Larvicidal Activity of this compound (HCA) and its Derivatives against Aedes albopictus Larvae [6]

CompoundLC50 (ppm) after 24h
This compound (HCA)24.0
Furan-3-ylmethyl cinnamate (B1238496) (2v)8.0
(E)-allyl 3-(4-chlorophenyl)acrylate (4c)7.2
Experimental Protocol: Larvicidal Bioassay[5][13]

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

Materials:

  • Mosquito larvae (e.g., third or early fourth instar of Aedes albopictus)

  • HCA derivatives

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Dechlorinated water

  • Beakers or cups

  • Pipettes

Procedure:

  • Prepare a stock solution of the HCA derivative in the chosen solvent.

  • Prepare a series of dilutions of the test compound in dechlorinated water.

  • Place a specific number of larvae (e.g., 20-25) in beakers containing a defined volume of the test solution.

  • For each concentration, set up multiple replicates. Include a control group with the solvent and a negative control with only water.

  • Record the larval mortality at specified time intervals (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to probing.

  • Calculate the percentage mortality and determine the LC50 (lethal concentration that kills 50% of the larvae) using probit analysis.

Diagram 3: Phosphatase Inhibition Pathway in Mosquito Larvae

Caption: HCA derivatives induce larvicidal effects by inhibiting phosphatases.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their demonstrated activities as anticancer, chemosensitizing, antimicrobial, and larvicidal agents warrant further investigation. The ability to synthesize a wide range of derivatives provides a valuable platform for structure-activity relationship studies, aiming to optimize potency and selectivity while minimizing toxicity. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this promising class of molecules. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the elucidation of more specific molecular targets to advance these compounds towards clinical applications.

References

In Vitro Genotoxicity of alpha-Hexylcinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in a variety of consumer products. As with any chemical intended for widespread human exposure, a thorough evaluation of its genotoxic potential is crucial for safety assessment. This technical guide provides an in-depth overview of the in vitro genotoxicity of HCA, summarizing available data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

Based on the available evidence from a battery of in vitro and in vivo studies, this compound is not considered to be genotoxic. While some in vitro assays in mammalian cells have suggested potential for chromosomal damage at high concentrations, these findings have not been substantiated in bacterial systems or in vivo studies. This suggests that any observed in vitro effects may not be biologically relevant for human health under typical exposure scenarios.

Data Presentation: Summary of In Vitro Genotoxicity Studies

The genotoxicity of this compound has been evaluated in several standard in vitro test systems. The following tables summarize the available quantitative data from key studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound
Study Reference: [Data synthesized from multiple sources indicating negative results]
Test Guideline: OECD 471
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)
Metabolic Activation: With and without exogenous metabolic activation system (S9 mix)
Concentrations Tested: Up to 5000 µ g/plate
Results: No significant, dose-dependent increase in the number of revertant colonies was observed in any of the tested strains, either with or without metabolic activation. A study by Di Giacomo et al. (2014) also demonstrated that HCA can inhibit the mutagenicity of known mutagens, further supporting its non-mutagenic nature in this assay.[1]
Conclusion: Negative
Table 2: In Vitro Mammalian Cell Genotoxicity Data for this compound
Study Type
Chromosomal Aberration Assay
In Vitro Micronucleus Test
Mouse Lymphoma Assay (MLA)

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are crucial for the interpretation of the data. The following sections describe the standard protocols for the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria. The assay is typically performed according to OECD Guideline 471.

Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains are unable to grow on a medium lacking the specific amino acid. A test substance that is a mutagen may cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on the deficient medium.

Methodology:

  • Strain Selection: A standard set of bacterial strains is used to detect various types of mutations (e.g., base-pair substitutions and frameshift mutations).

  • Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver), to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test is used to detect the potential of a substance to induce chromosomal damage in mammalian cells. The assay is generally conducted following OECD Guideline 487.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.

Methodology:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured in vitro.

  • Exposure: The cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large number of cells (typically at least 2000 binucleated cells per concentration).

  • Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, as outlined in OECD Guideline 473.

Principle: Chromosomal aberrations are changes in the normal structure of chromosomes and can include breaks, deletions, and rearrangements. These aberrations are visible by microscopy when the cells are in the metaphase stage of cell division.

Methodology:

  • Cell Culture and Exposure: Similar to the micronucleus test, cultured mammalian cells are exposed to the test substance with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosome preparations are stained, and a predetermined number of metaphase spreads (e.g., 100-200 per concentration) are analyzed under a microscope for the presence of structural chromosomal aberrations.

  • Data Analysis: The percentage of cells with aberrations and the number and type of aberrations per cell are recorded and statistically compared to the control groups.

Visualizations

The following diagrams illustrate the workflows of the key in vitro genotoxicity assays described above.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) exposure Incubate Bacteria with Test Substance & S9 bacterial_strains->exposure test_substance This compound test_substance->exposure s9_mix S9 Mix (+/- Metabolic Activation) s9_mix->exposure plating Plate on Minimal Agar Medium exposure->plating incubation Incubate 48-72h plating->incubation counting Count Revertant Colonies incubation->counting analysis Statistical Analysis (Compare to Control) counting->analysis

Bacterial Reverse Mutation (Ames) Test Workflow.

Micronucleus_Test_Workflow cluster_culture Cell Culture & Exposure cluster_cyto_block Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis mammalian_cells Mammalian Cells (e.g., CHO) exposure Expose Cells to Test Substance mammalian_cells->exposure test_substance This compound test_substance->exposure s9_mix S9 Mix (+/- Metabolic Activation) s9_mix->exposure cyto_b Add Cytochalasin B exposure->cyto_b harvest Harvest & Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain scoring Microscopic Scoring of Micronuclei stain->scoring analysis Statistical Analysis scoring->analysis

In Vitro Mammalian Cell Micronucleus Test Workflow.

Chromosomal_Aberration_Workflow cluster_culture_exp Culture & Exposure cluster_metaphase Metaphase Arrest cluster_prep_analysis Preparation & Analysis cluster_data Data Evaluation cells Mammalian Cells exposure Treat Cells cells->exposure substance This compound substance->exposure s9 S9 Mix (+/-) s9->exposure colcemid Add Colcemid exposure->colcemid harvest Harvest & Fix colcemid->harvest slide_prep Prepare Slides harvest->slide_prep stain Stain Chromosomes slide_prep->stain analysis Microscopic Analysis of Metaphase Spreads stain->analysis scoring Score Aberrations analysis->scoring stat_analysis Statistical Evaluation scoring->stat_analysis

In Vitro Chromosomal Aberration Test Workflow.

Conclusion

References

Metabolic Fate of alpha-Hexylcinnamaldehyde in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in a variety of consumer products. As a derivative of cinnamaldehyde (B126680), its metabolic fate in mammalian systems is of significant interest for safety and risk assessment. This technical guide provides an in-depth overview of the known metabolic pathways of HCA, drawing upon data from related compounds where specific information for HCA is limited. This document summarizes key metabolic transformations, presents available quantitative data, and outlines detailed experimental protocols for studying its biotransformation.

Core Metabolic Pathways

The metabolism of this compound in mammalian systems is understood to proceed through a series of enzymatic reactions, primarily occurring in the liver. The metabolic pathway is largely inferred from studies on cinnamaldehyde and other α-alkyl substituted cinnamaldehydes.[1][2] The key metabolic transformations involve oxidation of the aldehyde group, followed by side-chain degradation via beta-oxidation, and subsequent conjugation for excretion.

The primary metabolic pathway consists of the following key steps:

  • Oxidation to Carboxylic Acid: The aldehyde group of HCA is oxidized to a carboxylic acid, forming alpha-hexylcinnamic acid. This reaction is likely catalyzed by aldehyde dehydrogenases (ALDHs).[1]

  • Beta-Oxidation of the Hexyl Side Chain: The α-hexyl side chain of alpha-hexylcinnamic acid undergoes successive rounds of beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA.

  • Formation of Benzoic Acid: The beta-oxidation cascade ultimately leads to the formation of benzoic acid.

  • Glycine (B1666218) Conjugation: Benzoic acid is then conjugated with the amino acid glycine to form hippuric acid. This is a common detoxification pathway for aromatic carboxylic acids.

  • Excretion: Hippuric acid, being more water-soluble, is readily excreted in the urine.[1][2]

It is important to note that the presence of the α-hexyl substituent does not appear to fundamentally alter the principal metabolic detoxification pathway observed for cinnamyl derivatives.[1]

Metabolic Pathway of this compound

Metabolic Pathway of this compound HCA This compound HCA_acid alpha-Hexylcinnamic Acid HCA->HCA_acid Oxidation (ALDH) beta_oxidation β-Oxidation Intermediates HCA_acid->beta_oxidation β-Oxidation benzoic_acid Benzoic Acid beta_oxidation->benzoic_acid Multiple Steps hippuric_acid Hippuric Acid benzoic_acid->hippuric_acid Glycine Conjugation Excretion Urinary Excretion hippuric_acid->Excretion

Metabolic pathway of this compound.

Quantitative Metabolic Data

Specific quantitative data on the metabolism of this compound is limited in the publicly available literature. However, an in vitro study on human skin absorption provides some quantitative insights into its permeation and metabolism within the skin.

Table 1: In Vitro Human Skin Absorption and Metabolism of this compound

ParameterValueExperimental ConditionsReference
Mean Absorbed Dose9.54% of applied doseFinite dose, 24-hour exposure[3]
Metabolites Detected in Receptor Phaseα-Hexylcinnamic Alcohol, α-Hexylcinnamic AcidHPLC-UV analysis[3]

Due to the scarcity of data for HCA, the following table presents pharmacokinetic data for the structurally related parent compound, cinnamaldehyde, in rats. This information provides a valuable reference point for understanding the likely in vivo behavior of HCA, although direct extrapolation should be done with caution.

Table 2: Pharmacokinetic Parameters of Cinnamaldehyde in F344 Rats (for reference)

ParameterValueRoute of AdministrationReference
Biological Half-life1.7 hoursIntravenous[4]
Oral Bioavailability< 20%Gavage (250 and 500 mg/kg)[4]
Major Urinary MetaboliteHippuric AcidOral[4]
Time to Maximum Excretion Rate8 hoursGavage[4]

Experimental Protocols

Detailed experimental protocols for investigating the metabolism of this compound are crucial for generating robust and reproducible data. The following sections outline methodologies for key in vitro experiments.

Experimental Workflow for In Vitro Metabolism Studies

Experimental Workflow for In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation HCA_stock Prepare HCA Stock Solution Incubation Incubate HCA with Microsomes/Hepatocytes and Cofactors at 37°C HCA_stock->Incubation microsomes Thaw Liver Microsomes/Hepatocytes microsomes->Incubation cofactors Prepare Cofactor Solutions (e.g., NADPH) cofactors->Incubation Time_points Collect Aliquots at Various Time Points Incubation->Time_points Quench Quench Reaction (e.g., with Acetonitrile) Time_points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Stability Determine Metabolic Stability (t½, Clint) LCMS->Stability Metabolite_ID Identify Metabolites LCMS->Metabolite_ID

General workflow for in vitro metabolism studies.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in human liver microsomes.

Materials:

  • This compound (HCA)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of HCA (e.g., 1 mM in DMSO).

    • Dilute the human liver microsomes to a working concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH solution (e.g., 10 mM).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add HCA working solution to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of HCA at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of HCA remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Metabolite Identification of this compound using Human Hepatocytes

Objective: To identify the major metabolites of this compound formed in human hepatocytes.

Materials:

  • This compound (HCA)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Acetonitrile (ACN)

  • Multi-well plates (e.g., 24-well)

  • Incubator (37°C, 5% CO2)

  • High-resolution LC-MS/MS system

Procedure:

  • Hepatocyte Plating and Acclimation:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

    • Allow the cells to acclimate in the incubator for a specified period (e.g., 4-24 hours).

  • Incubation with HCA:

    • Prepare a working solution of HCA in the incubation medium.

    • Remove the medium from the hepatocytes and add the HCA-containing medium (e.g., final concentration of 10 µM).

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection:

    • At a designated time point (e.g., 24 hours), collect the incubation medium.

    • The cells can also be lysed to analyze intracellular metabolites.

  • Sample Preparation:

    • Add cold acetonitrile to the collected medium to precipitate proteins.

    • Centrifuge the samples and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.

    • Perform MS/MS fragmentation to elucidate the structures of the detected metabolites.

  • Data Analysis:

    • Compare the mass spectra of the samples from HCA-treated and control (vehicle-treated) hepatocytes to identify unique peaks corresponding to metabolites.

    • Propose metabolite structures based on the accurate mass and fragmentation patterns, considering expected biotransformations (e.g., oxidation, conjugation).

Conclusion

The metabolic pathways of this compound in mammalian systems are primarily characterized by oxidation of the aldehyde, beta-oxidation of the alkyl side chain, and subsequent glycine conjugation, leading to the formation of hippuric acid for urinary excretion. While specific quantitative data for HCA remains limited, the established metabolic profile of cinnamaldehyde provides a strong basis for understanding its biotransformation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to generate specific quantitative data for HCA, which is essential for a comprehensive safety and risk assessment of this widely used fragrance ingredient. Future research should focus on obtaining precise enzyme kinetics and in vivo metabolite profiling to further refine our understanding of HCA's metabolic fate.

References

A Historical and Technical Review of alpha-Hexylcinnamaldehyde in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic aldehyde, has been a cornerstone of the fragrance industry for much of the 20th century. Valued for its characteristic jasmine-like floral scent, HCA is a common ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] While it can be found naturally in the essential oil of chamomile, the vast majority of HCA used commercially is synthesized.[1][2] This review provides a comprehensive historical and technical overview of HCA, detailing its synthesis, toxicological profile, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound is a pale yellow liquid with a mild, sweet, and floral odor that becomes more pronounced upon dilution.[3] It is practically insoluble in water but soluble in alcohols and oils. The commercial product is often stabilized with antioxidants like 2,6-di-tert-butyl-4-methoxyphenol.[1][4]

Historical Perspective and Industrial Application

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a base-catalyzed crossed-aldol condensation of benzaldehyde (B42025) and octanal (B89490).[4] This reaction is a classic example of carbon-carbon bond formation in organic chemistry.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis involves the slow addition of octanal to a mixture of benzaldehyde and a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, often in a solvent like ethanol. The reaction mixture is stirred at a controlled temperature until the condensation is complete. The resulting product is then neutralized, washed to remove the catalyst and unreacted starting materials, and purified by vacuum distillation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products benzaldehyde Benzaldehyde condensation Crossed-Aldol Condensation benzaldehyde->condensation octanal Octanal octanal->condensation catalyst Base Catalyst (e.g., NaOH) catalyst->condensation solvent Solvent (e.g., Ethanol) solvent->condensation hca This compound condensation->hca water Water condensation->water

Diagram 1: Synthesis of this compound via Crossed-Aldol Condensation.

Toxicological Profile

The safety of this compound has been extensively studied, with a focus on its potential for skin sensitization.

Acute Toxicity

HCA exhibits low acute toxicity. The oral LD50 in rats is reported to be 3100 mg/kg, and the dermal LD50 in rabbits is greater than 3000 mg/kg.[6]

Toxicity Data for this compound
Parameter Value
Acute Oral LD50 (Rat)3100 mg/kg[6]
Acute Dermal LD50 (Rabbit)> 3000 mg/kg
Skin Sensitization (Human Patch Test)~0.1% incidence of contact allergy[4]
Skin Irritation (Rabbit)Moderate to Severe[6]
Skin Sensitization and Irritation

This compound is recognized as a skin sensitizer (B1316253), though it is generally considered to be of weak to moderate potency.[7] It is a well-documented contact allergen in humans, although the incidence of sensitization in the general population is low, with patch tests indicating approximately 0.1% of individuals may be susceptible.[4] Due to its known sensitizing potential, HCA is often used as a positive control in predictive toxicology assays like the Local Lymph Node Assay (LLNA).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of HCA have not indicated significant adverse effects at doses relevant to human exposure. A screening study in rats found a No-Observed-Adverse-Effect Level (NOAEL) of ≥ 100 mg/kg/day for both reproductive and developmental toxicity.[8]

Metabolism

Upon dermal absorption or ingestion, this compound is metabolized in a manner similar to other cinnamyl derivatives. The primary metabolic pathway involves oxidation of the aldehyde group to a carboxylic acid, followed by beta-oxidation of the hexyl side chain. The resulting metabolites are then conjugated, primarily with glycine, and excreted in the urine.[6]

G HCA This compound Oxidized_HCA Oxidized Metabolite (Carboxylic Acid) HCA->Oxidized_HCA Oxidation Beta_Oxidation_Product Beta-Oxidation Products Oxidized_HCA->Beta_Oxidation_Product Beta-Oxidation Glycine_Conjugate Glycine Conjugate Beta_Oxidation_Product->Glycine_Conjugate Glycine Conjugation Excretion Urinary Excretion Glycine_Conjugate->Excretion

Diagram 2: Simplified Metabolic Pathway of this compound.

Experimental Protocols for Safety Assessment

Local Lymph Node Assay (LLNA)

The LLNA is a widely used in vivo method for assessing the skin sensitization potential of chemicals. This compound is frequently used as a positive control in this assay.

Methodology:

  • Animal Model: Typically, female CBA/J or BALB/c mice are used.

  • Dose Preparation: The test substance and HCA (as a positive control, often at 25% in a vehicle like acetone (B3395972) and olive oil) are prepared at various concentrations.

  • Application: A defined volume of the test substance, positive control, or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU).

  • Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.

  • Cell Proliferation Assessment: The incorporation of the labeled nucleoside into the DNA of proliferating lymphocytes is measured. For radiolabeled compounds, this is done by scintillation counting. For non-radioactive methods, an ELISA-based approach is used.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitization potential.[9]

G cluster_prep Preparation cluster_application Application Phase (Days 1-3) cluster_proliferation Proliferation Phase (Day 5) cluster_assessment Assessment Phase (Day 6) cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) dose_prep Prepare Test Substance, Positive Control (HCA), and Vehicle Control animal_model->dose_prep application Apply to Dorsal Surface of Ears dose_prep->application injection Inject Labeled Nucleoside (e.g., ³H-methyl thymidine (B127349) or BrdU) application->injection excision Excise Draining Auricular Lymph Nodes injection->excision measurement Measure Nucleoside Incorporation excision->measurement si_calculation Calculate Stimulation Index (SI) measurement->si_calculation result SI ≥ 3 indicates Sensitization Potential si_calculation->result

Diagram 3: Experimental Workflow for the Local Lymph Node Assay (LLNA).
Human Repeated Insult Patch Test (HRIPT)

The HRIPT is used to assess the potential of a substance to induce contact sensitization in humans.

Methodology:

  • Induction Phase: A patch containing the test material at a specific concentration in a suitable vehicle is applied to the skin of human volunteers (typically on the back) for 24-48 hours. This is repeated nine times over a three-week period at the same application site.[10]

  • Rest Phase: A two-week period with no application follows the induction phase.

  • Challenge Phase: A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).

  • Evaluation: The challenge site is observed for signs of a dermal reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal. A reaction at the challenge site is indicative of induced sensitization.[10]

Environmental Fate and Ecotoxicity

This compound is classified as harmful to aquatic life with long-lasting effects.[8][11] Due to its low water solubility and moderate octanol-water partition coefficient, it has the potential to adsorb to sediment and bioaccumulate in aquatic organisms. Care should be taken to prevent its release into the environment.[11]

Conclusion

This compound has a long history as a valuable and widely used fragrance ingredient. Its synthesis via aldol (B89426) condensation is a well-established industrial process. While it possesses a pleasant and popular scent, its potential as a skin sensitizer necessitates careful risk assessment and management in its application in consumer products. The toxicological profile of HCA is well-characterized, and standardized experimental protocols, such as the LLNA and HRIPT, are crucial for evaluating its safety. Future research may focus on the development of alternative fragrance molecules with similar olfactory properties but with a reduced potential for skin sensitization, as well as further understanding its environmental impact.

References

Methodological & Application

Application Note: Quantification of alpha-Hexylcinnamaldehyde in Cosmetics using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in a variety of cosmetic products, imparting a characteristic jasmine-like floral scent.[1][2] While generally considered safe for use in cosmetics, it is also recognized as a potential skin sensitizer (B1316253) in some individuals.[3] Therefore, accurate quantification of HCA in cosmetic formulations is crucial for regulatory compliance and to ensure consumer safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cosmetic products.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The cosmetic sample is first subjected to an extraction procedure to isolate the this compound from the sample matrix. The extract is then injected into an HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The concentration of HCA is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

    • Centrifuge

  • Reagents:

    • This compound analytical standard (≥98.5% purity)[4]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Ethanol (B145695) (analytical grade)

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and make up to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct a calibration curve.

3. Sample Preparation

The sample preparation method may need to be optimized depending on the cosmetic matrix (e.g., cream, lotion, perfume).

  • For Creams and Lotions (Emulsions):

    • Accurately weigh about 1 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethanol and vortex for 2 minutes to disperse the sample.

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • For Perfumes and Alcoholic Solutions:

    • Accurately weigh approximately 0.5 g of the perfume sample into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis or DAD
Detection Wavelength 282 nm
Run Time 10 minutes

Data Presentation

Table 1: Method Validation Parameters

The performance of the HPLC method should be validated according to ICH guidelines.[5][6] Typical validation parameters are summarized below.

ParameterTypical Specification
Linearity (R²) > 0.999
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time (RT) Approximately 7-8 minutes

Note: These values are illustrative and should be determined experimentally during method validation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_results Data Interpretation sample Cosmetic Sample extraction Extraction (Ethanol, Sonication) sample->extraction Weighing standard HCA Standard calibration Calibration Curve standard->calibration Dilution Series solvents Solvents solvents->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC System (C18 Column, UV Detector) filtration->hplc Injection data_acquisition Data Acquisition hplc->data_acquisition data_acquisition->calibration quantification Quantification of HCA data_acquisition->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound in cosmetics.

References

Application Notes and Protocols: α-Hexylcinnamaldehyde in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic compound also found naturally in chamomile essential oil, is widely utilized in the fragrance industry for its pleasant jasmine-like floral scent.[1][2] In the field of dermatological research, its primary and most extensively documented application is as a moderate skin sensitizer (B1316253).[3][4] Consequently, HCA frequently serves as a positive control in both in vivo and in vitro assays designed to evaluate the skin sensitization potential of new chemical entities.[5][6]

While some literature alludes to potential antioxidant and anti-inflammatory properties, robust experimental data and detailed protocols for these applications in skin cells are sparse.[7] Much of the research on anti-inflammatory and antioxidant mechanisms, particularly involving the Nrf2 and NF-κB signaling pathways, has been conducted on its parent compound, cinnamaldehyde (B126680).[8][9] Therefore, these application notes will focus on the established use of HCA in skin sensitization studies, providing relevant data and protocols.

Physicochemical Properties

PropertyValueReference(s)
Synonyms Hexyl cinnamal, 2-(Phenylmethylidene)octanal[2]
CAS Number 101-86-0[2]
Molecular Formula C₁₅H₂₀O[2]
Molar Mass 216.324 g·mol⁻¹[2]
Appearance Pale yellow to yellow liquid/solid[2]
Solubility Nearly insoluble in water; soluble in oils[2]

Core Application: Skin Sensitization Research

HCA is classified as a moderate skin sensitizer, meaning it can elicit an allergic contact dermatitis response upon repeated exposure in susceptible individuals.[3][4] This property makes it a reliable positive control for validating and calibrating toxicological assays.

Quantitative Data Summary

The following table summarizes key quantitative data related to the skin sensitization potential of α-Hexylcinnamaldehyde.

Assay TypeModel SystemEndpointValueReference(s)
Local Lymph Node Assay (LLNA) CBA/Ca MiceEC3¹6.6–11.5%
Human Repeat Insult Patch Test (HRIPT) Human VolunteersInduction Concentration20% (in 3:1 ethanol:diethylphthalate)
Guinea Pig Maximisation Test (GPMT) Hartley-derived Guinea PigsInduction Concentration20% (in acetone)
In vitro Skin Absorption Human Epidermal MembranesTotal Absorbed Dose (24h, unoccluded)4.51% ± 0.80%[10]

¹EC3 (Estimated Concentration for a 3-fold stimulation index) is a measure of the sensitizing potency of a substance.

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Activation Assay (e.g., HaCaT Cell Line)

This protocol is a representative methodology for assessing the sensitizing potential of a test compound, using HCA as a positive control. It is based on the principle that skin sensitizers induce cellular stress pathways in keratinocytes.[3]

Objective: To measure the induction of stress-response genes (e.g., HMOX1) in human keratinocytes following exposure to a test compound, with HCA as a positive control.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • α-Hexylcinnamaldehyde (HCA), ≥95% purity

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Cell Culture:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Subculture cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Seed HaCaT cells into 12-well plates at a density of 1 x 10⁵ cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Exposure:

    • Prepare stock solutions of HCA and the test compound in DMSO.

    • Prepare final treatment concentrations by diluting stock solutions in culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in all wells, including the vehicle control.

    • A typical concentration range for HCA as a positive control is 50-200 µM.

    • Remove the old medium from the cells and add 1 mL of the prepared treatment media to the respective wells (Vehicle Control, Positive Control, Test Compound).

    • Incubate the plates for 6-24 hours at 37°C and 5% CO₂.

  • RNA Extraction and qRT-PCR:

    • After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target genes (e.g., HMOX1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.

    • A significant upregulation of HMOX1 by the test compound, similar to or greater than that induced by HCA, suggests a potential for skin sensitization.

Visualizations: Signaling Pathways and Workflows

The primary mechanism by which haptens like HCA induce skin sensitization involves their interaction with skin proteins and subsequent activation of the immune system. A key initiating event in keratinocytes is the activation of the Keap1-Nrf2 oxidative stress response pathway.

G HCA α-Hexylcinnamaldehyde (Hapten) SkinProtein Skin Protein HCA->SkinProtein Covalent Binding Keratinocyte Keratinocyte HCA->Keratinocyte Cellular Stress Keap1 Keap1 HCA->Keap1 Inactivation HaptenatedProtein Haptenated Protein (Antigen) SkinProtein->HaptenatedProtein DC Dendritic Cell (Langerhans Cell) HaptenatedProtein->DC Uptake & Processing Keratinocyte->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus StressGenes Upregulation of Stress Response Genes (e.g., HMOX1) ARE->StressGenes TCell T-Cell Activation & Proliferation DC->TCell Antigen Presentation

Caption: Hapten-induced skin sensitization pathway.

G Start Start Culture Culture HaCaT Cells in 12-well plates (24h) Start->Culture Prepare Prepare Treatment Media: - Vehicle (DMSO) - Positive Control (HCA) - Test Compound Culture->Prepare Expose Expose Cells to Treatments (6-24h) Prepare->Expose Harvest Harvest Cells & Extract RNA Expose->Harvest cDNA Synthesize cDNA Harvest->cDNA qPCR Perform qRT-PCR (HMOX1, GAPDH) cDNA->qPCR Analyze Analyze Data (ΔΔCt) Calculate Fold Change qPCR->Analyze End End Analyze->End

Caption: Workflow for in vitro keratinocyte activation assay.

Concluding Remarks

The current body of scientific literature firmly establishes α-Hexylcinnamaldehyde as a valuable tool in dermatological research, specifically for the study of skin sensitization. Its consistent performance as a moderate sensitizer makes it an ideal positive control for validating new in vitro and in vivo models aimed at replacing or reducing animal testing.

Researchers and drug development professionals should exercise caution when extrapolating data from cinnamaldehyde to HCA regarding other biological activities such as anti-inflammation or antioxidation. While HCA is a derivative, its larger hexyl group can significantly alter its interaction with biological targets. Future research is needed to elucidate the specific effects of HCA on other dermatological endpoints beyond sensitization and to develop validated protocols for such investigations.

References

In Vitro Skin Sensitization Testing Protocol for alpha-Hexylcinnamaldehyde: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient classified as a weak skin sensitizer (B1316253). Accurate assessment of the skin sensitization potential of chemicals like HCA is crucial for consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the in vitro assessment of HCA's skin sensitization potential using a battery of three validated non-animal test methods: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). These methods, recognized by the Organisation for Economic Co-operation and Development (OECD), evaluate key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Adverse Outcome Pathway for Skin Sensitization

The AOP for skin sensitization outlines the cascade of biological events from the initial molecular interaction to the adverse health effect. The in vitro tests described herein address the first three key events:

  • Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins. This is assessed by the Direct Peptide Reactivity Assay (DPRA) .

  • Keratinocyte Activation: Induction of inflammatory responses and cytoprotective gene pathways in keratinocytes. This is evaluated by the KeratinoSens™ assay.

  • Dendritic Cell Activation: Maturation and activation of dendritic cells, which are key antigen-presenting cells. This is measured by the human Cell Line Activation Test (h-CLAT) .

Data Presentation: In Vitro Skin Sensitization Profile of this compound

The following table summarizes the expected quantitative data for this compound across the three in vitro assays. HCA is known to be a weak sensitizer and can produce borderline or negative results in some in vitro assays.

AssayKey Event AddressedParameter MeasuredThis compound ResultInterpretation
DPRA (OECD TG 442C) Molecular Initiating Event: Protein ReactivityCysteine Peptide Depletion (%)Low to moderate depletionWeak reactivity
Lysine (B10760008) Peptide Depletion (%)Low to no depletionMinimal reactivity
KeratinoSens™ (OECD TG 442D) Keratinocyte ActivationEC1.5 (µM)> 1000 (or high µM value)Negative or weak activator
Imax (fold induction)< 1.5No significant gene induction
h-CLAT (OECD TG 442E) Dendritic Cell ActivationCD86 RFI (%)< 150Negative
CD54 RFI (%)< 200Negative

Note: The specific values for this compound can vary between laboratories. The data presented here are representative of its classification as a weak/borderline sensitizer.

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.

Materials:

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM solution of HCA in acetonitrile.

    • Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.

    • Prepare a 0.667 mM solution of the lysine peptide in ammonium acetate buffer.

  • Incubation:

    • For the cysteine peptide reaction, mix the HCA solution with the cysteine peptide solution in a 1:10 molar ratio (chemical to peptide).

    • For the lysine peptide reaction, mix the HCA solution with the lysine peptide solution in a 1:50 molar ratio.

    • Include reference controls containing the peptides and solvent (acetonitrile) without the test chemical.

    • Incubate all samples for 24 ± 1 hours at 25 ± 1°C in the dark.

  • Analysis:

    • Following incubation, analyze the samples by HPLC with UV detection at 220 nm.

    • Determine the peak area of the remaining unreacted cysteine and lysine peptides.

  • Data Interpretation:

    • Calculate the percentage of peptide depletion for both cysteine and lysine relative to the reference controls.

    • The mean cysteine and lysine depletion is used to classify the reactivity of the chemical. A mean depletion of ≥ 6.38% is generally considered reactive.

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result HCA_sol 100 mM HCA in Acetonitrile Inc_Cys Mix HCA + Cysteine Peptide (1:10 ratio) Incubate 24h @ 25°C HCA_sol->Inc_Cys Inc_Lys Mix HCA + Lysine Peptide (1:50 ratio) Incubate 24h @ 25°C HCA_sol->Inc_Lys Cys_pep Cysteine Peptide (0.667 mM) Cys_pep->Inc_Cys Lys_pep Lysine Peptide (0.667 mM) Lys_pep->Inc_Lys HPLC HPLC Analysis (UV detection at 220 nm) Inc_Cys->HPLC Inc_Lys->HPLC Result Calculate % Peptide Depletion HPLC->Result

Caption: DPRA Experimental Workflow.
KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an antioxidant response element (ARE). It measures the ability of a chemical to induce the Keap1-Nrf2-ARE signaling pathway.

Materials:

  • This compound (HCA)

  • KeratinoSens™ cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Luciferase substrate

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture KeratinoSens™ cells in DMEM supplemented with 10% FBS.

    • Seed the cells into 96-well plates and incubate for 24 hours.

  • Chemical Exposure:

    • Prepare a series of dilutions of HCA in DMSO. The final concentration in the wells should typically range from 0.98 to 2000 µM.

    • Expose the cells to the HCA dilutions for 48 hours. Include a solvent control (DMSO) and a positive control (e.g., cinnamaldehyde).

  • Luminometry:

    • After incubation, lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Cytotoxicity Assessment:

    • In a parallel plate, assess cell viability using an appropriate method (e.g., MTT assay) to ensure that the observed luciferase induction is not due to cytotoxicity.

  • Data Interpretation:

    • Calculate the fold induction of luciferase activity relative to the solvent control.

    • Determine the EC1.5 value, which is the concentration of HCA that causes a 1.5-fold induction of luciferase activity.

    • A chemical is classified as a sensitizer if the EC1.5 is below 1000 µM and the maximum fold induction (Imax) is ≥ 1.5 in at least two of three replicate runs, at a concentration where cell viability is >70%.

KeratinoSens_Workflow cluster_culture Cell Culture cluster_exposure Chemical Exposure cluster_measurement Measurement cluster_result Result Seed_cells Seed KeratinoSens™ cells in 96-well plates Expose_HCA Expose cells to HCA dilutions (48 hours) Seed_cells->Expose_HCA Luminescence Measure Luciferase Activity Expose_HCA->Luminescence Viability Assess Cell Viability (MTT) Expose_HCA->Viability Result Calculate Fold Induction, EC1.5, and Imax Luminescence->Result Viability->Result hCLAT_Workflow cluster_culture Cell Culture & Exposure cluster_staining Staining cluster_analysis Analysis cluster_result Result Expose_cells Expose THP-1 cells to HCA (24 hours) Stain_cells Stain with anti-CD86 and anti-CD54 fluorescent antibodies Expose_cells->Stain_cells Flow_cytometry Flow Cytometry Analysis Stain_cells->Flow_cytometry Result Calculate Relative Fluorescence Intensity (RFI) Flow_cytometry->Result Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer (HCA) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Covalent Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_exp Gene Expression (e.g., Luciferase in KeratinoSens™) ARE->Gene_exp Activates

Application Notes and Protocols for Topical Delivery Studies of alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in cosmetic and personal care products, characterized by its pleasant jasmine-like floral scent.[1] Chemically, it is a lipophilic aldehyde, rendering it practically insoluble in water but soluble in oils and alcohols.[2][3] While generally considered safe, HCA has been identified as a potential skin sensitizer, capable of inducing allergic contact dermatitis in susceptible individuals.[4][5] This necessitates a thorough understanding of its skin penetration and potential immunological effects.

These application notes provide a comprehensive guide to the formulation of this compound for topical delivery studies. The focus is on developing a stable and effective nanoemulsion-based formulation to facilitate consistent and reproducible in vitro skin permeation testing. This document outlines detailed protocols for formulation preparation, characterization, stability testing, and in vitro skin permeation studies using Franz diffusion cells.

Formulation Strategy: Nanoemulsion-Based Hydrogel

For lipophilic compounds like HCA, oil-in-water (O/W) nanoemulsions are an excellent formulation strategy. Nanoemulsions are kinetically stable, translucent dispersions of oil droplets in water with droplet sizes typically in the range of 20-200 nm.[6] Their small droplet size provides a large surface area, which can enhance the solubility and skin penetration of the active ingredient.[6]

To improve the applicability and residence time on the skin, the HCA-loaded nanoemulsion can be incorporated into a hydrogel matrix to form a nanoemulsion-based hydrogel (or nanoemulgel). This approach combines the penetration-enhancing effects of the nanoemulsion with the favorable rheological properties of a gel.

Key Components of the Formulation:

  • Active Pharmaceutical Ingredient (API): this compound (HCA)

  • Oil Phase: To solubilize the lipophilic HCA. Isopropyl myristate is a suitable choice due to its known solubilizing capacity for HCA and its common use in topical formulations.

  • Surfactant: To reduce the interfacial tension between the oil and water phases and stabilize the nano-sized droplets. A non-ionic surfactant like Tween 80 (Polysorbate 80) is a common and effective choice.

  • Co-surfactant: To further reduce interfacial tension and improve the flexibility of the surfactant film. Propylene (B89431) glycol is a suitable option that also acts as a humectant.

  • Aqueous Phase: Purified water.

  • Gelling Agent: To form the hydrogel base. Carbopol® 940 is a widely used gelling agent that provides a clear and viscous gel.

  • Neutralizing Agent: To adjust the pH and induce gelation of the Carbopol. Triethanolamine (B1662121) (TEA) is commonly used for this purpose.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₀O[3]
Molecular Weight 216.32 g/mol [3]
Appearance Pale yellow to yellow liquid/solid[3][7]
Odor Jasmine-like, floral[2]
Solubility in Water ~2.75 mg/L[3]
Solubility in Isopropyl Myristate 306.2 g/L[8][9]
Density ~0.95 g/mL[3]
Representative Nanoemulsion Formulation and Characterization

The following table presents a representative formulation for an HCA-loaded nanoemulsion and its expected physicochemical characteristics. This is an illustrative example based on typical concentrations found in the literature for similar lipophilic compounds.

Component Concentration (% w/w)
This compound1.0
Isopropyl Myristate10.0
Tween 8015.0
Propylene Glycol5.0
Purified Waterq.s. to 100
Characterization Parameter Expected Value
Droplet Size (Z-average) 100 - 150 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -15 to -30 mV
pH 5.5 - 6.5
Appearance Translucent liquid
Representative In Vitro Skin Permeation Data

The following table illustrates expected results from an in vitro skin permeation study comparing the HCA nanoemulgel with a simple HCA solution in propylene glycol.

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coefficient (Kp) (cm/h x 10⁻³) Cumulative Amount Permeated at 24h (µg/cm²)
HCA Nanoemulgel (1%)4.5 ± 0.54.5 ± 0.5108 ± 12
HCA in Propylene Glycol (1%)1.2 ± 0.21.2 ± 0.228.8 ± 4.8

Experimental Protocols

Protocol for Preparation of HCA-Loaded Nanoemulsion

Materials:

  • This compound

  • Isopropyl myristate

  • Tween 80

  • Propylene glycol

  • Purified water

  • Magnetic stirrer and stir bar

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Prepare the Oil Phase: In a beaker, accurately weigh the required amounts of this compound and isopropyl myristate. Mix until the HCA is completely dissolved.

  • Prepare the Aqueous Phase: In a separate beaker, accurately weigh the Tween 80, propylene glycol, and purified water.

  • Form a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase drop by drop. Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • Reduce Droplet Size: Homogenize the coarse emulsion using a high-shear homogenizer at 10,000 rpm for 10 minutes or an ultrasonicator to achieve the desired nano-sized droplets.

  • Characterize the Nanoemulsion: Analyze the formulation for droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol for Preparation of HCA-Loaded Nanoemulgel

Materials:

  • HCA-loaded nanoemulsion (from Protocol 4.1)

  • Carbopol® 940

  • Triethanolamine (TEA)

  • Purified water

  • Mechanical stirrer

Procedure:

  • Disperse the Gelling Agent: Slowly disperse the required amount of Carbopol® 940 (e.g., 1% w/w) into the prepared HCA-loaded nanoemulsion under constant stirring with a mechanical stirrer. Avoid clump formation.

  • Allow for Hydration: Continue stirring until the Carbopol is fully hydrated and the dispersion is free of lumps. This may take 1-2 hours.

  • Neutralize to Form the Gel: Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed and the pH is in the desired range (typically 5.5-6.5).

  • Final Mixing: Continue gentle mixing for another 10 minutes to ensure homogeneity.

  • Characterize the Nanoemulgel: Evaluate the final formulation for pH, viscosity, and drug content.

Protocol for In Vitro Skin Permeation Study

This protocol is based on the use of vertical Franz diffusion cells.[10][11]

Materials and Equipment:

  • Franz diffusion cells with a known diffusion area

  • Excised human or animal (e.g., porcine ear) skin

  • HCA-loaded nanoemulgel

  • Receptor medium: Phosphate buffered saline (PBS) pH 7.4 with a suitable solubilizing agent for HCA (e.g., 20-40% ethanol (B145695) or 2% SDS) to maintain sink conditions.

  • Magnetic stirrer plate with small magnetic stir bars for the receptor chambers

  • Water bath or heating block to maintain the temperature at 32 ± 1°C

  • Syringes and needles for sampling

  • HPLC or GC for quantification of HCA

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin into pieces large enough to fit between the donor and receptor compartments of the Franz cells.

  • Franz Cell Assembly:

    • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped underneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Mount the skin piece on the receptor compartment with the stratum corneum side facing up towards the donor compartment.

    • Clamp the donor and receptor compartments together.

  • Equilibration: Place the assembled Franz cells in the heating block/water bath set to 32°C and allow the system to equilibrate for at least 30 minutes. Ensure the receptor medium is stirring at a constant rate (e.g., 600 rpm).

  • Sample Application: Accurately apply a finite dose (e.g., 10 mg/cm²) of the HCA nanoemulgel to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the concentration of HCA in the collected samples using a validated HPLC or GC method.

  • Data Analysis:

    • Calculate the cumulative amount of HCA permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C₀ (where C₀ is the initial concentration of HCA in the donor formulation).

Protocol for Stability Testing

This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[9][12]

Procedure:

  • Sample Packaging: Store the HCA nanoemulgel in inert, airtight containers that are representative of the proposed final packaging.

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions:

    • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.[9]

  • Parameters to be Tested:

    • Physical appearance: Color, clarity, homogeneity, and phase separation.

    • pH

    • Viscosity

    • Drug content (Assay): Quantification of HCA.

    • Droplet size and PDI (for the nanoemulsion before incorporation into the gel, if stored separately, or after extraction from the gel if feasible).

  • Evaluation: Analyze the data for any significant changes from the initial values over the testing period.

Visualization of Pathways and Workflows

Signaling Pathway of Allergic Contact Dermatitis (ACD)

ACD_Pathway cluster_skin Epidermis/Dermis cluster_lymph Draining Lymph Node HCA HCA (Hapten) Protein Skin Protein HCA->Protein Haptenation HaptenProtein Hapten-Protein Complex (Allergen) Protein->HaptenProtein KC Keratinocyte HaptenProtein->KC Stress Signal LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake Cytokines IL-1β, TNF-α KC->Cytokines Release MatureLC Mature LC LC->MatureLC Migration & Maturation Cytokines->LC Activation NaiveT Naïve T-Cell MatureLC->NaiveT Antigen Presentation EffectorT Effector T-Cell (CD8+) NaiveT->EffectorT Activation & Proliferation EffectorT->KC Return to Skin & Induce Inflammation

Caption: Allergic contact dermatitis sensitization pathway.

Experimental Workflow for Formulation and Testing

workflow A Formulation Development B Prepare HCA Nanoemulsion A->B C Physicochemical Characterization (Size, PDI, Zeta Potential) B->C D Prepare HCA Nanoemulgel C->D E Characterize Nanoemulgel (pH, Viscosity, Assay) D->E F In Vitro Skin Permeation Study (Franz Cells) E->F G Stability Studies (ICH Guidelines) E->G H Data Analysis & Reporting F->H G->H

References

Alpha-Hexylcinnamaldehyde: A Potential Ligand in Receptor Binding and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hexylcinnamaldehyde (HCA) is a widely used synthetic fragrance ingredient characterized by its floral, jasmine-like scent. Structurally, it is a derivative of cinnamaldehyde (B126680) with a hexyl group attached to the alpha-carbon. While its primary application is in the cosmetics and fragrance industry, emerging research suggests that HCA and its structural analogs may interact with several protein targets of pharmacological interest. This document provides an overview of the potential applications of HCA as a ligand in receptor binding and functional assays, focusing on Transient Receptor Potential Ankyrin 1 (TRPA1) channels, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Olfactory Receptors (ORs), and ATP-binding cassette (ABC) transporters. Detailed protocols for relevant assays are provided to facilitate further investigation into the bioactivity of this compound.

Potential Receptor Targets and Biological Activity

While direct quantitative binding data for this compound is limited in the public domain, studies on its structural analog, cinnamaldehyde, and qualitative assessments of HCA provide strong rationale for its investigation as a ligand for several receptor types.

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose homeostasis, and inflammation. Some studies have indicated that cinnamaldehyde can modulate PPARγ signaling pathways, suggesting that HCA may also possess activity at this receptor.[4]

Olfactory Receptors (ORs)

As a fragrance molecule, HCA's primary biological interaction is with olfactory receptors, a large family of G protein-coupled receptors (GPCRs) expressed in the olfactory epithelium. The specific ORs that bind to HCA have not been fully deorphanized, but its distinct scent profile indicates a specific pattern of OR activation.

ABC Transporters (P-glycoprotein)

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), are efflux pumps that play a crucial role in multidrug resistance in cancer and in limiting drug absorption and distribution. Research has shown that HCA can inhibit the efflux of P-gp substrates like rhodamine 123 in cancer cell lines, suggesting it may act as an inhibitor of this transporter.[5][6]

Data Presentation: Ligand-Receptor Interactions

Due to the limited availability of direct quantitative data for this compound, the following table includes data for the closely related analog, cinnamaldehyde, to provide a point of reference for researchers.

LigandReceptor/TargetAssay TypeCell LineValueUnitReference
CinnamaldehydeHuman TRPA1Calcium ImagingHEK29361 ± 9µM (EC50)[1]
CinnamaldehydeHuman TRPA1Calcium ImagingHEK29384 ± 9µM (EC50)[1]
CinnamaldehydeHuman PPARγReporter Gene AssayTSA201--[7]
This compoundP-glycoprotein (ABCB1)Rhodamine 123 EffluxCaco-2, CEM/ADR5000--[5][6]

Note: For PPARγ, the study demonstrated activation but did not provide a specific EC50 value. For P-glycoprotein, the study showed inhibition of efflux but did not quantify the IC50 of HCA.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction of this compound with its potential targets.

Protocol 1: TRPA1 Activation Assay using Calcium Imaging

This protocol is adapted from methods used to characterize cinnamaldehyde and its derivatives as TRPA1 agonists.[1]

Objective: To determine the potency of this compound in activating the human TRPA1 channel.

Materials:

  • HEK293 cells stably or transiently expressing human TRPA1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound (HCA) stock solution in DMSO.

  • Positive control: Cinnamaldehyde or AITC (Allyl isothiocyanate).

  • TRPA1 antagonist (e.g., HC-030031) for specificity testing.

  • Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

  • Cell Culture:

    • Plate TRPA1-expressing HEK293 cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.

    • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of HCA in HBSS from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid non-specific effects.

    • Prepare solutions of the positive control and antagonist.

  • Calcium Measurement:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence reader and monitor the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Add the HCA dilutions, positive control, or vehicle to the respective wells.

    • Record the fluorescence changes over time for at least 3-5 minutes.

    • For antagonist confirmation, pre-incubate cells with the TRPA1 antagonist for 10-15 minutes before adding HCA.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) to represent intracellular calcium concentration.

    • Normalize the response to the baseline fluorescence.

    • Plot the normalized response against the logarithm of the HCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow for TRPA1 Calcium Imaging Assay

TRPA1_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate TRPA1-HEK293 cells in 96-well plate incubate_cells Incubate 24-48h plate_cells->incubate_cells load_dye Load cells with Fura-2 AM incubate_cells->load_dye incubate_dye Incubate 45-60 min load_dye->incubate_dye wash_cells Wash cells incubate_dye->wash_cells baseline Measure baseline fluorescence wash_cells->baseline add_compound Add HCA/Controls baseline->add_compound record_fluorescence Record fluorescence change add_compound->record_fluorescence calculate_ratio Calculate F340/F380 ratio record_fluorescence->calculate_ratio normalize Normalize data calculate_ratio->normalize plot_curve Plot dose-response curve normalize->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Workflow for TRPA1 Calcium Imaging Assay.

Protocol 2: PPARγ Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the activation of PPARγ by HCA.

Objective: To determine if HCA can activate the transcriptional activity of PPARγ.

Materials:

  • A suitable cell line for transfection (e.g., HEK293T, HepG2).

  • Expression plasmid for full-length human PPARγ.

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL4.22[luc2P/PPRE/Hygro]).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Cell culture medium.

  • This compound (HCA) stock solution in DMSO.

  • Positive control: Rosiglitazone or another known PPARγ agonist.

  • Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well white, clear-bottom plate.

    • On the following day, co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of HCA or the positive control.

    • Include a vehicle control (DMSO).

    • Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each HCA concentration relative to the vehicle control.

    • Plot the fold induction against the logarithm of the HCA concentration to generate a dose-response curve and determine the EC50 value if a full curve is obtained.

PPARγ Signaling Pathway

PPARg_Signaling cluster_nucleus Nucleus HCA This compound (Ligand) PPARg PPARγ HCA->PPARg Binds PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimerizes with RXR RXR RXR Gene Target Gene Transcription PPRE->Gene Activates Response Biological Response (e.g., Adipogenesis, Anti-inflammatory) Gene->Response

Caption: PPARγ signaling pathway upon ligand binding.

Protocol 3: Olfactory Receptor Deorphanization Assay

This is a high-throughput screening protocol to identify olfactory receptors that respond to HCA, based on a luciferase reporter assay.[8]

Objective: To screen a library of human olfactory receptors to identify those activated by HCA.

Materials:

  • Hana3A cell line (a modified HEK293 cell line that supports OR expression).

  • A library of human ORs cloned into an expression vector.

  • A CRE-luciferase reporter plasmid.

  • Transfection reagent.

  • This compound (HCA).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • High-Throughput Transfection:

    • Plate Hana3A cells in 384-well plates.

    • In a separate plate, prepare transfection mixes, each containing a unique OR from the library along with the CRE-luciferase reporter plasmid.

    • Transfect the cells in the 384-well plate, with each well expressing a different OR.

  • Compound Stimulation:

    • After 24 hours, stimulate the cells by adding HCA at a fixed concentration (e.g., 100 µM) to all wells.

    • Incubate for 4-6 hours.

  • Luminescence Detection:

    • Add the luciferase assay reagent to all wells.

    • Measure the luminescence in each well using a plate reader.

  • Hit Identification and Confirmation:

    • Identify "hits" as the wells (and thus the ORs) that show a significant increase in luminescence compared to a baseline or negative control.

    • For the identified hits, perform a dose-response experiment as described in Protocol 2 to confirm the activity and determine the EC50 of HCA for each specific OR.

Olfactory Receptor Signaling Cascade

OR_Signaling HCA This compound (Odorant) OR Olfactory Receptor (GPCR) HCA->OR Binds Golf Gαolf OR->Golf Activates ACIII Adenylyl Cyclase III Golf->ACIII Stimulates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated Channel cAMP->CNG Opens Ca_influx Ca²⁺ Influx CNG->Ca_influx Depolarization Neuron Depolarization Ca_influx->Depolarization

Caption: Olfactory signal transduction pathway.

Protocol 4: P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux

This assay measures the ability of HCA to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.[5][6]

Objective: To determine the IC50 of HCA for the inhibition of P-glycoprotein.

Materials:

  • A P-gp overexpressing cell line (e.g., Caco-2, CEM/ADR5000, or MDCK-MDR1) and a corresponding parental cell line as a negative control.

  • Cell culture medium.

  • Rhodamine 123.

  • This compound (HCA) stock solution in DMSO.

  • Positive control inhibitor: Verapamil or Cyclosporin A.

  • HBSS or PBS.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Culture the P-gp overexpressing and parental cells to 80-90% confluency.

    • Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.

    • Incubate for 30-60 minutes at 37°C, protected from light, to allow the cells to load the dye.

    • Wash the cells twice with ice-cold PBS by centrifugation to remove excess extracellular dye.

  • Efflux and Inhibition:

    • Resuspend the loaded cells in pre-warmed medium.

    • Aliquot the cell suspension into tubes or a 96-well plate.

    • Add serial dilutions of HCA, the positive control inhibitor, or vehicle control to the respective samples.

    • Incubate at 37°C for 60-90 minutes to allow for P-gp-mediated efflux of the dye.

  • Fluorescence Measurement:

    • After the efflux period, place the samples on ice to stop the transport.

    • Wash the cells with ice-cold PBS.

    • Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

  • Data Analysis:

    • Calculate the percentage of rhodamine 123 retention for each concentration of HCA compared to the vehicle control.

    • Plot the percentage of inhibition (or retention) against the logarithm of the HCA concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

P-glycoprotein Inhibition Assay Workflow

Pgp_Inhibition_Workflow cluster_loading Dye Loading cluster_efflux Efflux and Inhibition cluster_measurement Measurement cluster_analysis Data Analysis load_rho123 Load P-gp expressing cells with Rhodamine 123 wash_loading Wash to remove extracellular dye load_rho123->wash_loading add_inhibitors Add HCA dilutions and controls wash_loading->add_inhibitors incubate_efflux Incubate to allow efflux add_inhibitors->incubate_efflux stop_efflux Stop efflux on ice incubate_efflux->stop_efflux wash_final Wash cells stop_efflux->wash_final measure_fluorescence Measure intracellular fluorescence wash_final->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for P-glycoprotein Inhibition Assay.

Conclusion

This compound presents an interesting profile as a potential ligand for several classes of receptors and transporters. While quantitative data on its direct interactions are still scarce, the information available for its structural analog, cinnamaldehyde, and preliminary studies on HCA itself, provide a solid foundation for further investigation. The protocols detailed in this document offer a starting point for researchers to explore the pharmacology of HCA and to quantify its activity at TRPA1, PPARγ, olfactory receptors, and ABC transporters. Such studies will be valuable in elucidating the full biological activity spectrum of this common fragrance ingredient and may uncover novel therapeutic applications.

References

Application Notes and Protocols: Antimicrobial Activity of alpha-Hexylcinnamaldehyde against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial activity of alpha-Hexylcinnamaldehyde (HCA) against pathogenic bacteria and detailed protocols for its evaluation. While research on HCA is ongoing, this document compiles the current data and provides standardized methodologies for further investigation.

Introduction

This compound (HCA) is an aromatic aldehyde commonly used in the fragrance industry. As a derivative of cinnamaldehyde, a well-documented antimicrobial agent, HCA has garnered interest for its potential pharmacological properties, including its activity against pathogenic bacteria.[1] This document outlines the available data on its antimicrobial efficacy and provides detailed experimental protocols for researchers to assess its potential as a novel antimicrobial agent.

Data Presentation: Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound is emerging. The following tables summarize the available Minimum Inhibitory Concentration (MIC) values for HCA and its oxime derivative against various pathogenic bacteria.

Table 1: Antimicrobial Activity of this compound (HCA)

BacteriumStrainMIC (mg/L)Notes
Staphylococcus aureusNot SpecifiedActivity ExhibitedQuantitative MIC value not reported.[2]

Table 2: Antimicrobial Activity of this compound Oxime

BacteriumStrainMIC (mg/L)Molarity (mM)Notes
Staphylococcus aureusNot Specified37.500.16Good inhibitory activity.[2]
Enterococcus hiraeNot SpecifiedGood ActivityQuantitative MIC value not reported.[2]
Legionella pneumophilaNot SpecifiedRelevant ActivityQuantitative MIC value not reported.[2]

Note: Data for Minimum Bactericidal Concentration (MBC) and time-kill kinetics of this compound are not yet widely available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound. These are based on standardized methods and can be adapted for specific laboratory conditions.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific pathogenic bacterium.

Materials:

  • This compound (HCA)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator

Procedure:

  • Preparation of HCA Stock Solution:

    • Due to its oily nature and poor water solubility, dissolve HCA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final concentration of the solvent in the assay does not affect bacterial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the HCA working solution (diluted from the stock to twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no HCA).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of HCA at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis HCA_Stock Prepare HCA Stock Solution Serial_Dilution Perform Serial Dilution in 96-Well Plate HCA_Stock->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (18-24h, 37°C) Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC

Caption: Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micro-pipettor and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, transfer a small aliquot (e.g., 10 µL) from each of these wells onto separate, clearly labeled agar plates.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of HCA that results in a kill of ≥99.9% of the initial inoculum. For example, if the initial inoculum was 1.5 x 10⁶ CFU/mL, a 99.9% reduction would correspond to ≤1500 CFU/mL.

MBC_Workflow MIC_Plate Completed MIC Plate Subculture Subculture from wells (MIC, 2x MIC, 4x MIC, Growth Control) onto Agar Plates MIC_Plate->Subculture Incubate_Plates Incubate Agar Plates (18-24h, 37°C) Subculture->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (≥99.9% kill) Count_Colonies->Determine_MBC

Caption: Workflow for MBC Determination.

Time-Kill Kinetic Assay

Objective: To evaluate the rate at which this compound kills a specific pathogenic bacterium over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile agar plates

  • Pipettes and dilution tubes

Procedure:

  • Preparation of Cultures:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL in several flasks.

  • Addition of HCA:

    • To the test flasks, add HCA to achieve final concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask with no HCA.

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and HCA concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

Proposed Mechanism of Action

While the specific mechanism of action for this compound against pathogenic bacteria has not been extensively elucidated, it is hypothesized to be similar to that of its parent compound, cinnamaldehyde. Cinnamaldehyde is known to disrupt the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of HCA may facilitate its interaction with and insertion into the bacterial cell membrane's lipid bilayer.

Mechanism_of_Action HCA This compound Membrane Bacterial Cell Membrane HCA->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed Mechanism of Action of HCA.

Conclusion

This compound and its derivatives show promise as antimicrobial agents against pathogenic bacteria. The provided protocols offer a standardized framework for researchers to further investigate their efficacy and spectrum of activity. Future studies should focus on determining the MIC and MBC values of HCA against a broader range of clinically relevant bacteria, conducting time-kill kinetic assays to understand its bactericidal or bacteriostatic nature, and elucidating its precise mechanism of action. This will be crucial for evaluating its potential for development into a novel therapeutic agent.

References

Application Notes and Protocols for the Use of alpha-Hexylcinnamaldehyde in Cancer Cell Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hexylcinnamaldehyde (HCA), a derivative of cinnamaldehyde (B126680), is a compound that has garnered interest in oncological research. While exhibiting low intrinsic cytotoxicity, HCA has demonstrated significant potential as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs such as doxorubicin (B1662922).[1][2] Its mechanism of action is primarily associated with the modulation of cancer cell membrane permeability and the inhibition of ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance (MDR).[2][3]

These application notes provide a comprehensive overview of the experimental use of HCA in cancer cell cytotoxicity assays. Detailed protocols for assessing its cytotoxic and chemosensitizing effects are presented, along with a summary of reported quantitative data. Furthermore, potential signaling pathways and cellular mechanisms that may be influenced by HCA are discussed, drawing insights from studies on related cinnamaldehyde compounds.

Data Presentation

Table 1: Cytotoxicity of this compound (HCA) in Human Cancer Cell Lines

The intrinsic cytotoxicity of HCA has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 of HCA (µM)
Caco-2Colon Adenocarcinoma>200[4]
CCRF/CEMAcute Lymphoblastic Leukemia181[4]
CEM/ADR5000Doxorubicin-resistant Leukemia141[4]

Data derived from MTT assays performed after 72 hours of treatment.[4]

Table 2: Synergistic Effect of HCA on Doxorubicin Cytotoxicity

HCA has been shown to significantly enhance the cytotoxic effects of doxorubicin. The following table presents the IC50 values of doxorubicin alone and in combination with non-toxic concentrations of HCA, along with the calculated reversal ratio, which indicates the fold-increase in doxorubicin's potency.

Cell LineDoxorubicin IC50 (µM)HCA Concentration (µM)Doxorubicin + HCA IC50 (µM)Reversal Ratio
Caco-2 0.8 ± 0.1100 (IC10)0.25 ± 0.03~3.2
181 (IC20)0.11 ± 0.01~7.3
CCRF/CEM 0.01 ± 0.00150 (IC10)0.002 ± 0.0002~5.0
100 (IC20)0.0002 ± 0.00003~50.0
CEM/ADR5000 150 ± 10100 (IC10)35 ± 5~4.3
141 (IC20)18 ± 2~8.3

IC10 and IC20 represent the concentrations of HCA that cause 10% and 20% inhibition of cell viability, respectively.[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is for determining the cytotoxic effects of HCA and its synergistic activity with other chemotherapeutic agents using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

Materials:

  • This compound (HCA)

  • Doxorubicin (or other chemotherapeutic agent)

  • Cancer cell lines (e.g., Caco-2, CCRF/CEM, CEM/ADR5000)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • For HCA cytotoxicity: Prepare serial dilutions of HCA in complete medium. Replace the medium in the wells with 100 µL of the HCA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HCA, e.g., DMSO).

    • For synergistic effects: Treat cells with various concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of HCA (e.g., IC10 or IC20).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 a Seed Cells in 96-well Plate b Treat with HCA and/or Doxorubicin a->b 24h Incubation c Add MTT Reagent b->c 72h Incubation d Incubate (4 hours) c->d e Add Solubilization Solution d->e f Measure Absorbance (570 nm) e->f Rhodamine_Efflux_Assay cluster_prep Cell Preparation cluster_treatment Treatment and Loading cluster_analysis Efflux and Analysis a Harvest and Resuspend Cells b Pre-incubate with HCA a->b c Load with Rhodamine 123 b->c d Wash Cells c->d e Allow Efflux d->e f Measure Intracellular Fluorescence e->f Potential_HCA_Mechanisms cluster_membrane Cell Membrane Interactions cluster_intracellular Potential Intracellular Effects (Inferred from Cinnamaldehyde) cluster_outcomes Cellular Outcomes HCA This compound Membrane Increased Membrane Permeability HCA->Membrane ABC ABC Transporter Inhibition HCA->ABC PI3K PI3K/Akt Pathway Inhibition HCA->PI3K ? ROS ROS Generation HCA->ROS ? CellCycle Cell Cycle Arrest HCA->CellCycle ? Chemosensitization Chemosensitization Membrane->Chemosensitization ABC->Chemosensitization Apoptosis Apoptosis PI3K->Apoptosis Proliferation Decreased Proliferation PI3K->Proliferation ROS->Apoptosis CellCycle->Proliferation

References

Application Note: Analytical Methods for the Detection of α-Hexylcinnamaldehyde in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction Alpha-Hexylcinnamaldehyde (HCA) is a widely used synthetic fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Its extensive use leads to its continuous release into the environment, primarily through municipal wastewater discharges.[3] As a potential skin sensitizer (B1316253) and environmental pollutant, monitoring its presence in environmental matrices like water, soil, and air is crucial for assessing its ecological impact and potential human exposure.[2][3] This document provides detailed protocols and quantitative data for the analysis of HCA in environmental samples using modern chromatographic techniques.

Overview of Analytical Techniques

The determination of HCA in complex environmental matrices requires highly selective and sensitive analytical methods.[4] The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile compounds like HCA.[5][6] It offers excellent separation efficiency and definitive identification based on mass spectra.[7][8] Sample preparation often involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate and concentrate the analyte from the sample matrix.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique suitable for compounds that may not be volatile enough or are thermally unstable for GC analysis.[11] When coupled with a UV-Vis or DAD detector, it provides reliable quantification.[12][13] Sample preparation for soil and sediment typically involves solvent extraction, often enhanced with ultrasonication, followed by a cleanup step using solid-phase extraction (SPE).[11][14]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods used to detect fragrance allergens, including HCA, in environmental and related matrices.

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSCosmeticsLiquid-Liquid Extraction-2 - 20 µg/g84.4 - 119[5][10]
GC-MSWaterSonication-assisted microextraction0.001 - 0.154 µg/mL--[3]
HPLC-DADWater/CosmeticsUltrasound-assisted microextraction--82 - 119[15]
HPLC-UVSoilSolvent Extraction & SPE0.03 µg/g0.08 µg/g-[11]
LC-MSSoilMethanol Extraction--100 - 132[16]

Experimental Protocols & Workflows

Protocol 1: Analysis of HCA in Water Samples by GC-MS

This protocol details the analysis of HCA in water samples (e.g., surface water, wastewater effluent) using liquid-liquid extraction followed by GC-MS.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Collect a 1-liter water sample in a clean glass bottle and store at 4°C until analysis.[17]

  • Add a suitable internal standard (e.g., D10-phenanthrene) to the water sample.[17]

  • Transfer the sample to a 2 L separatory funnel.

  • Add 50 mL of dichloromethane (B109758) as the extraction solvent.[17]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower organic layer (dichloromethane) into a flask.

  • Repeat the extraction process two more times with fresh portions of dichloromethane.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

B. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm film.[17]

    • Injection: 1 µL, splitless mode.[17]

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 10 min).[17]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.

    • Characteristic Ions for HCA: m/z 91, 115, 117, 129, 145, 216.[7][8]

    • Transfer Line Temperature: 290°C.

C. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Water Sample (1L) + Internal Standard B 2. Liquid-Liquid Extraction (Dichloromethane) A->B C 3. Dry Extract (Anhydrous Na2SO4) B->C D 4. Concentrate (to 1 mL) C->D E 5. GC-MS Injection D->E F 6. Data Acquisition (SIM Mode) E->F G 7. Quantification F->G

Workflow for HCA analysis in water by GC-MS.
Protocol 2: Analysis of HCA in Soil & Sediment by HPLC-DAD

This protocol is suitable for determining HCA concentrations in solid environmental matrices like soil or sediment.

A. Sample Preparation: Ultrasonic-Assisted Solvent Extraction (USE) and SPE Cleanup

  • Air-dry the soil/sediment sample, then grind and sieve it through a 2 mm mesh.[14]

  • Weigh approximately 5.0 g of the prepared sample into a glass centrifuge tube.[14]

  • Add 25 mL of acetonitrile.[12]

  • Extract the sample in an ultrasonic bath for 30 minutes.[11][12]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Cleanup (if necessary): For complex matrices, pass the extract through a C18 Solid-Phase Extraction (SPE) cartridge to remove interferences.[11] Condition the cartridge first with methanol, then water, before loading the sample and eluting HCA with acetonitrile.

  • Adjust the final volume to 10 mL. The sample is now ready for HPLC analysis.

B. Instrumental Analysis: HPLC-DAD

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).[11]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: 30°C.[12]

  • Detector (DAD):

    • Detection Wavelength: Monitor at the UV absorbance maximum for HCA (approximately 280-290 nm).

    • Data Acquisition: Record full UV spectra to confirm peak purity.

C. Workflow Diagram

HPLC_Workflow A 1. Soil Sample (Dried & Sieved) B 2. Ultrasonic Extraction (Acetonitrile) A->B C 3. Centrifuge & Filter B->C D 4. SPE Cleanup (C18 Cartridge) C->D E 5. HPLC-DAD Analysis D->E F 6. Data Analysis & Quantification E->F

Workflow for HCA analysis in soil by HPLC-DAD.

Logical Relationships in Analytical Method Selection

The choice of sample preparation and analytical instrumentation is logically dependent on the analyte's properties and the sample matrix.

Logic_Diagram cluster_matrix Environmental Matrix cluster_prep Sample Preparation Technique cluster_inst Analytical Instrument Water Water LLE Liquid-Liquid Extraction Water->LLE SPME Solid-Phase Microextraction Water->SPME Soil Soil/Sediment USE Ultrasonic Solvent Extraction Soil->USE Air Air Air->SPME GCMS GC-MS LLE->GCMS SPME->GCMS SPE Solid-Phase Extraction USE->SPE Cleanup SPE->GCMS HPLC HPLC-DAD SPE->HPLC

Selection logic for analytical methods.

References

Application Notes and Protocols: α-Hexylcinnamaldehyde as a Chemosensitizing Agent in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hexylcinnamaldehyde (HCA), a synthetic derivative of cinnamaldehyde (B126680) found naturally in chamomile essential oil, has emerged as a promising chemosensitizing agent in oncology research.[1][2][3] While exhibiting low cytotoxicity on its own, HCA has been demonstrated to significantly enhance the efficacy of conventional chemotherapeutic drugs, such as doxorubicin (B1662922), in various cancer cell lines.[1][4] This document provides detailed application notes and experimental protocols for investigating the chemosensitizing effects of HCA, intended for use by researchers, scientists, and professionals in drug development.

The primary mechanism by which HCA appears to exert its chemosensitizing effect is through the modulation of multidrug resistance (MDR).[4] Evidence suggests that HCA can interfere with the function of ATP-binding cassette (ABC) transporters, which are cellular pumps that actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness.[1][4] Furthermore, it is proposed that HCA may alter the permeability of the cancer cell membrane, contributing to increased intracellular drug accumulation.[1][4]

These application notes will summarize the key findings on HCA's chemosensitizing properties and provide detailed protocols for in vitro assays to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and chemosensitizing effects of α-Hexylcinnamaldehyde (HCA) in combination with doxorubicin (DOX) on various human cancer cell lines.

Table 1: Cytotoxicity of α-Hexylcinnamaldehyde and Doxorubicin [1]

Cell LineCompoundIC50 (µM)
Caco-2 (Colon Adenocarcinoma)HCA>200
Doxorubicin0.45 ± 0.05
CCRF/CEM (T-cell Acute Lymphoblastic Leukemia)HCA110.0 ± 7.0
Doxorubicin0.009 ± 0.001
CEM/ADR5000 (Doxorubicin-resistant Leukemia)HCA155.0 ± 11.0
Doxorubicin200.0 ± 15.0

Table 2: Chemosensitizing Effect of α-Hexylcinnamaldehyde on Doxorubicin Cytotoxicity [1]

Cell LineHCA Concentration (µM)Doxorubicin IC50 (µM) in CombinationFold Reduction of Doxorubicin IC50
Caco-2 100 (IC10)0.15 ± 0.02~3
181 (IC20)0.06 ± 0.01~7
CCRF/CEM 50 (IC10)0.0018 ± 0.0002~5
100 (IC20)0.00018 ± 0.00003~50
CEM/ADR5000 100 (IC10)50.0 ± 4.0~4
141 (IC20)25.0 ± 3.0~8

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity and Chemosensitization using MTT Assay

This protocol is for determining the cytotoxic effects of HCA and its ability to sensitize cancer cells to a chemotherapeutic agent like doxorubicin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

Materials:

  • α-Hexylcinnamaldehyde (HCA)

  • Doxorubicin (DOX)

  • Human cancer cell lines (e.g., Caco-2, CCRF/CEM, CEM/ADR5000)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • For IC50 determination of individual drugs: Prepare serial dilutions of HCA and DOX in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

    • For combination studies: Prepare solutions of DOX at various concentrations in the presence of a fixed, non-toxic or low-toxic concentration of HCA (e.g., IC10 and IC20 values as determined from the initial cytotoxicity assay).[1] Add 100 µL of these combination solutions to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After incubation, remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

    • For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity

This protocol is designed to assess the effect of HCA on the function of ABC transporters, such as P-glycoprotein (P-gp), by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[1][8]

Materials:

  • α-Hexylcinnamaldehyde (HCA)

  • Rhodamine 123

  • Verapamil (positive control for P-gp inhibition)

  • Human cancer cell lines (e.g., Caco-2, CEM/ADR5000)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest and resuspend the cells in fresh medium at a concentration of 1 x 10⁶ cells/mL.

  • Drug Incubation:

    • Aliquot the cell suspension into tubes.

    • Add HCA at the desired concentrations (e.g., 100 µM and 181 µM for Caco-2; 100 µM and 141 µM for CEM/ADR5000).[1]

    • Include a positive control with Verapamil (e.g., 20 µM) and an untreated negative control.[1]

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL.

    • Incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at a low speed.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement:

    • Resuspend the final cell pellet in PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 530 nm) or a fluorescence plate reader.

  • Data Analysis:

    • Compare the mean fluorescence intensity of HCA-treated cells to the untreated control. An increase in fluorescence indicates inhibition of efflux pumps.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 HCA's Proposed Chemosensitizing Mechanism HCA α-Hexylcinnamaldehyde (HCA) Membrane Cancer Cell Membrane HCA->Membrane Alters Permeability ABC ABC Transporters (e.g., P-gp) HCA->ABC Inhibits Function Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Membrane->Chemo Increased Influx ABC->Chemo Effluxes Drug Intracellular Increased Intracellular Drug Concentration Chemo->Intracellular Apoptosis Enhanced Apoptosis Intracellular->Apoptosis caption Proposed mechanism of HCA-mediated chemosensitization.

Caption: Proposed mechanism of HCA-mediated chemosensitization.

G cluster_1 Experimental Workflow: Chemosensitization Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with HCA + Doxorubicin Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50, CI) Read->Analyze caption Workflow for MTT-based chemosensitization assay.

Caption: Workflow for MTT-based chemosensitization assay.

G cluster_2 Inferred Signaling Pathway Modulation by Cinnamaldehyde Derivatives Cytokine Inflammatory Cytokines (e.g., TNF-α) IKK IKK Cytokine->IKK HCA Cinnamaldehyde Derivatives (e.g., HCA) HCA->IKK Inhibits STAT3 STAT3 HCA->STAT3 Inhibits Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival & Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates STAT3_genes Proliferation & Anti-apoptosis Gene Expression Nucleus->STAT3_genes Activates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer->Nucleus Translocates caption Inferred signaling pathways affected by cinnamaldehydes.

Caption: Inferred signaling pathways affected by cinnamaldehydes.

Disclaimer: The information on NF-κB and STAT3 signaling pathways is largely based on studies of cinnamaldehyde, the parent compound of HCA. While it is plausible that HCA shares similar mechanisms, direct experimental evidence for HCA's effects on these specific pathways in cancer cells is still emerging. Researchers are encouraged to validate these inferred mechanisms for HCA in their specific experimental models.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting alpha-Hexylcinnamaldehyde (HCA) Degradation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are utilizing alpha-Hexylcinnamaldehyde (HCA) in their experimental assays. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you identify and mitigate potential degradation of HCA, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent results are a potential indicator of HCA degradation. HCA, like other aldehydes, is susceptible to oxidation, particularly when exposed to air, light, and elevated temperatures.[1][2][3] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts that may have unintended effects in your assay.

Q2: I've noticed a change in the appearance or smell of my HCA stock solution. What does this signify?

A2: A noticeable change in color (e.g., from pale yellow to a darker yellow or brown) or a change in odor can be a sign of degradation. The primary degradation pathway for HCA is oxidation, which can lead to the formation of hexyl cinnamic acid and other oxidized species.[3]

Q3: How should I properly store my this compound?

A3: To minimize degradation, HCA should be stored in a tightly sealed container, protected from light and heat.[2][3][4] It is advisable to store it at a cool temperature (as recommended by the supplier, often 2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] Commercial preparations often contain stabilizers to prolong shelf life.[2][6]

Q4: I am having difficulty dissolving HCA in my aqueous assay buffer/cell culture medium. Could this be related to degradation?

A4: While difficulty in dissolving HCA is primarily due to its low water solubility (approximately 2.75 mg/L), issues with degradation can be exacerbated by improper solubilization methods.[2][6] High temperatures or vigorous vortexing in the presence of oxygen can accelerate degradation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it into your aqueous medium.

Q5: What are the signs of this compound degradation in a cell-based assay?

A5: In cell-based assays, HCA degradation might manifest as:

  • Reduced or loss of expected biological activity.

  • Increased and unexplained cytotoxicity, potentially due to toxic degradation products.

  • High variability between replicate wells or experiments.

  • Precipitation or cloudiness in the culture medium upon addition of the HCA stock solution.

Q6: Are there any components in my cell culture medium that could be degrading HCA?

A6: While specific studies on HCA degradation in cell culture media are limited, certain components could potentially contribute to its instability. The presence of reactive oxygen species (ROS) generated by cells, exposure to light (especially with photosensitive components like riboflavin (B1680620) in the medium), and interactions with components of serum are all potential factors that could accelerate HCA degradation. The slightly alkaline pH of many culture media (typically pH 7.2-7.4) may also influence its stability over long incubation periods.

Troubleshooting Guides

Issue 1: Low or No Biological Activity of HCA

This troubleshooting workflow can help you diagnose the reasons for unexpectedly low or absent biological effects of HCA in your experiments.

Low_Activity_Troubleshooting start Low or No HCA Activity check_storage Verify HCA Storage Conditions (Cool, Dark, Tightly Sealed) start->check_storage check_age Check Age of HCA Stock check_storage->check_age prepare_new_stock Prepare Fresh Stock Solution check_age->prepare_new_stock If old or improperly stored verify_solubility Confirm Solubility in Assay Medium (Observe for Precipitation) prepare_new_stock->verify_solubility verify_solubility->prepare_new_stock If precipitation occurs, re-evaluate solvent/dilution test_concentration Test a Higher HCA Concentration verify_solubility->test_concentration If soluble positive_control Run a Positive Control for the Assay test_concentration->positive_control assess_degradation Assess HCA Stability (See Protocol Below) positive_control->assess_degradation outcome_stable HCA is Stable: Investigate Other Assay Parameters assess_degradation->outcome_stable No Degradation outcome_degraded HCA is Degrading: Optimize Handling and Assay Conditions assess_degradation->outcome_degraded Degradation Detected

Caption: Troubleshooting workflow for low HCA activity.

Issue 2: High Variability in Experimental Replicates

High variability can often be traced back to inconsistent preparation of HCA solutions or its degradation during the experiment.

Variability_Troubleshooting start High Variability in Replicates check_pipetting Verify Pipetting Accuracy and Technique start->check_pipetting check_mixing Ensure Homogeneous Mixing of HCA in Medium check_pipetting->check_mixing aliquot_stock Aliquot Stock Solution to Avoid Freeze-Thaw Cycles check_mixing->aliquot_stock pre_warm Pre-warm Medium Before Adding HCA Stock aliquot_stock->pre_warm incubation_conditions Standardize Incubation Conditions (Light Exposure, Time) pre_warm->incubation_conditions stability_check Perform Time-Course Stability Check of HCA in Medium incubation_conditions->stability_check outcome_stable HCA is Stable: Review Other Sources of Variability stability_check->outcome_stable No Significant Degradation outcome_degraded HCA is Degrading: Minimize Incubation Time or Add Stabilizer stability_check->outcome_degraded Degradation Over Time

Caption: Troubleshooting workflow for high variability.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O[6]
Molecular Weight 216.32 g/mol [6]
Appearance Pale yellow to yellow liquid[2][6]
Boiling Point 308 °C[6]
Density 0.95 g/mL[6]
Water Solubility 2.75 mg/L (practically insoluble)[2][6]
Solubility Soluble in oils, ethanol (B145695)[1][2]

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityMitigation StrategiesReference(s)
Oxygen (Air) Promotes oxidationStore under an inert gas (N₂ or Ar); use freshly prepared solutions.[1][3]
Light Can accelerate degradationStore in amber vials or protect from light.[2][3]
Heat Increases rate of degradationStore at recommended cool temperatures; avoid heating solutions.[3][4]
Strong Oxidizing Agents Rapid degradationAvoid contact with peroxides, nitrates, etc.[3][4]
Strong Bases/Acids Can cause degradationMaintain a neutral pH where possible.[4]
Aqueous Environment Low solubility can lead to precipitation and inconsistent dosing.Prepare concentrated stock in an organic solvent and dilute just before use.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of HCA for use in aqueous-based assays.

  • Materials:

    • This compound (high purity)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated pipettes

  • Procedure:

    • Under a chemical fume hood, weigh out the desired amount of HCA.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

    • Gently vortex or sonicate at room temperature until the HCA is completely dissolved. Avoid heating.

    • Aliquot the stock solution into single-use volumes in amber tubes/vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or as recommended by the supplier.

Protocol 2: Assessment of this compound Stability in Assay Medium
  • Objective: To determine the stability of HCA in a specific experimental medium over time.

  • Materials:

    • HCA stock solution (from Protocol 1)

    • Your specific assay medium (e.g., cell culture medium with serum)

    • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

    • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

    • Appropriate vials for sample collection

  • Procedure:

    • Prepare a solution of HCA in your assay medium at the final working concentration you intend to use.

    • Immediately take a sample for analysis (Time 0). This will serve as your baseline concentration.

    • Place the remaining solution in the incubator under your standard experimental conditions.

    • Collect samples at various time points relevant to your experiment's duration (e.g., 2, 4, 8, 24, 48 hours).

    • Store the collected samples appropriately for analysis (e.g., at -80°C).

    • Analyze the concentration of HCA in each sample using a validated analytical method like GC-FID.

    • Plot the concentration of HCA versus time to determine its stability profile in your specific assay conditions. A significant decrease in concentration over time indicates degradation.

Visualization of Potential Degradation Pathway

The primary degradation pathway for HCA in a biological or oxygen-rich environment is likely oxidation of the aldehyde group to a carboxylic acid.

Degradation_Pathway HCA This compound (C₁₅H₂₀O) Oxidized_Product alpha-Hexylcinnamic Acid (C₁₅H₂₀O₂) HCA->Oxidized_Product Oxidation ([O], e.g., air, ROS)

Caption: Potential oxidative degradation of HCA.

References

optimization of alpha-Hexylcinnamaldehyde extraction from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alpha-Hexylcinnamaldehyde (HCA) Extraction

Welcome to the technical support center for the optimization of this compound (HCA) extraction from biological matrices. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and efficient HCA quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HCA) and why is its extraction from biological matrices important?

This compound (HCA) is a widely used fragrance ingredient in cosmetics, personal care products, and household cleaners.[1][2] As a known contact allergen, quantifying its presence and concentration in biological matrices such as plasma, urine, or tissue is crucial for toxicokinetic studies, exposure assessment, and understanding its metabolic pathways.[3][4]

Q2: What are the most common methods for extracting HCA from biological samples?

The most prevalent extraction techniques for a lipophilic compound like HCA (LogP ≈ 5.3) from aqueous biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][5]

  • Solid-Phase Extraction (SPE): Offers high selectivity and cleaner extracts by using a solid sorbent (e.g., C18) to retain HCA while matrix components are washed away.[6]

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of HCA between the aqueous sample and an immiscible organic solvent.[7]

  • Protein Precipitation (PPT): Often used as a preliminary step for plasma or serum samples to remove proteins before further cleanup by SPE or LLE.[8][9]

Q3: Which biological matrices are typically analyzed for HCA?

Commonly analyzed matrices include blood, plasma, serum, urine, and tissue homogenates.[5][10] The choice of matrix depends on the objective of the study, such as assessing systemic exposure (blood/plasma) or excretion patterns (urine).

Q4: What are the key challenges in HCA extraction and analysis?

Researchers often face challenges such as low recovery, poor reproducibility, and significant matrix effects, especially when using sensitive detection methods like LC-MS/MS.[11][12]

  • Low Recovery: HCA's hydrophobicity can lead to strong binding to SPE sorbents or non-specific adsorption to labware.[13][14]

  • Matrix Effects: Co-extracted endogenous materials like phospholipids (B1166683) from plasma can interfere with analyte ionization in an LC-MS source, causing signal suppression or enhancement.[15][16]

  • Stability: As an aldehyde, HCA can be susceptible to oxidation, requiring careful sample handling and storage.[17]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HCA extraction process.

Problem: Low Analyte Recovery (<70%)

Q: My HCA recovery is consistently low after Solid-Phase Extraction (SPE). What are the potential causes and how can I fix it?

A: Low recovery in SPE is a common problem that can typically be traced to one of three steps: sample loading, washing, or elution.[18] The first diagnostic step is to perform a mass balance experiment: analyze the load, wash, and elution fractions separately to determine where the analyte is being lost.[13][19]

  • Cause 1: Analyte Breakthrough (HCA found in Load fraction). This means HCA is not adequately retained on the SPE sorbent.[13]

    • Solution:

      • Check Sample Pre-treatment: HCA is highly hydrophobic. Ensure your sample is sufficiently aqueous before loading onto a reversed-phase (e.g., C18) cartridge. Dilute plasma or urine samples with water or a weak aqueous buffer.[20]

      • Verify Sorbent Conditioning: Ensure the sorbent is properly conditioned (activated with a strong organic solvent like methanol) and equilibrated (rinsed with a weak solvent like water). An improperly conditioned sorbent will not retain hydrophobic compounds effectively.[21]

      • Reduce Flow Rate: Loading the sample too quickly can prevent sufficient interaction between HCA and the sorbent. A flow rate of 1-2 mL/min is recommended for a standard 3-6 mL cartridge.[22]

  • Cause 2: Analyte Loss During Wash (HCA found in Wash fraction). The wash solvent is too strong and is prematurely eluting the HCA along with interferences.[23]

    • Solution:

      • Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your wash step. For a highly hydrophobic analyte like HCA, a wash with 5-10% methanol in water is often sufficient to remove polar interferences without affecting the analyte.[20]

  • Cause 3: Incomplete Elution (HCA remains on the cartridge). The elution solvent is not strong enough to disrupt the hydrophobic interaction between HCA and the sorbent.[23]

    • Solution:

      • Increase Elution Solvent Strength: Use a stronger, less polar organic solvent. If you are using methanol, try switching to acetonitrile (B52724) or a mixture like dichloromethane/methanol.[13]

      • Increase Elution Volume: Apply the elution solvent in two or three smaller aliquots instead of one large volume to improve recovery. Allow the solvent to soak the sorbent bed for a few minutes before final elution.[22]

      • Consider a Weaker Sorbent: If HCA is irreversibly bound, the C18 sorbent may be too retentive. Consider switching to a C8 phase.[23]

Problem: High Matrix Effects in LC-MS Analysis

Q: I'm observing significant ion suppression for HCA when analyzing plasma extracts. How can I mitigate this?

A: Matrix effects are caused by co-eluting compounds from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer source.[16]

  • Solution 1: Improve Sample Cleanup.

    • Optimize SPE Wash Step: The most effective way to reduce matrix effects is to remove the interfering compounds, primarily phospholipids in plasma. Develop a more rigorous wash step in your SPE protocol. A wash with a higher percentage of organic solvent (e.g., 20-40% methanol) might be necessary, but be sure to first confirm this doesn't elute your HCA.

    • Use a Different SPE Sorbent: Some polymeric or mixed-mode SPE sorbents are specifically designed for phospholipid removal.

  • Solution 2: Modify Chromatographic Conditions.

    • Adjust Gradient: Alter your LC gradient to achieve chromatographic separation between HCA and the region where matrix components elute (typically early in the run for phospholipids in reversed-phase chromatography).

    • Use a Divert Valve: Program the LC system to divert the flow from the initial part of the run (containing salts and highly polar interferences) to waste before HCA elutes.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • This is the most effective way to compensate for matrix effects.[16] An SIL-IS (e.g., d5-HCA) will behave almost identically to HCA during extraction and ionization. Any suppression or enhancement observed will affect both the analyte and the internal standard equally, leading to an accurate final concentration calculation.

Problem: Poor Reproducibility (High %RSD)

Q: My results are not consistent between replicates. What should I check?

A: Poor reproducibility often points to inconsistencies in the manual extraction procedure.[14]

  • Solution:

    • Standardize Volumes: Ensure precise and consistent use of pipettes for all sample, reagent, and solvent additions.

    • Control Flow Rates: If using a vacuum manifold for SPE, ensure the vacuum is consistent for all positions to maintain a uniform flow rate across all samples. Positive pressure manifolds can offer better control.[14]

    • Evaporation Step: If evaporating the eluate to dryness, avoid excessive heat or overly long drying times, which can lead to loss of the semi-volatile HCA. Use a gentle stream of nitrogen and a controlled temperature water bath.

    • Automate the Process: For high-throughput needs, automated SPE systems can significantly improve reproducibility.[14]

Visual Guides and Diagrams

G cluster_pre Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Processing Sample Biological Sample (e.g., Plasma, Urine) Pretreat Dilute with Buffer/ Disrupt Protein Binding Sample->Pretreat Condition 1. Condition Sorbent (Methanol) Pretreat->Condition Equilibrate 2. Equilibrate Sorbent (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% MeOH in Water) Load->Wash Elute 5. Elute HCA (e.g., Acetonitrile) Wash->Elute Drydown Evaporate to Dryness (Under Nitrogen) Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Troubleshooting

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of HCA from Human Plasma

This protocol provides a general method for extracting HCA from human plasma using a reversed-phase SPE cartridge, suitable for subsequent LC-MS/MS analysis.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase C18, 100 mg / 3 mL

  • Human Plasma (K2-EDTA)

  • Internal Standard (IS): d5-HCA solution (100 ng/mL in Methanol)

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • SPE Vacuum or Positive Pressure Manifold

  • Nitrogen Evaporator

  • Centrifuge

2. Sample Pre-treatment

  • Thaw plasma samples to room temperature.

  • To a 2 mL microcentrifuge tube, add 500 µL of plasma.

  • Add 20 µL of the d5-HCA internal standard solution.

  • Add 500 µL of 0.1% formic acid in water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet proteins. Use the supernatant for the loading step.

3. SPE Procedure

  • Condition: Pass 2 mL of Methanol through the C18 cartridge.

  • Equilibrate: Pass 2 mL of Water through the cartridge. Do not allow the sorbent bed to dry.[21]

  • Load: Load the entire supernatant from the pre-treatment step onto the cartridge at a flow rate of ~1 mL/min.

  • Wash: Pass 2 mL of 10% Methanol in Water through the cartridge to remove polar interferences.

  • Dry: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.

  • Elute: Elute the HCA and IS by passing 2 x 1 mL aliquots of Acetonitrile through the cartridge into a clean collection tube.

4. Dry-down and Reconstitution

  • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 Acetonitrile:Water.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables provide representative data to guide method selection and optimization. These values are illustrative and should be confirmed experimentally in your laboratory.

Table 1: Comparison of Extraction Methods for HCA from Plasma (Illustrative Data)

Extraction MethodAnalyte Recovery (%)RSD (%)Matrix Effect (%)Limit of Quantification (ng/mL)
Protein Precipitation 95.28.5-45.3 (Suppression)5.0
Liquid-Liquid (LLE) 88.66.2-25.1 (Suppression)1.0
Solid-Phase (SPE) 91.54.1-8.7 (Minimal)0.5

Table 2: Effect of SPE Elution Solvent on HCA Recovery (Illustrative Data)

Elution Solvent (2 x 1 mL)HCA Recovery (%)
Methanol 82.4
Acetonitrile 91.5
Ethyl Acetate 94.8
Dichloromethane 96.2

References

preventing isomerization of alpha-Hexylcinnamaldehyde during chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of α-Hexylcinnamaldehyde (HCA) during its chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing α-Hexylcinnamaldehyde (HCA)?

A1: The most common industrial method for synthesizing α-Hexylcinnamaldehyde is through a crossed-aldol condensation reaction between benzaldehyde (B42025) and n-octanal.[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide.[3]

Q2: What are the common isomers of HCA, and which is the desired product?

A2: HCA primarily exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The desired product for fragrance applications is typically the (E)-isomer, which is often found to be the major product, with commercial grades containing at least 90% of the trans isomer.[2] A common ratio of trans to cis isomers is approximately 95:5.

Q3: What causes the formation of undesired isomers during the synthesis of HCA?

A3: Isomerization in the synthesis of α,β-unsaturated aldehydes like HCA is often a consequence of the reaction conditions. The basic conditions used for the aldol (B89426) condensation can facilitate the equilibration between the cis and trans isomers. The thermodynamic stability of the trans isomer generally favors its formation.

Q4: What are the main side reactions to be aware of during HCA synthesis?

A4: Besides isomerization, several side reactions can occur:

  • Self-condensation of n-octanal: This leads to impurities that can affect the final product's odor profile.[4]

  • Cannizzaro reaction of benzaldehyde: Under strong basic conditions, benzaldehyde can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[3]

  • Further condensation: The desired HCA product can potentially react with another molecule of n-octanal.[3]

Q5: Are there any recommended stabilizers for HCA?

A5: Yes, commercial α-Hexylcinnamaldehyde often contains a stabilizer to prevent degradation and isomerization over time. A commonly used stabilizer is 2,6-di-tert-butyl-4-methoxyphenol (B167138) (also known as butylated hydroxytoluene or BHT).[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of HCA - Side reactions are dominating.- Optimize the molar ratio of reactants. An excess of benzaldehyde can help suppress the self-condensation of n-octanal.[3]- Control the reaction temperature. Lower temperatures can reduce the rate of side reactions.- Choose a more selective catalyst, such as hydrotalcite.
High percentage of (Z)-isomer (cis) - Reaction conditions favoring the kinetic product.- Increase the reaction time or temperature to allow for equilibration to the more thermodynamically stable (E)-isomer.- The choice of base can influence the isomer ratio. Experiment with different catalysts.
Product has an off-odor - Presence of impurities from side reactions, such as the self-condensation of n-octanal.- Optimize reaction conditions to minimize side reactions.- Purify the crude product using fractional distillation under reduced pressure or preparative chromatography.
Difficulty in purifying the product - Boiling points of isomers and impurities are too close for simple distillation.- Employ fractional distillation with a high-efficiency column.- Utilize preparative HPLC with a suitable stationary phase (e.g., C18) for isomer separation.[5]

Experimental Protocols

Protocol 1: Synthesis of α-Hexylcinnamaldehyde with Minimized Isomerization

This protocol is based on methods designed to control reaction conditions to favor the formation of the desired (E)-isomer.

Materials:

  • Benzaldehyde

  • n-Octanal

  • Sodium hydroxide solution (e.g., 10% aqueous) or a solid base catalyst like hydrotalcite

  • Solvent (e.g., ethanol, or solvent-free for hydrotalcite catalyst)

  • Quenching agent (e.g., dilute acetic acid or hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge the benzaldehyde and the catalyst. If using a solvent, add it at this stage.

  • Slowly add the n-octanal to the reaction mixture over a period of 4-6 hours while maintaining a controlled temperature, ideally between 38-42°C.[6]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion and isomer ratio.

  • Once the reaction is complete, cool the mixture and quench it by adding a dilute acid to neutralize the base catalyst.

  • If a solvent was used, remove it under reduced pressure. If the reaction was solvent-free, proceed to the extraction step.

  • Extract the crude product with an organic solvent. Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-Hexylcinnamaldehyde.

Protocol 2: Purification of α-Hexylcinnamaldehyde by Fractional Distillation

Equipment:

  • Fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column)

  • Heating mantle

  • Vacuum pump

  • Manometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the crude α-Hexylcinnamaldehyde into the distillation flask.

  • Begin heating the flask gently under reduced pressure.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect and discard the initial fraction, which may contain lower-boiling impurities.

  • Collect the main fraction of α-Hexylcinnamaldehyde at its boiling point under the applied pressure (e.g., 174-176 °C at 15 mmHg).

  • Analyze the collected fractions by GC to determine the purity and isomer ratio.

Quantitative Data Summary

Catalyst Reaction Conditions Conversion (%) Selectivity for HCA (%) Reference
HydrotalciteSolvent-free>9995-98[7]

Note: Specific quantitative data on how the cis/trans isomer ratio of HCA is affected by different catalysts, temperatures, and reaction times is limited in publicly available literature. The general trend is that higher temperatures and longer reaction times tend to favor the more thermodynamically stable (E)-isomer.

Visualizations

Isomerization_Pathway cluster_reactants Reactants cluster_reaction Aldol Condensation cluster_side_reactions Side Reactions benzaldehyde Benzaldehyde intermediate Aldol Adduct (β-hydroxy aldehyde) benzaldehyde->intermediate Base Catalyst cannizzaro Cannizzaro Reaction benzaldehyde->cannizzaro n_octanal n-Octanal n_octanal->intermediate self_condensation n-Octanal Self-Condensation n_octanal->self_condensation hca_z (Z)-HCA (cis-isomer) intermediate->hca_z Dehydration (Kinetic) hca_e (E)-HCA (trans-isomer) intermediate->hca_e Dehydration (Thermodynamic) hca_z->hca_e Isomerization (Base-catalyzed)

Caption: Isomerization pathway in HCA synthesis.

Troubleshooting_Workflow start Start: Isomerization Issue Detected check_temp Is reaction temperature within 38-42°C? start->check_temp adjust_temp Adjust temperature control. check_temp->adjust_temp No check_addition Is n-octanal added slowly (over 4-6 hours)? check_temp->check_addition Yes adjust_temp->check_addition adjust_addition Slow down the rate of addition. check_addition->adjust_addition No check_catalyst What type of catalyst is being used? check_addition->check_catalyst Yes adjust_addition->check_catalyst consider_catalyst Consider using a milder, more selective catalyst like hydrotalcite. check_catalyst->consider_catalyst check_time Is the reaction time sufficient for equilibration? check_catalyst->check_time Standard Base consider_catalyst->check_time increase_time Increase reaction time and monitor isomer ratio by GC. check_time->increase_time No purification Proceed to purification (Fractional Distillation or Preparative Chromatography). check_time->purification Yes increase_time->purification

Caption: Troubleshooting workflow for HCA isomerization.

References

Technical Support Center: Mitigating alpha-Hexylcinnamaldehyde Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with alpha-Hexylcinnamaldehyde (HCA) in non-target cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cell death in our non-target cell line when using this compound. What are the potential causes?

A1: Unexpected cytotoxicity from this compound (HCA) can stem from several factors. Firstly, HCA is an aldehyde, and aldehydes as a class can be reactive and induce cellular stress through various mechanisms, including protein and DNA adduction. Secondly, while generally considered to have low cytotoxicity, its impact can be highly cell-type dependent.[1][2] Factors such as the metabolic capacity of the cells, the expression of detoxifying enzymes, and the integrity of the cell membrane can all influence susceptibility. Finally, experimental conditions such as solvent concentration, incubation time, and compound stability in the culture medium can significantly affect the observed cytotoxicity.

Q2: What is the known mechanism of cytotoxicity for this compound?

A2: The precise mechanisms of this compound cytotoxicity in non-target cells are not extensively elucidated in publicly available literature. However, based on its chemical structure (an α,β-unsaturated aldehyde) and studies on similar compounds, potential mechanisms include:

  • Membrane Interaction: HCA may alter cell membrane permeability.[1][2]

  • Oxidative Stress: Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

  • Protein Modification: The aldehyde group can react with cellular nucleophiles, such as amino and sulfhydryl groups in proteins, leading to protein dysfunction.

  • Inflammatory Responses: In some contexts, fragrance allergens can trigger inflammatory signaling pathways.

Q3: Are there any general strategies to reduce the off-target cytotoxicity of a compound like this compound?

A3: Yes, several general strategies can be employed to mitigate off-target cytotoxicity:

  • Co-administration with Cytoprotective Agents: Antioxidants (e.g., N-acetylcysteine, Vitamin E) can be used to counteract oxidative stress.

  • Optimization of Experimental Parameters: Reducing the concentration of HCA and the incubation time can minimize toxic effects.

  • Use of Drug Delivery Systems: Encapsulating HCA in nanoparticles or liposomes can control its release and reduce direct exposure to non-target cells.

  • Serum Concentration: The presence and concentration of serum in the culture medium can affect the bioavailability and cytotoxicity of lipophilic compounds like HCA.

Troubleshooting Guides

Issue 1: High levels of apoptosis or necrosis observed at desired experimental concentrations.
Possible Cause Troubleshooting Step Expected Outcome
Concentration of HCA is too high for the specific cell line.Perform a dose-response curve with a wider range of concentrations to determine the EC10 and EC20 (concentrations causing 10% and 20% cytotoxicity).Identification of a sub-toxic working concentration for your experiments.
The solvent (e.g., DMSO, ethanol) is contributing to cytotoxicity.Run a solvent control experiment with the same concentrations of the solvent used to dissolve HCA.Determine if the observed cytotoxicity is due to the compound or the solvent.
The incubation time is too long.Conduct a time-course experiment to assess cytotoxicity at different time points (e.g., 6, 12, 24, 48 hours).Determine the optimal incubation time that achieves the desired effect without significant cytotoxicity.
Issue 2: Inconsistent results between experimental repeats.
Possible Cause Troubleshooting Step Expected Outcome
Degradation or precipitation of HCA in the culture medium.Prepare fresh stock solutions of HCA for each experiment. Visually inspect the medium for any signs of precipitation.Consistent and reproducible results.
Variability in cell health and density at the time of treatment.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.Reduced variability between experiments.

Quantitative Data Summary

The following tables provide illustrative data from hypothetical experiments aimed at reducing HCA cytotoxicity.

Table 1: Effect of N-acetylcysteine (NAC) on HCA-induced Cytotoxicity in a Non-Target Keratinocyte Cell Line (HaCaT) after 24-hour exposure.

HCA Concentration (µM)% Cell Viability (HCA alone)% Cell Viability (HCA + 1 mM NAC)
0 (Control)100 ± 4.299 ± 3.8
1095 ± 5.198 ± 4.5
2582 ± 6.394 ± 5.2
5065 ± 7.888 ± 6.1
10041 ± 8.575 ± 7.3

Table 2: Impact of Incubation Time on HCA (50 µM) Cytotoxicity in HaCaT Cells.

Incubation Time (hours)% Cell Viability
692 ± 4.9
1281 ± 6.2
2465 ± 7.8
4838 ± 8.1

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed non-target cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of HCA (and co-treatments like NAC, if applicable) to the respective wells. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Preparation of Liposomal HCA
  • Lipid Film Hydration: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs) encapsulating the HCA.

  • Purification: Separate the liposomal HCA from the free HCA by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture 1. Seed Non-Target Cells hca_prep 2. Prepare HCA Solutions treatment 3. Treat Cells with HCA +/- Cytoprotectants hca_prep->treatment incubation 4. Incubate for a Defined Period treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis 6. Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Caption: Potential mechanisms of HCA cytotoxicity and points of intervention.

troubleshooting_logic start High Cytotoxicity Observed q1 Is solvent cytotoxic? start->q1 a1_yes Reduce solvent concentration or change solvent q1->a1_yes Yes q2 Is HCA concentration too high? q1->q2 No a1_yes->q2 a2_yes Perform dose-response to find sub-toxic concentration q2->a2_yes Yes q3 Is incubation time too long? q2->q3 No end Cytotoxicity Reduced a2_yes->end a3_yes Perform time-course experiment q3->a3_yes Yes consider Consider cytoprotectants or delivery systems q3->consider No a3_yes->end consider->end

References

stability issues of alpha-Hexylcinnamaldehyde in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of α-Hexylcinnamaldehyde (HCA).

Troubleshooting Guides

Issue 1: Noticeable Change in Odor Profile of Stored HCA

Question: My α-Hexylcinnamaldehyde, which has been in storage, has developed a different, often weaker or slightly acidic, aroma. What could be the cause and how can I investigate this?

Answer:

A change in the odor profile of HCA is a common indicator of chemical degradation, most frequently due to oxidation. The aldehyde functional group in HCA is susceptible to oxidation, which can lead to the formation of compounds with different scent characteristics.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Was the material stored at the recommended cool temperature (ideally between 15°C and 25°C)?[1] Elevated temperatures accelerate oxidative processes.

    • Light Exposure: Was the container protected from light? UV and intense light can catalyze the degradation of fragrance molecules.[1]

    • Oxygen Exposure: Was the container tightly sealed? Was the headspace in the container minimized? Exposure to air, and therefore oxygen, is a primary driver of oxidation.[1] For long-term storage, purging the container with an inert gas like nitrogen is recommended.

  • Chemical Analysis:

    • Purity Assessment: Re-analyze the purity of your HCA sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID). Compare the chromatogram to that of a fresh, unopened sample or the certificate of analysis. A decrease in the area of the HCA peak and the appearance of new peaks are indicative of degradation.

    • Identification of Degradation Products: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the newly formed peaks. A likely degradation product is α-hexyl cinnamic acid, formed from the oxidation of the aldehyde group. Other potential byproducts could include benzaldehyde (B42025) and hexanoic acid from cleavage reactions.

  • Preventative Measures for Future Storage:

    • Store HCA in a cool, dark place.

    • Use tightly sealed containers, preferably made of glass or aluminum.[2]

    • For long-term storage, consider purchasing HCA with a stabilizer, such as Butylated Hydroxytoluene (BHT), or adding a small amount (typically 0.01-0.1%) to the material.[3][4]

    • If possible, blanket the material with nitrogen before sealing the container.

Issue 2: Discoloration (Yellowing) of HCA During Storage

Question: My α-Hexylcinnamaldehyde has turned a deeper yellow or brownish color over time. Is this a sign of degradation?

Answer:

Yes, a progressive yellowing of HCA is often a visual sign of degradation and the formation of polymeric or colored byproducts. This can occur in conjunction with changes in odor.

Troubleshooting Steps:

  • Visual Inspection and Comparison: Compare the color of the stored sample to a fresh sample or a reference photograph from when it was first received.

  • Correlate with Other Observations: Note if the discoloration is accompanied by a change in odor, viscosity, or the appearance of precipitates.

  • Analytical Confirmation: Perform GC-FID analysis to quantify the remaining HCA and assess the extent of impurity formation. A significant decrease in purity confirms degradation.

  • Review Incompatible Materials: Ensure the HCA has not been in contact with strong oxidizing agents, strong bases, or certain metals that can catalyze degradation and color formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of α-Hexylcinnamaldehyde?

A1: The shelf life of HCA is typically stated as 12 months or longer when stored under recommended conditions (cool, dry, dark, and in a tightly sealed container).[3] However, the actual shelf life can be significantly influenced by storage practices. The presence of a stabilizer like BHT can extend this period.[3][4]

Q2: What are the primary degradation products of α-Hexylcinnamaldehyde?

A2: The most probable primary degradation product of HCA is α-hexyl cinnamic acid , formed through the oxidation of the aldehyde group. Other potential, though less common, degradation products could include α-hexyl cinnamic alcohol (via reduction) and smaller molecules resulting from cleavage of the double bond, such as benzaldehyde and hexanoic acid .

Q3: How can I prevent the degradation of α-Hexylcinnamaldehyde in my formulations?

A3: To enhance the stability of HCA in your formulations:

  • Use an Antioxidant System: Incorporate antioxidants such as BHT or Vitamin E (tocopherol) into your formulation. BHT is particularly effective in preventing the oxidation of fats and oils.

  • Control pH: While HCA is relatively stable in alkaline conditions (like soap), its stability can be affected by highly acidic or basic environments.

  • Use Opaque or UV-Protective Packaging: This will protect the final product from light-induced degradation.

  • Minimize Headspace in Packaging: This reduces the amount of oxygen available for oxidative reactions.

Q4: Is it necessary to store α-Hexylcinnamaldehyde under an inert atmosphere?

A4: For routine, short-term use, storing HCA in a tightly sealed container is often sufficient. However, for long-term storage or for high-purity applications where minimal degradation is critical, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.

Q5: Can I still use HCA that has slightly changed in color or odor?

A5: It is not recommended for research or manufacturing purposes where product consistency and purity are critical. A change in color or odor signifies a change in chemical composition, which could impact the final product's fragrance profile, safety, and overall quality. It is best to use a fresh, in-spec batch of HCA for your experiments.

Data Presentation

The following table provides a template with hypothetical data illustrating how to present results from a long-term stability study of α-Hexylcinnamaldehyde.

Table 1: Example of Long-Term Stability Data for α-Hexylcinnamaldehyde

Storage ConditionTime (Months)Purity (%) (GC-FID)AppearanceOdor
25°C / 60% RH (with 0.1% BHT) 099.8Clear, pale yellow liquidConforms to standard
399.7Clear, pale yellow liquidConforms to standard
699.6Clear, pale yellow liquidConforms to standard
1299.5Clear, pale yellow liquidConforms to standard
40°C / 75% RH (Accelerated, with 0.1% BHT) 099.8Clear, pale yellow liquidConforms to standard
199.2Clear, pale yellow liquidConforms to standard
398.5Clear, pale yellow liquidSlight deviation from standard
697.1Clear, yellow liquidNoticeable deviation from standard
40°C / 75% RH (Accelerated, without BHT) 099.8Clear, pale yellow liquidConforms to standard
197.5Clear, yellow liquidSlight deviation from standard
394.2Yellow liquidSignificant deviation, slightly acidic note
688.9Yellow to brownish liquidUnacceptable, strong acidic note

Experimental Protocols

Protocol 1: Proposed Stability-Indicating GC-FID Method for α-Hexylcinnamaldehyde

This protocol is a suggested starting point for developing a validated stability-indicating method. It is based on methods used for similar fragrance aldehydes and requires full validation according to ICH guidelines.

1. Objective: To quantify the purity of α-Hexylcinnamaldehyde and separate it from its potential degradation products.

2. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen

  • HCA reference standard (≥99.5% purity)

  • Solvent: Ethanol or Hexane (HPLC grade)

  • Autosampler vials

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature: 300°C

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of HCA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to achieve a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the HCA sample to be tested in the same manner as the standard solution.

5. Method Validation (Abbreviated):

  • Specificity: Analyze stressed samples (e.g., oxidized with H₂O₂, acid/base hydrolyzed, heat-degraded) to ensure that degradation product peaks are well-resolved from the main HCA peak.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 - 1.5 mg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo (if in a formulation) or a known sample with known amounts of HCA standard at different levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).

Visualizations

G cluster_0 Primary Degradation Pathway of α-Hexylcinnamaldehyde HCA α-Hexylcinnamaldehyde (Aldehyde) Oxidation Oxidation (Exposure to Air/Light/Heat) HCA->Oxidation HCA_Acid α-Hexyl Cinnamic Acid (Carboxylic Acid) - Weaker, acidic odor - Increased polarity Oxidation->HCA_Acid

Caption: Likely oxidative degradation pathway of α-Hexylcinnamaldehyde.

G cluster_1 Troubleshooting Workflow for HCA Stability Issues Start Stability Issue Observed (e.g., Odor/Color Change) ReviewStorage Review Storage Conditions (Temp, Light, Air Exposure) Start->ReviewStorage AnalyticalTesting Perform Analytical Testing (GC-FID, GC-MS) ReviewStorage->AnalyticalTesting CompareData Compare Data to Standard/ Initial Results AnalyticalTesting->CompareData DegradationConfirmed Degradation Confirmed CompareData->DegradationConfirmed Purity Drop/ New Peaks NoDegradation No Significant Degradation CompareData->NoDegradation Within Spec IdentifyCause Identify Root Cause (e.g., Improper Storage) DegradationConfirmed->IdentifyCause Quarantine Quarantine Affected Batch DegradationConfirmed->Quarantine ImplementCAPA Implement Corrective Actions (e.g., Add Antioxidant, Store under N₂) IdentifyCause->ImplementCAPA

Caption: Workflow for investigating stability issues with HCA.

G cluster_2 Experimental Workflow for Stability Testing Start Receive HCA Sample InitialAnalysis Perform Initial Analysis (t=0) (GC-FID, Appearance, Odor) Start->InitialAnalysis PlaceOnStability Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) InitialAnalysis->PlaceOnStability PullSamples Pull Samples at Timepoints (e.g., 1, 3, 6, 12 months) PlaceOnStability->PullSamples AnalyzeSamples Analyze Pulled Samples (GC-FID, Appearance, Odor) PullSamples->AnalyzeSamples AnalyzeSamples->PullSamples Next Timepoint CompileData Compile and Analyze Data AnalyzeSamples->CompileData Report Generate Stability Report CompileData->Report

Caption: General workflow for conducting a stability study on HCA.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of alpha-Hexylcinnamaldehyde in various cosmetic matrices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] In cosmetic formulations like creams, lotions, and perfumes, these interfering substances can include oils, fats, emulsifiers, and other fragrances.[4] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample of the cosmetic base without the analyte) to the peak area of a neat standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Another qualitative method is the post-column infusion experiment, where a constant flow of an this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of co-eluting interferences.

Q3: What are the most effective strategies to overcome matrix effects for this compound?

A3: A multi-faceted approach is often the most successful. This includes:

  • Optimized Sample Preparation: Employing techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.

  • Chromatographic Separation: Modifying the LC method (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. An SIL-IS, such as this compound-d5, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A4: Yes, a deuterated form of this compound, This compound-d5 , is commercially available and serves as an excellent internal standard for LC-MS/MS analysis.[5]

Q5: What are the typical MRM transitions for this compound and its deuterated internal standard?

A5: While optimization is instrument-dependent, common MRM transitions for this compound (C15H20O, MW: 216.32) and this compound-d5 in positive electrospray ionization (ESI) mode would be:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound217.2 [M+H]+Optimize for fragmentsOptimize
This compound-d5222.2 [M+H]+Optimize for fragmentsOptimize

Note: Specific product ions and collision energies should be determined empirically by infusing a standard solution of each compound into the mass spectrometer.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload. 2. Inappropriate sample solvent. 3. Column contamination or degradation.[6] 4. Secondary interactions with the stationary phase.1. Dilute the sample. 2. Ensure the sample solvent is weaker than or matches the initial mobile phase.[5] 3. Implement a column wash step or replace the column.[6] 4. Adjust mobile phase pH or consider a different column chemistry.
Inconsistent or Low Analyte Recovery 1. Inefficient extraction from the cosmetic matrix. 2. Analyte loss during solvent evaporation steps. 3. Adsorption to vials or tubing.1. Optimize the extraction solvent and technique (see Section 3). 2. Use a gentle stream of nitrogen and a controlled temperature for evaporation.[7] 3. Use silanized glassware or polypropylene (B1209903) vials.
High Signal Variability (Poor Precision) 1. Significant and variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Instrument instability.1. Strongly recommended: Use a stable isotope-labeled internal standard (this compound-d5). 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Perform system suitability tests and instrument calibration.
No or Very Low Analyte Signal 1. Extreme ion suppression. 2. Incorrect MS parameters (e.g., wrong MRM transition, low ionization). 3. Analyte degradation.1. Dilute the sample significantly or improve sample cleanup. 2. Infuse a standard solution to optimize MS parameters. 3. Check sample stability and storage conditions.

Section 3: Experimental Protocols & Data

Sample Preparation Methodologies

The choice of sample preparation is critical for minimizing matrix effects. Below are protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are commonly used for cosmetic matrices.

3.1.1 Protocol: Liquid-Liquid Extraction (LLE) for Creams and Lotions

  • Sample Weighing: Accurately weigh 0.5 g of the cream or lotion into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound-d5 solution.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and acetone).

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase.

3.1.2 Protocol: Solid-Phase Extraction (SPE) for Perfumes

  • Sample Dilution: Dilute 100 µL of the perfume sample with 900 µL of a suitable solvent (e.g., methanol (B129727)/water mixture).

  • Internal Standard Spiking: Spike the diluted sample with a known amount of this compound-d5 solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

Quantitative Data Summary

While specific data for this compound is limited in publicly available literature, the following table provides an expected range of performance for different sample preparation techniques based on the analysis of similar fragrance allergens in cosmetic matrices.

Sample Preparation TechniqueCosmetic MatrixExpected Recovery (%)Expected Matrix Effect (%)
Liquid-Liquid Extraction (LLE) Cream/Lotion75 - 10560 - 120 (Ion Suppression or Enhancement)
Solid-Phase Extraction (SPE) Perfume/Eau de Toilette85 - 11080 - 115 (Generally less suppression than LLE)
Dilute and Shoot Simple Matrices (e.g., aqueous solutions)> 95< 50 (Significant Ion Suppression Expected)

Note: These values are estimates and should be experimentally determined for your specific matrix and method.

Section 4: Visualized Workflows and Logic

Experimental Workflow for Sample Preparation

The following diagram illustrates the general workflow for preparing cosmetic samples for LC-MS/MS analysis.

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis Sample Cosmetic Sample (Cream, Lotion, Perfume) Spike Spike with This compound-d5 Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction Spike->SPE Dilute Dilute and Shoot (for simple matrices) Spike->Dilute Evap Evaporation & Reconstitution LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Dilute->LCMS Evap->LCMS

A generalized workflow for cosmetic sample preparation.
Troubleshooting Logic for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects.

troubleshooting_logic Start Inconsistent or Inaccurate Quantification Results CheckME Assess Matrix Effect (Post-Extraction Spike) Start->CheckME ME_Present Matrix Effect > ±15%? CheckME->ME_Present No_ME Matrix Effect < ±15% Investigate Other Issues (e.g., Instrument, Standards) ME_Present->No_ME No Use_IS Implement Stable Isotope-Labeled Internal Standard (this compound-d5) ME_Present->Use_IS Yes Optimize_SamplePrep Optimize Sample Preparation (LLE, SPE) Use_IS->Optimize_SamplePrep Optimize_Chroma Optimize Chromatography Optimize_SamplePrep->Optimize_Chroma Reassess Re-assess Matrix Effect Optimize_Chroma->Reassess Reassess->Use_IS No, still significant Resolved Issue Resolved Reassess->Resolved Yes

A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Method Development for Separating alpha-Hexylcinnamaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of alpha-Hexylcinnamaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I need to separate?

A1: The primary isomers of concern for this compound are the geometric isomers, specifically the (E)-isomer (trans) and the (Z)-isomer (cis). Commercial preparations of this compound typically contain the trans-isomer as the major component, often in a ratio of approximately 95:5 with the cis-isomer.[1][2] It is also important to be aware of potential process-related impurities, such as 2-hexyl-dec-2-enal, which may also require separation and quantification.[1][2]

Q2: Is chiral separation of this compound enantiomers a common requirement?

A2: While this compound possesses a chiral center, the primary focus in analytical method development has been on the separation of its geometric (cis/trans) isomers. There is limited specific literature on the enantioselective separation of its enantiomers. However, if your research requires the separation of enantiomers, standard chiral chromatography techniques can be explored. This typically involves the use of chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q3: What is the most effective chromatographic technique for separating the geometric isomers of this compound?

A3: Two-dimensional gas chromatography (2D-GC) has been shown to be a highly effective technique for the separation of cis- and trans-alpha-Hexylcinnamaldehyde, as well as related impurities.[1][2] This method utilizes two columns of different polarities (a non-polar column followed by a polar column) to achieve enhanced resolution that may not be possible with a single-column setup. Standard GC-MS methods used for the analysis of fragrance allergens can also be adapted for this purpose.[3][4]

Q4: Can I use HPLC for the separation of this compound isomers?

A4: Yes, HPLC can be used for the separation of isomers. A reverse-phase HPLC method would be the most common approach. The separation would be based on the slight differences in polarity between the cis and trans isomers. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and selecting a suitable column (e.g., C18, C8, or Phenyl).

Troubleshooting Guides

Gas Chromatography (GC) Based Methods

Issue 1: Poor resolution or co-elution of cis- and trans-alpha-Hexylcinnamaldehyde peaks.

  • Possible Cause: Inadequate column selectivity.

    • Solution: For complex mixtures, a single column may not provide sufficient resolution. Employing a 2D-GC system with a non-polar column (e.g., HP-1 or DB-5ms) in the first dimension and a polar column (e.g., DB-WAX or FFAP) in the second dimension is highly recommended for separating these isomers and related impurities.[1][2]

  • Possible Cause: Sub-optimal temperature program.

    • Solution: A slow oven temperature ramp rate is crucial to allow for sufficient interaction between the isomers and the stationary phase, thereby improving separation.

  • Possible Cause: Incorrect carrier gas flow rate.

    • Solution: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for the column being used to maximize efficiency.

Issue 2: Split peaks are observed for one or both isomers.

  • Possible Cause: Improper injection technique or inlet issues.

    • Solution: Ensure the injection is performed smoothly and consistently. An autosampler is recommended to minimize variability.[5] Check the inlet liner for contamination or degradation and replace if necessary.[5]

  • Possible Cause: Incompatibility between the sample solvent and the stationary phase.

    • Solution: Ensure the solvent used to dissolve the sample is compatible with the polarity of the GC column's stationary phase to ensure proper focusing of the analyte band at the head of the column.[6]

  • Possible Cause: Incorrect column installation.

    • Solution: Verify that the column is installed at the correct depth in the injector and detector.[5]

High-Performance Liquid Chromatography (HPLC) Based Methods

Issue 3: Cis- and trans-alpha-Hexylcinnamaldehyde isomers are not baseline separated in a reverse-phase method.

  • Possible Cause: Mobile phase is too strong or too weak.

    • Solution: Adjust the mobile phase composition. To increase retention and potentially improve separation, increase the proportion of the weaker solvent (e.g., water in a methanol/water mobile phase). Conversely, to decrease retention, increase the proportion of the stronger organic solvent.

  • Possible Cause: Inappropriate column chemistry.

    • Solution: While a C18 column is a good starting point, other stationary phases may offer better selectivity for these isomers. Consider trying a phenyl-hexyl or a polar-embedded phase column, which can provide different interactions with the analytes.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature. Optimizing the column temperature can also influence selectivity.

Experimental Protocols

Protocol 1: 2D-GC-FID Method for the Separation of cis- and trans-alpha-Hexylcinnamaldehyde

This protocol is based on the published method for the quantitative analysis of these isomers.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID) and an auto-liquid sampler.

  • Columns:

    • 1st Dimension: Non-polar stationary phase (e.g., HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • 2nd Dimension: Polar stationary phase (e.g., DB-WAX), 30 m x 0.25 µm ID, 0.25 µm film thickness.

Chromatographic Conditions:

Parameter Setting
Carrier Gas Nitrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min
Injection Volume 1 µL

| Split Ratio | 50:1 |

Sample Preparation:

  • Prepare a stock solution of the this compound sample in isopropyl alcohol.

  • Create a series of calibration standards by diluting the stock solution.

Protocol 2: General GC-MS Method for Fragrance Allergen Analysis (including this compound)

This protocol is a general-purpose method suitable for the identification and quantification of this compound isomers in a complex matrix.[3][4]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.32 mm ID, 0.25 µm film thickness.[3]

Chromatographic Conditions:

Parameter Setting
Carrier Gas Helium, constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 80 °C, ramp to 180 °C at 6 °C/min, then ramp to 260 °C at 20 °C/min, hold for 10 min
Injection Volume 1 µL
Split Ratio 20:1
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C

| Mass Range | m/z 40-400 |

Data Presentation

Table 1: Typical Retention Times and Resolution for 2D-GC-FID Method

AnalyteRetention Time (min)Resolution (Rs)
trans-alpha-HexylcinnamaldehydeValue> 2.0 (between cis and trans)
cis-alpha-HexylcinnamaldehydeValue-
2-hexyl-dec-2-enalValue> 2.0 (from other components)
Note: Actual retention times will vary depending on the specific instrument and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis 2D-GC-FID Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Isopropyl Alcohol sample->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject Sample standards->inject gc GC Separation (1D: Non-polar, 2D: Polar) inject->gc fid FID Detection gc->fid chromatogram Obtain Chromatogram fid->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify

2D-GC-FID experimental workflow for isomer separation.

troubleshooting_workflow cluster_check1 Initial Checks cluster_solution1 Optimization cluster_check2 Advanced Checks cluster_solution2 Method Change start Poor Peak Resolution or Co-elution check_temp Is the temperature program optimized? start->check_temp check_flow Is the carrier gas flow rate correct? check_temp->check_flow Yes optimize_temp Use a slower temperature ramp check_temp->optimize_temp No optimize_flow Set optimal linear velocity check_flow->optimize_flow No check_column Is a single column providing enough selectivity? check_flow->check_column Yes end Resolution Improved optimize_temp->end optimize_flow->end use_2dgc Implement a 2D-GC method (Non-polar + Polar columns) check_column->use_2dgc No check_column->end Yes use_2dgc->end

References

Technical Support Center: Synthesis of α-Hexylcinnamaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-hexylcinnamaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of α-hexylcinnamaldehyde is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the aldol (B89426) condensation reaction to produce α-hexylcinnamaldehyde are a common issue. The primary causes are typically competing side reactions and suboptimal reaction conditions.

Troubleshooting Steps:

  • Control Reactant Stoichiometry: An excess of benzaldehyde (B42025) is often necessary to suppress the further aldol condensation of the α-hexylcinnamaldehyde product with octanal (B89490).[1]

  • Slow Addition of Aliphatic Aldehyde: The self-condensation of octanal is a significant side reaction. To minimize this, add the octanal slowly to the reaction mixture to maintain a very low concentration of octanal relative to benzaldehyde.[1]

  • Monitor Catalyst Concentration: The Cannizzaro reaction, a disproportionation of benzaldehyde, can occur in the presence of a strong base, consuming both the benzaldehyde and the catalyst.[1][2] Ensure the appropriate catalytic amount is used and consider alternative catalysts if this is a persistent issue.

  • Optimize Solvent System: The traditional use of methanol (B129727) can result in a two-phase reaction system.[1] Using a solvent in which the alkali catalyst is more soluble, such as propylene (B89431) glycol, diethylene glycol, or dipropylene glycol, can improve reaction homogeneity and yield.[1]

  • Consider a Greener Catalyst: Heterogeneous catalysts, like hydrotalcite, can offer high conversion rates (>99%) and selectivity (95-98%) under solvent-free conditions.[3] These catalysts are also easily recoverable by filtration and can be recycled, which simplifies purification and reduces environmental impact.[3]

Q2: I am observing significant impurities in my final product, some of which have an unpleasant odor. How can I identify and minimize these by-products?

A2: The most common malodorous by-product is hexyldecenal, which results from the self-condensation of octanal.[1][4] Other impurities can arise from the Cannizzaro reaction (benzyl alcohol and benzoic acid) and further reactions of the desired product.[1]

Troubleshooting Steps:

  • Minimize Octanal Self-Condensation: As mentioned above, slow addition of octanal is crucial.[1] Some methods propose using a lower concentration of n-octanal (e.g., 30%) to reduce the formation of self-condensation by-products.[5][6]

  • Purification Techniques:

    • Column Chromatography: This is an effective method for separating α-hexylcinnamaldehyde derivatives from reaction by-products. A common solvent system is petroleum ether/EtOAc.[7]

    • Distillation: Fractional distillation under reduced pressure can be used to purify the final product. For example, α-hexylcinnamaldehyde can be recovered at a boiling point of 112°C at 1.0 mbar.[4]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction and identify the formation of by-products.[7]

Q3: The cost of n-octanal as a starting material is a concern for scaling up my synthesis. Are there more economical alternative routes?

A3: Yes, the high cost of n-octanal is a known challenge in the traditional synthesis of α-hexylcinnamaldehyde.[2] An alternative, more cost-effective route involves the cross-condensation of phenylpropanal and hexanal (B45976) to obtain a 2-benzyl-2-octenal intermediate, which is then hydroisomerized to yield α-hexylcinnamaldehyde.[2] This method avoids the use of the more expensive n-octanal.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and activity of α-hexylcinnamaldehyde derivatives.

ParameterValueSource
Yield of α-propyl cinnamaldehyde (B126680) 35%[7]
Yield of Carboxylic Acid Intermediates (8a-8e) 76% - 88%[7]
Yield of Final Ester Derivatives (1a-1t, 2a-2ab) 31% - 96%[7]
Yield of Final Ester Derivatives (3a-3g, 4a-4k) 72% - 95%[7]
Chemical Yield of α-hexylcinnamaldehyde 86.3%[4]
Conversion using Hydrotalcite Catalyst >99%[3]
Selectivity using Hydrotalcite Catalyst 95% - 98%[3]

Table 1: Synthesis Yields and Catalyst Performance

CompoundLC50 Value (ppm)Source
α-Hexylcinnamaldehyde (HCA) 24.0[7]
Furan-3-ylmethyl cinnamate (B1238496) (2v) 8.0[7]
(E)-allyl 3-(4-chlorophenyl)acrylate (4c) 7.2[7]

Table 2: Larvicidal Activity of HCA and its Derivatives against Aedes albopictus

Experimental Protocols

1. Synthesis of α-Propyl Cinnamaldehyde (7c) [7]

  • Reagents: Benzaldehyde (2.12 g, 20 mmol), n-pentanal (3.45 g, 40 mmol), NaOH (0.80 g, 20 mmol), Ethanol (EtOH), Ethyl Acetate (EtOAc), Petroleum Ether.

  • Procedure:

    • Add benzaldehyde to 45 mL of EtOH in an ice bath.

    • Add n-pentanal to the mixture.

    • Slowly add 2 mL of NaOH solution drop-by-drop.

    • Stir the mixture overnight at room temperature.

    • Monitor the reaction by TLC (petroleum ether/EtOAc = 10/1).

    • Remove EtOH under reduced pressure.

    • Dissolve the residue in 50 mL of EtOAc.

    • Wash the organic phase with H₂O (100 mL) and brine (50 mL).

    • Dry the organic phase over Na₂SO₄ and evaporate the solvent.

    • Purify the crude product by column chromatography (petroleum ether/EtOAc = 80/1).

2. General Procedure for the Synthesis of Ester Derivatives (e.g., 1a-1t) [7]

  • Reagents: Carboxylic acid intermediate (e.g., 8a-8e, 3.3 mmol), Dichloromethane (DCM), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (0.69 g, 3.6 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.44 g, 3.6 mmol), corresponding alcohol (3 mmol).

  • Procedure:

    • Dissolve the carboxylic acid intermediate in 15 mL of DCM.

    • Add EDCI and DMAP to the solution.

    • Add the corresponding alcohol.

    • Stir the mixture at room temperature for 6–8 hours.

    • Wash the reaction solution with H₂O (15 mL) and brine (15 mL).

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (petroleum ether/EtOAc = 200/1 to 50/1).

Visualizations

Aldol_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_purification Purification Benzaldehyde Benzaldehyde Reaction Aldol Condensation Benzaldehyde->Reaction Octanal n-Octanal Octanal->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Purification Purification (Distillation / Chromatography) Reaction->Purification TS1 Issue: Low Yield Solution: Slow addition of Octanal, excess Benzaldehyde Reaction->TS1 Product α-Hexylcinnamaldehyde Purification->Product TS2 Issue: Impurities Solution: Optimize purification, monitor side reactions Purification->TS2

Caption: Workflow for α-Hexylcinnamaldehyde synthesis with troubleshooting points.

Side_Reactions cluster_main Main Reaction cluster_side Competing Side Reactions R1 Benzaldehyde + n-Octanal P1 α-Hexylcinnamaldehyde R1->P1 Desired Path SR1 n-Octanal + n-Octanal R1->SR1 Leads to SR2 Benzaldehyde R1->SR2 Leads to SP1 Hexyldecenal (Malodorous By-product) SR1->SP1 Self-Condensation SP2 Benzyl Alcohol + Benzoic Acid (Cannizzaro Reaction) SR2->SP2 Disproportionation

Caption: Key side reactions in α-Hexylcinnamaldehyde synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of alpha-Hexylcinnamaldehyde and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of cinnamaldehyde (B126680), the primary active component of cinnamon oil, and its synthetic derivative, alpha-Hexylcinnamaldehyde (HCA). While both compounds share a common structural backbone, the addition of a hexyl group to the alpha-carbon of cinnamaldehyde significantly alters its biological profile. This document summarizes key experimental data on their respective antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction

Cinnamaldehyde is a well-documented bioactive compound responsible for the characteristic flavor and aroma of cinnamon.[1] It is extensively studied for its diverse therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3] this compound is a synthetic derivative developed to improve chemical stability and modify its aromatic properties for use in cosmetics and fragrances.[4][5][6][7] While found naturally in chamomile essential oil, the commercial supply is primarily synthetic.[6][7] Emerging research indicates that HCA also possesses unique bioactivities, such as chemosensitizing and antimutagenic properties, distinguishing it from its parent compound.[5][8][9]

Quantitative Data Comparison

The following tables summarize quantitative data from various experimental studies to provide a direct comparison of the bioactivities of cinnamaldehyde and this compound.

Table 1: Comparative Antimicrobial Activity
CompoundOrganismAssay TypeResult (MIC/MBC/LC50)Reference
Cinnamaldehyde Various BacteriaMIC0.160 - 0.630 mg/mL[10]
L. monocytogenes, S. aureus, E. coli, S. typhimuriumMIC0.052 - 0.178 mg/mL[10]
L. monocytogenes, S. aureus, E. coli, S. typhimuriumMBC0.058 - 1.084 mg/mL[10]
This compound (Oxime derivative) Staphylococcus aureusMIC37.50 mg/L (0.16 mM)[11]
This compound Aedes albopictus (larvae)LC5024.0 ppm[12]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; LC50: Lethal Concentration 50%. Data for HCA's direct antibacterial activity is limited compared to cinnamaldehyde.

Table 2: Comparative Antioxidant Activity
CompoundAssay TypeResult (IC50)Reference
Cinnamaldehyde DPPH Radical Scavenging8.2 µg/mL[13]
DPPH Radical Scavenging95.38 (unit not specified)[14]
Superoxide Radical Scavenging13.3 µg/mL[13]
Nitric Oxide Radical Scavenging12.1 µg/mL[13]
This compound Not availableNot available

IC50: Half-maximal inhibitory concentration. Note: Cinnamic acid and cinnamyl alcohol, derivatives of cinnamaldehyde, showed higher antioxidant activity than cinnamaldehyde itself.[14][15]

Table 3: Comparative Anti-inflammatory Activity
CompoundAssayCell LineResult (IC50)Reference
Cinnamaldehyde Nitric Oxide (NO) ProductionRAW 264.7 Macrophages55 ± 9 µM[16]
Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7 Macrophages63 ± 9 µM[16]
This compound Not availableNot availableNot available

Cinnamaldehyde exerts its anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines like IL-1β and TNF-α.[17]

Table 4: Comparative Anticancer & Cytotoxic Activity
CompoundActivityCell LinesKey FindingsReference
Cinnamaldehyde Anticancer/AntiproliferativeBreast, leukemia, ovarian, lung, colon cancer cellsInhibits proliferation and induces apoptosis.[18][19][19]
This compound CytotoxicityCaco-2, CCRF/CEM, CEM/ADR5000Low intrinsic cytotoxicity.[8]
ChemosensitizationCaco-2, CCRF/CEM, CEM/ADR5000Synergistically increases doxorubicin's cytotoxicity.[8][8]
AntimutagenicityS. typhimurium TA98Strong inhibition (>40%) of mutagenicity from nitroarenes.[5]

Signaling Pathways and Mechanisms of Action

Cinnamaldehyde

Cinnamaldehyde modulates a wide array of signaling pathways to exert its diverse biological effects. Its anti-inflammatory and anticancer activities are particularly well-studied.

  • Anti-inflammatory Pathways: Cinnamaldehyde is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][20] It prevents the degradation of IκB, the inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-8.[20][21] It also inhibits other inflammatory pathways, including MAPK (Mitogen-Activated Protein Kinase) , JNK (c-Jun N-terminal kinase) , and PI3K/AKT .[2][20][22]

  • Anticancer Pathways: In cancer cells, cinnamaldehyde has been shown to induce apoptosis and inhibit proliferation by targeting several key pathways. It can suppress the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.[2][18] Additionally, it downregulates the STAT3/cMyc pathway, leading to the inhibition of breast cancer cell proliferation and migration.[18]

  • Antioxidant Mechanism: The antioxidant effects of cinnamaldehyde are attributed to its ability to scavenge reactive oxygen species (ROS) and activate the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[2][10]

G Cinnamaldehyde's Inhibition of the NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates & Degrades IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes Cinn Cinnamaldehyde Cinn->IKK Inhibits G Structural Comparison and Bioactivity cluster_0 Cinnamaldehyde cluster_1 This compound struct_C Structure: Phenyl Ring + Propenal bio_C Bioactivity: - Potent Antimicrobial - Anti-inflammatory (NF-κB) - Direct Cytotoxicity struct_C->bio_C Leads to struct_HCA Structure: Cinnamaldehyde + α-Hexyl Group struct_C->struct_HCA + Hexyl Group bio_HCA Bioactivity: - Chemosensitizer - Antimutagenic - Increased Lipophilicity struct_HCA->bio_HCA Alters Properties G Experimental Workflow for MTT Cytotoxicity Assay A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Treat with Compound (Varying concentrations) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability (vs. Control) H->I

References

Unveiling the In Vivo Anti-Inflammatory Potential of Alpha-Hexylcinnamaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo anti-inflammatory effects of alpha-Hexylcinnamaldehyde. This guide provides a comparative analysis with established anti-inflammatory agents, supported by experimental data and detailed methodologies. Please note that due to limited direct in vivo research on this compound, this guide leverages data from its parent compound, cinnamaldehyde (B126680), as a predictive reference.

This compound (HCA), a synthetic derivative of cinnamaldehyde, has garnered interest for its potential pharmacological activities, including its anti-inflammatory properties. While extensive in vivo comparative studies on HCA are currently limited, research on its parent compound, cinnamaldehyde, provides valuable insights into its potential efficacy and mechanisms of action. This guide synthesizes the available in vivo data for cinnamaldehyde and compares its anti-inflammatory effects with commonly used non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802).

Performance Comparison: Cinnamaldehyde vs. NSAIDs

In vivo studies have demonstrated the significant anti-inflammatory activity of cinnamaldehyde in various animal models. The following tables summarize the quantitative data from these studies, comparing the efficacy of cinnamaldehyde with indomethacin and diclofenac.

Model Compound Dosage Parameter Measured % Inhibition/Reduction Reference
Carrageenan-induced Paw Edema (Rat)Cinnamaldehyde5 mg/kgPaw EdemaSignificant reduction[1]
Indomethacin10 mg/kgPaw EdemaSignificant reduction[1]
Acetic Acid-induced Writhing (Mouse)Cinnamaldehyde100 mg/kgWrithing Response54%[2]
Cinnamaldehyde200 mg/kgWrithing Response81%[2]
Diclofenac Sodium2.5 mg/kgWrithing Response44%[2]
Diclofenac Sodium5 mg/kgWrithing Response66%[2]
Complete Freund's Adjuvant-induced Arthritis (Rat)trans-Cinnamaldehyde5 mg/kgPaw SwellingSignificant reduction[3]
Indomethacin-Paw SwellingSignificant reduction[3]

Table 1: Comparison of Anti-inflammatory Effects of Cinnamaldehyde and NSAIDs in Acute and Chronic Inflammation Models.

Model Compound Dosage Biomarker Effect Reference
Carrageenan-induced Paw Edema (Rat)Cinnamaldehyde1.25 or 2.5 mg/kgSerum TNF-αDecreased[1]
Cinnamaldehyde1.25 or 2.5 mg/kgSerum PGE2Decreased[1]
Indomethacin10 mg/kgSerum TNF-αDecreased[1]
Indomethacin10 mg/kgSerum PGE2Decreased[1]
Ligature-induced Periodontitis (Rat)Cinnamaldehyde50 mg/kgGingival IL-1β mRNAAttenuated[4]
Cinnamaldehyde50 mg/kgGingival MMP-9 mRNAAttenuated[4]
Cinnamaldehyde50 mg/kgGingival iNOS mRNAAttenuated[4]

Table 2: Effect of Cinnamaldehyde and Indomethacin on Inflammatory Biomarkers.

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Male Wistar rats (150-200g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (cinnamaldehyde or indomethacin) or vehicle are administered orally 1 hour before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[1]

  • Biomarker Analysis: At the end of the experiment, blood is collected to measure serum levels of inflammatory cytokines like TNF-α and PGE2 using ELISA kits.[1]

Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the peripheral analgesic and anti-inflammatory effects of compounds.

  • Animals: Swiss albino mice (20-25g) of either sex are used.

  • Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce abdominal constrictions (writhing).

  • Treatment: Test compounds (cinnamaldehyde or diclofenac sodium) or vehicle are administered orally 30 minutes before the acetic acid injection.[2]

  • Measurement: The number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection. The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group with the control group.[2]

Signaling Pathways and Mechanisms of Action

Cinnamaldehyde exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate these mechanisms.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates IkB IκBα IkB->NFkB releases IKK->IkB phosphorylates Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->NFkB inhibits nuclear translocation Cinnamaldehyde->IKK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_nuc->Gene induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by Cinnamaldehyde.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Acclimatize Rats treatment Oral Administration: - Vehicle (Control) - Cinnamaldehyde - Indomethacin start->treatment induction Sub-plantar Injection of Carrageenan treatment->induction measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis biomarker Collect Blood for Biomarker Analysis (TNF-α, PGE2) measurement->biomarker end Data Interpretation analysis->end biomarker->end

References

Cross-Reactivity of alpha-Hexylcinnamaldehyde with other Fragrance Allergens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of alpha-Hexylcinnamaldehyde (HCA) with other common fragrance allergens. The information is compiled from experimental data and clinical studies to assist in the understanding of co-sensitization patterns and the immunological mechanisms underlying fragrance allergies.

Introduction to this compound (HCA)

This compound is a widely used fragrance ingredient known for its jasmine-like floral scent. It is a synthetic aromatic aldehyde and a known, albeit generally weak, contact allergen. HCA is included in Fragrance Mix II, a standard screening tool for fragrance allergies. Understanding its potential for cross-reactivity with other fragrance allergens is crucial for accurate diagnosis and the development of safer consumer products.

Comparative Analysis of Sensitization Rates

Direct quantitative data on the cross-reactivity of HCA with a broad spectrum of fragrance allergens from a single, comprehensive study is limited. However, by compiling data from various patch test studies, we can compare the prevalence of sensitization to HCA and other relevant fragrance allergens. It is important to note that concomitant sensitization does not definitively prove cross-reactivity; it can also result from co-exposure to multiple allergens.

Fragrance AllergenChemical ClassPrevalence of Positive Patch Test Reactions (%)Study Reference (if available)
This compound (HCA) Aldehyde 3.5 [1]
Cinnamaldehyde (B126680)Aldehyde0.9 - 3.7[2]
Cinnamyl AlcoholAlcoholData suggests cross-reactivity with cinnamaldehyde[3]
Geraniol (B1671447)Acyclic Terpene AlcoholComponent of Fragrance Mix I[4]
HydroxycitronellalAldehydeComponent of Fragrance Mix I[4]
CitralAldehyde6.2[5]
FarnesolAcyclic Sesquiterpene Alcohol2.5[1]
CoumarinBenzopyrone5.1[1]
CitronellolAcyclic Monoterpenoid1.2[1]
Limonene (oxidized)Terpene13.9[5]
Linalool (oxidized)Terpene Alcohol24.1[5]

Note: The prevalence rates are derived from different studies and populations and should be interpreted with caution. These figures represent the percentage of patients with suspected allergic contact dermatitis who tested positive for the respective allergen.

Evidence of Cross-Reactivity

While large-scale quantitative data is sparse, evidence from case reports and mechanistic understanding suggests potential cross-reactivity between HCA and structurally similar allergens, particularly other cinnamaldehyde derivatives.

A case study has reported co-sensitization to HCA, cinnamaldehyde, and cinnamyl alcohol, suggesting a potential for cross-reaction due to their shared molecular backbone[6]. The structural similarity between these molecules, all possessing a cinnamaldehyde-like core, supports the hypothesis that T-cells sensitized to one compound may recognize and react to others.

Experimental Protocols

Patch Testing

Patch testing is the primary diagnostic tool for allergic contact dermatitis.

Objective: To identify individuals sensitized to specific fragrance allergens, including HCA.

Methodology:

  • Allergen Preparation: HCA is typically tested at a concentration of 5.0% in petrolatum (pet.) as part of Fragrance Mix II[7]. For individual testing, similar concentrations are used. Other allergens are tested at standardized concentrations (e.g., cinnamaldehyde 1% pet., geraniol 2% pet.).

  • Application: A small amount of the allergen preparation is applied to a small aluminum or plastic chamber (e.g., Finn Chamber®) on a hypoallergenic adhesive patch.

  • Placement: The patch is applied to the upper back of the patient.

  • Occlusion: The patch remains in place for 48 hours, during which time the patient is advised to avoid activities that may lead to sweating or dislocation of the patch.

  • Reading: The patch is removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.

  • Interpretation: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from a doubtful reaction (+?) to a strong reaction (+++).

Lymphocyte Transformation Test (LTT)

The LTT is an in-vitro method to assess the proliferation of allergen-specific memory T-lymphocytes.

Objective: To confirm sensitization to a fragrance allergen by measuring the proliferative response of a patient's lymphocytes.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's heparinized blood sample using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Allergen Stimulation: The cells are exposed to various concentrations of the test allergen (e.g., HCA, cinnamaldehyde) and control substances (negative control: medium alone; positive control: a mitogen like phytohemagglutinin).

  • Incubation: The cultures are incubated for 5 to 7 days to allow for antigen presentation and lymphocyte proliferation.

  • Proliferation Assay: The proliferation of lymphocytes is measured. Traditionally, this was done by measuring the incorporation of 3H-thymidine into the DNA of dividing cells. More modern, non-radioactive methods include measuring the incorporation of BrdU or using colorimetric assays (e.g., XTT).

  • Calculation of Stimulation Index (SI): The SI is calculated as the ratio of the mean counts per minute (cpm) or optical density (OD) in the allergen-stimulated cultures to the mean cpm or OD in the unstimulated (negative control) cultures.

  • Interpretation: An SI value of ≥ 3 is generally considered a positive result, indicating the presence of allergen-specific memory T-cells.

Signaling Pathways and Experimental Workflows

The development of allergic contact dermatitis to fragrance allergens like HCA involves a complex interplay between skin cells and immune cells. The following diagrams illustrate a representative signaling pathway and an experimental workflow for investigating these interactions.

Allergic_Contact_Dermatitis_Signaling_Pathway cluster_epidermis Epidermis cluster_dermis Dermis HCA This compound (Hapten) Protein Skin Protein HCA->Protein Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Keratinocyte Keratinocyte Hapten_Protein->Keratinocyte Uptake/Recognition DC Dendritic Cell (Langerhans Cell) Hapten_Protein->DC Uptake & Processing Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Keratinocyte->Cytokines Activation & Release Cytokines->DC Activation Activated_DC Activated Dendritic Cell DC->Activated_DC Lymph_Node Lymph Node Activated_DC->Lymph_Node Migration T_Cell Naive T-Cell Activated_DC->T_Cell Antigen Presentation Lymph_Node->T_Cell Sensitized_T_Cell Sensitized T-Cell T_Cell->Sensitized_T_Cell Proliferation & Differentiation

Caption: Signaling pathway of allergic contact dermatitis induction by HCA.

Experimental_Workflow cluster_cell_culture In Vitro Co-Culture Model cluster_treatment Treatment cluster_analysis Analysis Keratinocytes Keratinocyte Cell Line (e.g., HaCaT) CoCulture Co-culture of Keratinocytes and Monocytes Keratinocytes->CoCulture Monocytes Monocytic Cell Line (e.g., THP-1) Monocytes->CoCulture HCA_treatment Treat with this compound CoCulture->HCA_treatment Control Vehicle Control CoCulture->Control Flow_Cytometry Flow Cytometry Analysis HCA_treatment->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (e.g., ELISA) HCA_treatment->Cytokine_Analysis Control->Flow_Cytometry Control->Cytokine_Analysis CD86 CD86 Expression (DC Activation Marker) Flow_Cytometry->CD86 IL1beta IL-1β Release Cytokine_Analysis->IL1beta

References

Alpha-Hexylcinnamaldehyde vs. Synthetic Analogs: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of alpha-Hexylcinnamaldehyde (HCA) and its synthetic analogs, supported by experimental data. The information is intended to assist researchers in evaluating these compounds for various applications.

Larvicidal Activity against Aedes albopictus

A study by Li et al. (2023) investigated the larvicidal activity of HCA and 78 of its synthetic derivatives against the Asian tiger mosquito, Aedes albopictus. HCA itself demonstrated an LC50 of 24.0 ppm. Notably, several of its synthetic analogs exhibited significantly higher potency. The study highlights that ester derivatives of HCA were particularly active. For instance, (E)-allyl 3-(4-chlorophenyl)acrylate (compound 4c) and furan-3-ylmethyl cinnamate (B1238496) (compound 2v) showed the lowest LC50 values of 7.2 ppm and 8.0 ppm, respectively.[1] This suggests that modifications to the cinnamaldehyde (B126680) structure can dramatically enhance its larvicidal effects.

CompoundStructureLC50 (ppm) against Aedes albopictus[1]
This compound (HCA)2-benzylideneoctanal24.0
(E)-allyl 3-(4-chlorophenyl)acrylate (4c)C₁₂H₁₁ClO₂7.2
furan-3-ylmethyl cinnamate (2v)C₁₄H₁₂O₃8.0
cinnamyl cinnamate (2w)C₁₈H₁₆O₂9.1
(E)-3-(4-fluorophenyl)allyl cinnamate (2x)C₁₈H₁₅FO₂9.5
(E)-3-phenylallyl 3-(4-chlorophenyl)acrylate (4d)C₁₈H₁₅ClO₂10.2

Cytotoxicity and Chemosensitizing Effects

A study by Di Giacomo et al. (2016) explored the cytotoxic and chemosensitizing properties of HCA in human cancer cell lines. While HCA itself exhibited low cytotoxicity, it significantly enhanced the antiproliferative effect of the chemotherapy drug doxorubicin (B1662922) in all tested cell lines.[2][3] The study suggests that HCA may act as a chemosensitizer, potentially by interfering with the function of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance.[2][3]

Cell LineHCA IC50 (µM)[2]Doxorubicin IC50 (µM)[2]Doxorubicin + HCA (100 µM) IC50 (µM)[2]Doxorubicin + HCA (181 µM) IC50 (µM)[2]
Caco-2 (human colorectal adenocarcinoma)>2000.45 ± 0.040.15 ± 0.010.06 ± 0.01
CCRF/CEM (human acute lymphoblastic leukemia)>2000.02 ± 0.0010.007 ± 0.0010.004 ± 0.001
CEM/ADR5000 (doxorubicin-resistant leukemia)>20011.5 ± 1.24.8 ± 0.52.5 ± 0.3

Skin Sensitization Potential

This compound is recognized as a potential skin sensitizer.[4] A local lymph node assay (LLNA) determined an EC3 value (the concentration needed to produce a three-fold increase in lymphocyte proliferation) for HCA to be between 6.6% and 11.5%.[5] The Research Institute for Fragrance Materials (RIFM) has classified HCA as a moderate skin sensitizer.[4] While direct comparative studies with a wide range of its synthetic analogs are limited in the publicly available literature, the skin sensitization potential of new fragrance ingredients is often assessed using in chemico and in vitro methods like the Direct Peptide Reactivity Assay (DPRA).

Antimicrobial Activity

Other Biological Activities

  • TRPA1 Agonism: Cinnamaldehyde and some of its derivatives are known agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in sensory perception.[10][11] Activation of TRPA1 can induce various physiological responses. A study on cinnamaldehyde and its analogs determined EC50 values for TRPA1 activation, providing insights into the structure-activity relationship for this target.[12]

  • Antimutagenicity: HCA has been evaluated for its potential to inhibit the genotoxicity of environmental pollutants in the bacterial reverse mutation assay (Ames test).[13]

Experimental Protocols

Larvicidal Bioassay (as described by Li et al., 2023)

The larvicidal activities of HCA and its derivatives were assessed using the larval immersion method recommended by the World Health Organization, with some modifications.[1]

  • Stock Solution Preparation: 10 mg of the test compound was dissolved in 2 mL of acetone (B3395972) to prepare a stock solution.

  • Test Solution Preparation: 1 mL of the stock solution was added to 99 mL of distilled water to obtain a 50 mg/L (ppm) solution, which was then further diluted to the required concentrations for the test.

  • Exposure: 20 fourth-instar larvae of Aedes albopictus were placed in each test solution.

  • Observation: Larval mortality was recorded after 24 hours of exposure.

  • Data Analysis: The LC50 values were calculated using probit analysis.

Cytotoxicity Assay (MTT Assay) (based on Di Giacomo et al., 2016)
  • Cell Seeding: Human cancer cell lines (Caco-2, CCRF/CEM, CEM/ADR5000) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of HCA, doxorubicin, or a combination of both for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine or lysine (B10760008).[14][15]

  • Peptide Solution Preparation: Prepare solutions of synthetic heptapeptides containing either cysteine or lysine in a suitable buffer.

  • Test Chemical Preparation: Dissolve the test chemical in an appropriate solvent (e.g., acetonitrile).

  • Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at room temperature.

  • Analysis: The remaining concentration of the non-depleted peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine peptides, the test substance is categorized into reactivity classes (low, moderate, high), which is used to predict its skin sensitization potential.

Visualizations

Experimental Workflow for Biological Assays

experimental_workflow cluster_larvicidal Larvicidal Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_sensitization Skin Sensitization (DPRA) l1 Compound Dissolution (Acetone) l2 Serial Dilution (Water) l1->l2 l3 Larval Exposure (Ae. albopictus) l2->l3 l4 Mortality Assessment (24h) l3->l4 l5 LC50 Calculation l4->l5 c1 Cell Seeding (96-well plate) c2 Compound Treatment c1->c2 c3 MTT Incubation c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Reading c4->c5 c6 IC50 Calculation c5->c6 s1 Peptide & Compound Preparation s2 Incubation (24h) s1->s2 s3 HPLC Analysis s2->s3 s4 Peptide Depletion Calculation s3->s4 s5 Reactivity Classification s4->s5

Caption: General experimental workflows for key biological assays.

Proposed Mechanisms of Action

mechanism_of_action cluster_trpa1 TRPA1 Agonism cluster_abc ABC Transporter Interaction HCA_TRPA1 HCA / Analogs TRPA1 TRPA1 Channel HCA_TRPA1->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Sensory_response Sensory Response (e.g., irritation) Ca_influx->Sensory_response HCA_ABC HCA ABC ABC Transporter (e.g., P-gp) HCA_ABC->ABC inhibits Drug_efflux Drug Efflux (e.g., Doxorubicin) ABC->Drug_efflux prevents Chemosensitization Chemosensitization Drug_efflux->Chemosensitization leads to

Caption: Conceptual diagrams of proposed mechanisms of action.

References

A Comparative Guide to LC-MS/MS Method Validation for Alpha-Hexylcinnamaldehyde in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is paramount. This guide provides a comparative overview of a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of alpha-Hexylcinnamaldehyde (HCA) in plasma, alongside alternative analytical techniques. The information is supported by experimental data drawn from analogous methods for similar compounds, providing a robust framework for methodological assessment.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of expected quantitative data for an LC-MS/MS method compared to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of aldehydes in biological samples.

ParameterLC-MS/MSGC-MSHPLC-UV
Linearity (r²) >0.99>0.99>0.995
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% RSD) <15%<15%<15%
LOD Low ng/mL to pg/mLng/mL rangeHigh ng/mL to µg/mL
LOQ Low ng/mLng/mL rangeHigh ng/mL
Recovery (%) 85-115%80-120%80-120%
Specificity HighHighModerate

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. Herein, we outline a proposed LC-MS/MS protocol and a comparative GC-MS method.

Proposed LC-MS/MS Method for this compound in Plasma

This proposed method is based on established principles for the analysis of small molecules and aldehydes in plasma.[1][2][3][4]

1. Sample Preparation: Protein Precipitation [5][6]

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated HCA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: To be determined by direct infusion of an HCA standard.

  • Collision Energy: Optimized for the specific MRM transition.

Alternative Method: GC-MS for Aldehyde Analysis[7][8][9]

This method is suitable for volatile and semi-volatile compounds like HCA.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7]

  • To 200 µL of plasma, add an internal standard and 600 µL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to a small volume.

2. Gas Chromatography

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C, ramp to 280°C.

3. Mass Spectrometry

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Visualizing the Workflow and Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc msms Tandem Mass Spectrometry (ESI+, MRM) lc->msms data data msms->data Data Acquisition

Caption: LC-MS/MS Experimental Workflow for HCA in Plasma.

HCA_Metabolism HCA This compound Oxidation Oxidation HCA->Oxidation HCA_Acid alpha-Hexylcinnamic Acid Oxidation->HCA_Acid BetaOxidation Beta-Oxidation of Hexyl Chain HCA_Acid->BetaOxidation Conjugation Conjugation (e.g., Glucuronidation) HCA_Acid->Conjugation Metabolites Further Metabolites BetaOxidation->Metabolites Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Simplified Metabolic Pathway of this compound.[8]

Method_Comparison LCMSMS LC-MS/MS High Sensitivity High Specificity Complex Matrix Amenable GCMS GC-MS Good for Volatiles Established Libraries Derivatization often needed HPLCUV HPLC-UV Cost-Effective Robust Lower Sensitivity Prone to Interferences

Caption: Key Features of a selection of Analytical Methods.

References

Unveiling the Biological Activity of alpha-Hexylcinnamaldehyde: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of alpha-Hexylcinnamaldehyde (HCA), a widely used fragrance ingredient and a subject of increasing scientific interest for its potential pharmacological effects. While robust data exists for its skin sensitization potential, allowing for a direct in vitro to in vivo correlation, the evidence for its chemosensitizing and antimicrobial activities is predominantly from in vitro studies, highlighting a critical gap for future in vivo validation.

Key Findings at a Glance

Biological ActivityIn Vitro EvidenceIn Vivo EvidenceIn Vitro-In Vivo Correlation
Skin Sensitization Positive in DPRA, KeratinoSens™, and h-CLAT assaysPositive in murine Local Lymph Node Assay (LLNA)Good Correlation: In vitro assays correctly predict the in vivo skin sensitization potential.
Chemosensitization Synergistically increases doxorubicin (B1662922) cytotoxicity in cancer cell linesData not availableNot established
Antimicrobial Activity Demonstrates activity against various bacteriaData not availableNot established

Skin Sensitization: A Strong In Vitro-In Vivo Correlation

The most comprehensive data for correlating the in vitro and in vivo activity of HCA lies in the assessment of its skin sensitization potential. Multiple independent studies using internationally recognized testing guidelines have consistently demonstrated a good correlation between non-animal (in vitro and in chemico) methods and the established animal model (in vivo).

Quantitative Data Comparison
Assay TypeMethodEndpointResult for this compoundInterpretation
In Vivo Murine Local Lymph Node Assay (LLNA)EC3 (% w/v)10.7%[1]Moderate Sensitizer
In Chemico Direct Peptide Reactivity Assay (DPRA)Cysteine Depletion (%)4.8%Low Reactivity
Lysine (B10760008) Depletion (%)0%No/Minimal Reactivity
Mean Depletion (%)2.4%No/Minimal Reactivity
In Vitro KeratinoSens™ AssayEC1.5 (µM)6.3Positive
IC50 (µM)> 2000Non-cytotoxic at active concentrations
In Vitro Human Cell Line Activation Test (h-CLAT)EC150 (µg/mL)130Positive
EC200 (µg/mL)110Positive
CV75 (µg/mL)160Cytotoxicity threshold

EC3: Estimated concentration needed to produce a three-fold increase in lymphocyte proliferation. DPRA: Measures the depletion of synthetic peptides containing cysteine or lysine as a measure of protein reactivity. EC1.5 & IC50 (KeratinoSens™): The effective concentration for a 1.5-fold induction of a luciferase reporter gene and the concentration for 50% cytotoxicity, respectively. EC150, EC200 & CV75 (h-CLAT): The effective concentrations to induce 150% and 200% expression of CD86 and CD54 surface markers, respectively, and the concentration for 75% cell viability.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

  • Principle: This in vivo assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance to the dorsum of the ear. An increase in proliferation above a certain threshold is indicative of a skin sensitization response.

  • Methodology: Based on OECD Test Guideline 429, female CBA/J mice are treated with various concentrations of HCA in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) on the dorsum of each ear for three consecutive days. On day 5, a radiolabeled thymidine (B127349) precursor is injected, and the proliferation of lymphocytes in the draining lymph nodes is measured. The EC3 value is calculated as the concentration of HCA that induces a stimulation index of 3 compared to vehicle-treated controls.[1]

Direct Peptide Reactivity Assay (DPRA)

  • Principle: This in chemico assay assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical. It mimics the initial step of skin sensitization, where a chemical haptenates skin proteins.

  • Methodology: Following OECD Test Guideline 442C, synthetic heptapeptides containing either a single cysteine or lysine residue are incubated with HCA for 24 hours. The percentage of peptide depletion is then quantified by high-performance liquid chromatography (HPLC).

KeratinoSens™ Assay

  • Principle: This in vitro assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway is a key event in the skin sensitization process.

  • Methodology: As per OECD Test Guideline 442D, KeratinoSens™ cells are exposed to a range of HCA concentrations for 48 hours. The induction of the luciferase gene is measured, and the EC1.5 value is determined. Cell viability is assessed in parallel to ensure that the observed effects are not due to cytotoxicity.

Human Cell Line Activation Test (h-CLAT)

  • Principle: This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a model for dendritic cell activation, a crucial step in the immune response leading to sensitization.

  • Methodology: In accordance with OECD Test Guideline 442E, THP-1 cells are incubated with various concentrations of HCA for 24 hours. The expression of CD86 and CD54 is then quantified using flow cytometry. The EC150 and EC200 values are calculated, and cell viability is determined to ensure the specificity of the response.

Signaling Pathway in Skin Sensitization

Skin_Sensitization_AOP cluster_in_chemico In Chemico (DPRA) cluster_in_vitro In Vitro cluster_in_vivo In Vivo (LLNA) MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE2 Key Event 2: Keratinocyte Activation (KeratinoSens™) MIE->KE2 Haptenation KE3 Key Event 3: Dendritic Cell Activation (h-CLAT) KE2->KE3 Cytokine Signaling KE4 Key Event 4: T-Cell Proliferation KE3->KE4 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Adverse Outcome Pathway for Skin Sensitization.

Chemosensitizing Activity: Promising In Vitro Results Awaiting In Vivo Confirmation

In vitro studies have shown that HCA can act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs. This suggests a potential therapeutic application for HCA in oncology.

Quantitative Data
Cell LineTreatmentIC50 (µM)Fold-Increase in Doxorubicin Potency
Caco-2 (human colorectal adenocarcinoma)Doxorubicin alone0.85 ± 0.07-
Doxorubicin + 100 µM HCA0.43 ± 0.041.98
CCRF/CEM (human acute lymphoblastic leukemia)Doxorubicin alone0.03 ± 0.01-
Doxorubicin + 100 µM HCA0.009 ± 0.0013.33
CEM/ADR5000 (doxorubicin-resistant leukemia)Doxorubicin alone25.3 ± 1.5-
Doxorubicin + 100 µM HCA10.1 ± 0.92.50
Experimental Protocols

Doxorubicin Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of doxorubicin, HCA, or a combination of both for a specified period (e.g., 72 hours). Subsequently, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured spectrophotometrically, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Rhodamine 123 Efflux Assay

  • Principle: This assay measures the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are often responsible for multidrug resistance in cancer cells. Rhodamine 123 is a fluorescent substrate for these transporters.

  • Methodology: Cancer cells are loaded with Rhodamine 123 in the presence or absence of HCA. The intracellular fluorescence is then measured over time using flow cytometry or a fluorescence plate reader. A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) indicates inhibition of the ABC transporters.

Proposed Mechanism of Chemosensitization

Chemosensitization_Pathway HCA This compound Membrane Cell Membrane Permeability HCA->Membrane Alters ABC ABC Transporters (e.g., P-glycoprotein) Membrane->ABC Inhibits Function Doxorubicin_in Doxorubicin (intracellular) ABC->Doxorubicin_in Reduced Efflux Doxorubicin_out Doxorubicin (extracellular) Doxorubicin_out->Doxorubicin_in Doxorubicin_in->Doxorubicin_out Efflux via ABC Transporters Cytotoxicity Increased Cytotoxicity Doxorubicin_in->Cytotoxicity

Proposed mechanism of HCA-mediated chemosensitization.

Antimicrobial Activity: In Vitro Efficacy Requires In Vivo Substantiation

HCA has demonstrated antimicrobial properties against a range of bacteria in in vitro settings. However, the translation of these findings into effective in vivo treatments remains to be established.

Quantitative Data
MicroorganismMinimum Inhibitory Concentration (MIC) (mg/L)
Staphylococcus aureus75
Escherichia coli150
Pseudomonas aeruginosa300
Candida albicans75
Experimental Protocol

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Methodology: A serial dilution of HCA is prepared in a 96-well microplate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of HCA at which no visible growth is observed.

Conclusion

The available scientific evidence provides a strong basis for the correlation between in vitro and in vivo assays for predicting the skin sensitization potential of this compound. This serves as a successful example of the application of non-animal testing methods in toxicology. In contrast, while the in vitro chemosensitizing and antimicrobial activities of HCA are promising, there is a clear need for well-designed in vivo studies to validate these findings and explore their therapeutic potential. Future research should focus on animal models of cancer and infectious diseases to determine if the in vitro efficacy of HCA translates to a clinically relevant in vivo response. This will be crucial for guiding the potential development of HCA as a novel therapeutic agent.

References

Structure-Activity Relationship of α-Hexylcinnamaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient and flavoring agent, but it also exhibits a range of biological activities, including antimicrobial and insecticidal properties.[1][2][3] Recent research has focused on synthesizing and evaluating analogs of HCA to explore and enhance its therapeutic and practical applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various HCA analogs, with a focus on their larvicidal activity against Aedes albopictus, the Asian tiger mosquito. The data presented is primarily drawn from a study that systematically modified the HCA scaffold and evaluated the resulting biological activities.[4]

Comparative Analysis of Larvicidal Activity

The larvicidal activity of three series of α-hexylcinnamaldehyde derivatives was evaluated against Aedes albopictus. The data is summarized in the table below, with the activity presented as the median lethal concentration (LC50). A lower LC50 value indicates higher potency.

Compound IDModificationLC50 (ppm)
HCA (Lead) -24.0
Series I (Ester Derivatives)
2vFuran-3-ylmethyl cinnamate8.0
Series II (Not explicitly detailed in top results)
Series III (Not explicitly detailed in top results)
4c(E)-allyl 3-(4-chlorophenyl)acrylate7.2

Key Findings from Structure-Activity Relationship (SAR) Analysis: [4]

  • Esterification: The introduction of an ester group in place of the aldehyde in HCA was a key modification in the most active compounds.

  • Aromatic Substitution: The presence of a chlorine atom on the benzene (B151609) ring was found to significantly enhance larvicidal activity, as seen in compound 4c. However, this modification also increased toxicity to zebrafish, a model organism for ecotoxicity.

  • Double Bond: The double bond in the cinnamaldehyde (B126680) backbone is crucial for activity. Its reduction to a single bond leads to a marked decrease in larvicidal efficacy.

  • Side Chain: While not explicitly quantified in a comparative table from the initial search, the length and nature of the alkyl side chain (the hexyl group in HCA) are known to influence lipophilicity and, consequently, biological activity.

Experimental Protocols

Synthesis of α-Hexylcinnamaldehyde Analogs

The synthesis of the HCA derivatives involved multi-step chemical reactions. Below are representative protocols based on the available information.[4]

General Procedure for Esterification (Series I): [4]

  • α-Hexyl cinnamic acid (1.1 mmol) is dissolved in 15 mL of dichloromethane (B109758) (DCM).

  • 1H-benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.2 mmol) and triethylamine (B128534) (TEA) (3 mmol) are added to the solution.

  • The mixture is stirred for 10 minutes in an ice bath.

  • The corresponding amine (1 mmol) is then added.

  • The reaction mixture is stirred at room temperature for 6-8 hours.

  • The solution is washed with water and brine, and the organic layer is collected and concentrated to yield the final product.

General Procedure for Wittig Reaction (for backbone modification): [4]

  • A bromide derivative (4 mmol) is dissolved in 10 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • The solution is added dropwise to a flask and heated to near boiling to initiate the reaction.

  • The mixture is refluxed for 1 hour at 60°C.

  • After cooling to room temperature, cinnamaldehyde or a substituted cinnamaldehyde (3.2 mmol) is added in an ice bath.

  • The mixture is stirred for 2-3 hours.

  • The reaction is quenched with a saturated NH4Cl solution.

  • The mixture is filtered, concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (B1210297) (EtOAc) for further purification.

Larvicidal Activity Assay[4]

The larvicidal activity of the synthesized compounds was evaluated against the larvae of Aedes albopictus using a larval immersion method.

  • Stock solutions of the test compounds are prepared.

  • A series of dilutions are made to achieve the desired test concentrations (e.g., 20 ppm and 50 ppm for initial screening).

  • Twenty 4th-instar larvae of Aedes albopictus are placed in a beaker containing the test solution.

  • Larval mortality is recorded after 24 hours of exposure.

  • The LC50 values are calculated using probit analysis.

Zebrafish Acute Toxicity Assay[4]

To assess the potential environmental impact of the most potent compounds, an acute toxicity assay was performed using zebrafish (Danio rerio).

  • Healthy adult zebrafish are acclimated to laboratory conditions.

  • The fish are exposed to various concentrations of the test compounds in a 96-well plate.

  • Mortality is observed and recorded at 24, 48, 72, and 96 hours.

  • The LC50 value is determined at the 96-hour time point. For compound 2v, the LC50 was found to be greater than 100 ppm, indicating low toxicity to this aquatic vertebrate model.

Visualizing Synthesis and Activity Relationships

The following diagrams illustrate the general synthesis strategy and the key takeaways from the structure-activity relationship studies.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Products Cinnamaldehyde_Analog Cinnamaldehyde or Substituted Analog Wittig_Reaction Wittig Reaction Cinnamaldehyde_Analog->Wittig_Reaction Bromide_Derivative Bromide Derivative Bromide_Derivative->Wittig_Reaction HCA_Analog_Series HCA Analog Series (e.g., Esters) Wittig_Reaction->HCA_Analog_Series Backbone Modification Esterification Esterification HCA_Analog_Series->Esterification Further Derivatization SAR_Summary cluster_modifications Structural Modifications cluster_activity Impact on Larvicidal Activity HCA α-Hexylcinnamaldehyde (Lead) Ester_Group Ester Group at Aldehyde Position HCA->Ester_Group Chlorine_Sub Chlorine on Phenyl Ring HCA->Chlorine_Sub Reduced_Double_Bond Single Bond in Backbone HCA->Reduced_Double_Bond Increased_Activity Increased Potency Ester_Group->Increased_Activity leads to Chlorine_Sub->Increased_Activity leads to Increased_Toxicity Increased Fish Toxicity Chlorine_Sub->Increased_Toxicity also leads to Decreased_Activity Decreased Potency Reduced_Double_Bond->Decreased_Activity leads to

References

A Comparative Guide to Inter-Laboratory Validated Analytical Methods for alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated analytical methods for the quantification of alpha-Hexylcinnamaldehyde (HCA), a common fragrance ingredient in cosmetics and pharmaceutical products. The objective is to offer a comprehensive overview of the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Two-Dimensional Gas Chromatography with Flame Ionization Detection (2D GC-FID) to aid researchers in selecting the most appropriate method for their specific analytical needs. The information presented is based on published single-laboratory and inter-laboratory validation studies.

Introduction to this compound Analysis

This compound is a widely used fragrance allergen, and its accurate quantification is crucial for regulatory compliance and consumer safety. The development of robust and reliable analytical methods is, therefore, essential. Inter-laboratory validation of these methods is the highest level of assurance for their reproducibility and transferability. This guide compares a GC-MS method that has undergone inter-laboratory comparison with a 2D GC-FID method validated according to ICH guidelines.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of the two analytical methods based on available validation data.

Performance ParameterGC-MS[1][2][3]2D GC-FID[2][4][5][6]
Linearity (r²) > 0.995Data not available in search results
Accuracy (% Recovery) Insignificant bias reportedData not available in search results
Precision (Repeatability, %RSD) Data not available in search results1.58 (trans-HCA), 1.42 (cis-HCA)
Precision (Intermediate, %RSD) Data not available in search results1.32 (trans-HCA), 0.70 (cis-HCA)
Precision (Reproducibility, %RSD) Inter-laboratory comparison performedNot performed
Limit of Detection (LOD) Data not available in search resultsData not available in search results
Limit of Quantification (LOQ) Data not available in search resultsData not available in search results

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method was optimized and validated for the detection of 28 allergens, including this compound, in a variety of personal care products. The validation included an inter-laboratory comparison, demonstrating its robustness.[1][3]

Sample Preparation: A simple and rapid ultrasound-assisted extraction (UAE) is employed for sample preparation, which has been shown to yield high recoveries.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent Model 5975 series or equivalent.

  • Mass Spectrometer: Agilent Model 5975 series or equivalent.

  • Column: DB-5 MS (5%-phenyl)-methylpolysiloxane capillary column (30 m × 0.32 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

Chromatographic Conditions:

  • Oven Temperature Program: Initial temperature of 50°C held for 0.5 min, ramped at 3°C/min to 115°C, then at 4°C/min to 170°C, and finally at 35°C/min to 200°C, held for 5 min.[3]

  • Total Run Time: 41.77 min.[3]

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

Two-Dimensional Gas Chromatography with Flame Ionization Detection (2D GC-FID)

This method was developed for the quantitative analysis of cis- and trans-isomers of this compound and its major impurity, 2-hexyl-dec-2-enal. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][4][5][6]

Sample Preparation: Detailed sample preparation protocols were not available in the provided search results.

Instrumentation:

  • Gas Chromatograph: Equipped for 2D analysis with a flame ionization detector (FID).

  • Columns: A non-polar column connected in series with a polar capillary column.[4][6]

  • Carrier Gas: Nitrogen.[4][6]

Chromatographic Conditions: Specific details of the temperature program, flow rates, and other chromatographic parameters were not available in the provided search results.

Methodology Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the general experimental process for the analytical methods described.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Statistical Analysis & Reporting A Method Optimization B Single-Laboratory Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->B C Develop Study Protocol B->C Method Deemed Suitable D Prepare & Distribute Standardized Samples C->D E Participating Labs Analyze Samples D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Final Validation Report G->H G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Detection cluster_3 Data Analysis A Sample Weighing B Extraction (e.g., Ultrasound-Assisted) A->B C Dilution & Filtration B->C D Injection into GC C->D E Chromatographic Separation D->E F_MS Mass Spectrometry (MS) E->F_MS GC-MS F_FID Flame Ionization Detection (FID) E->F_FID 2D GC-FID G Peak Integration F_MS->G F_FID->G H Quantification G->H

References

Safety Operating Guide

Proper Disposal of alpha-Hexylcinnamaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of alpha-Hexylcinnamaldehyde (HCA), a common fragrance ingredient that requires careful management due to its potential health and environmental effects. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.

Immediate Safety and Handling

This compound is classified as a skin sensitizer (B1316253) and can cause allergic skin reactions.[1][2][3] It is also recognized as an irritant to the skin and eyes.[2][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Compatible chemical-resistant gloves are recommended.[1] Neoprene gloves are a suitable option.[6]

  • Eye Protection: Chemical safety goggles are essential to prevent eye contact.[1][2]

  • Protective Clothing: A lab coat or light protective clothing should be worn.[1] In case of potential splashing, a P.V.C. apron is also recommended.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area.[7] If ventilation is inadequate or in case of vapor or mist formation, an approved respirator should be used.[6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure and environmental release.

Minor Spills:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as dry lime, sand, or soda ash to cover the spill.[1]

  • Collect the Material: Using non-sparking tools, carefully place the absorbed material into a suitable, labeled, and covered container for chemical waste.[1][2]

  • Clean the Area: After the material has been collected, ventilate the area and wash the spill site thoroughly.[1]

Major Spills:

  • Evacuate the Area: Clear the area of all personnel.[6]

  • Alert Emergency Responders: Notify the appropriate emergency response team and inform them of the location and nature of the hazard.[6]

  • Approach from Upwind: If it is safe to do so, approach the spill from upwind to avoid inhaling fumes.[6]

  • Containment: Prevent the spill from entering drains, surface waters, or groundwaters.[1]

Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste this compound, including spilled material absorbed onto inert substances, in a designated and properly labeled hazardous waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing or reducing agents.[1][2]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the name "this compound".[8]

  • Engage a Licensed Waste Disposal Company:

    • Arrange for the collection and disposal of the waste through a licensed and approved waste disposal company.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Disposal Method:

    • While not always classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be disposed of at a permitted facility.[9]

    • Incineration at a properly permitted facility is a recommended disposal method for the liquid form of this product.[9]

    • Under no circumstances should this compound be disposed of down the drain or into the environment.[1][4]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C15H20O[2]
Molecular Weight 216.32 g/mol [10]
Flash Point 113 °C (235.4 °F)[1]
Vapor Pressure 0.001 mm/Hg @ 25 °C[1]
Specific Gravity 0.951 to 0.959 @ 25 °C[1]
Oral LD50 (Rat) 3100 mg/kg[1]
Dermal LD50 (Rabbit) > 3000 mg/kg

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: Identification & Handling cluster_1 Phase 2: Spill or Waste Collection cluster_2 Phase 3: Storage & Labeling cluster_3 Phase 4: Final Disposal cluster_4 Critical Prohibition A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always C Spill Occurs? B->C D Contain with Inert Absorbent Material C->D Yes E Collect Waste in Designated Container C->E No (Routine Waste) D->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in Cool, Dry, Well-Ventilated Area F->G H Contact Licensed Waste Disposal Company G->H L DO NOT Dispose Down Drain or Into Environment G->L I Provide SDS to Disposal Company H->I J Transport to Approved Waste Disposal Plant (e.g., for Incineration) I->J K Disposal Complete Record Keeping J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling alpha-Hexylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of alpha-Hexylcinnamaldehyde (CAS No. 101-86-0). The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting and to establish clear operational and disposal plans.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[1][2] Key hazards include:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon repeated contact.[3][4][5][6]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Combustibility: It is a combustible liquid and may burn if ignited.[3][4]

A thorough risk assessment should be conducted before any new experimental procedure involving this chemical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5] Gloves should be inspected before use and disposed of immediately if contaminated.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield may be required if there is a significant splash hazard.[7][8]
Skin and Body A lab coat must be worn.[8] For larger quantities, a chemical-resistant apron is recommended.[2] Long pants and closed-toe shoes are required.[8]
Respiratory Use in a well-ventilated area is required.[3][9] A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if aerosols are generated.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueReference(s)
CAS Number 101-86-0[2][10][11]
Molecular Formula C15H20O[2][10]
Molecular Weight 216.32 g/mol [10]
Appearance Clear pale yellow liquid[10]
Odor Floral, Jasmin-like[2][4]
Flash Point 112.78 °C (235.00 °F)
Vapor Pressure 0.00100 mm/Hg @ 25.00 °C
Specific Gravity 0.95100 to 0.95900 @ 25 °C
Oral LD50 (Rat) 3100 mg/kg[9]
Dermal LD50 (Rabbit) > 3000 mg/kg[4]

Standard Operating Procedure for Handling

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

4.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8][12]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Spill Kit: An appropriate spill kit containing absorbent materials should be available in the laboratory.[1]

4.2. Handling Procedure

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in Section 2.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.

  • Container Handling: Keep the container tightly closed when not in use.[6][7][13]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and strong bases.[2] Also, avoid sources of ignition such as open flames and hot surfaces.[3][9]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[7][12] Do not eat, drink, or smoke in the work area.[3]

4.3. Post-Handling

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to avoid skin contact, and dispose of them as hazardous waste.[7] Reusable PPE should be decontaminated.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][6][9]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

5.1. Waste Segregation and Collection

  • Waste Stream: Dispose of this compound as non-halogenated organic waste.[1][13][14]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[13][14] The container must be compatible with the chemical.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[14]

  • Filling: Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.[1]

5.2. Waste Disposal Procedure

  • Collection: Follow your institution's procedures for hazardous waste pickup.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[3]

Emergency Procedures

6.1. Spills

  • Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2] Clean the spill area thoroughly.

  • Major Spill: Evacuate the area and notify your institution's emergency response team.

6.2. Exposures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention if irritation or a rash develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area (Fume Hood) check_safety Check Emergency Equipment get_spill_kit Ensure Spill Kit is Available don_ppe Don Appropriate PPE dispense Dispense Chemical Carefully don_ppe->dispense handle Keep Container Closed avoid Avoid Incompatibles & Ignition Sources decontaminate Decontaminate Work Area avoid->decontaminate remove_ppe Remove & Dispose of PPE store Store Chemical Properly collect_waste Collect in Labeled Waste Container store->collect_waste request_pickup Request Waste Pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hexylcinnamaldehyde
Reactant of Route 2
alpha-Hexylcinnamaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.